D-RIBULOSE 1 5-BISPHOSPHATE SODIUM SALT
Description
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Properties
CAS No. |
108321-97-7 |
|---|---|
Molecular Formula |
C5H8Na4O11P2 |
Molecular Weight |
398.017022 |
Origin of Product |
United States |
Foundational & Exploratory
D-Ribulose 1,5-Bisphosphate Sodium Salt: The Molecular Fulcrum of Carbon Fixation
Topic: Biological Role & Experimental Utility of D-Ribulose 1,5-Bisphosphate Sodium Salt in the Calvin Cycle Content Type: Technical Whitepaper / Experimental Guide Audience: Senior Researchers, Biochemists, and Agrochemical Development Scientists.
Executive Summary
D-Ribulose 1,5-bisphosphate (RuBP) is the primary CO₂ acceptor in the biosphere, serving as the substrate for Rubisco (Ribulose-1,5-bisphosphate carboxylase/oxygenase).[1][2][3][4][5] While the free acid is unstable, the sodium salt form (RuBP-Na) is the critical reagent for in vitro kinetic characterization, metabolic engineering, and high-throughput screening of Rubisco modulators. This guide dissects the mechanistic role of RuBP, its dual fate in carboxylation/oxygenation, and provides validated protocols for its use in enzymatic assays, emphasizing the prevention of "dead-end" inhibition complexes.
Molecular Architecture & Physicochemical Properties
The sodium salt of RuBP is preferred in research over barium or calcium salts due to its high water solubility and compatibility with biological buffers (avoiding precipitation of sulfate or phosphate buffers).
| Property | Specification | Experimental Relevance |
| IUPAC Name | D-ribulose 1,5-bisphosphate | Substrate specificity is stereochemically strict. |
| Form | Sodium Salt Hydrate (Powder) | High solubility (>50 mg/mL) allows concentrated stock prep. |
| Stability | Labile at >4°C; Hygroscopic | Critical: Must be stored at -20°C. Spontaneous hydrolysis occurs at neutral pH over time. |
| Purity Requirement | >90% (TLC/HPLC) | Impurities (e.g., isomers) can act as potent Rubisco inhibitors (e.g., xylulose-1,5-bisphosphate). |
| Role | High-Energy Phosphate Acceptor | The two phosphate groups anchor the molecule in the Rubisco active site, straining the C2-C3 bond for cleavage. |
Mechanistic Role in the Calvin-Benson-Bassham (CBB) Cycle
RuBP acts as the "molecular trap" for inorganic carbon. Its biological function is defined by its interaction with Rubisco, where it undergoes a specific sequence of electronic rearrangements.
3.1 The Carboxylation Mechanism
-
Enolization: Upon binding to activated Rubisco (carbamylated Lys201 + Mg²⁺), the C3 proton of RuBP is abstracted, forming a 2,3-enediolate intermediate .
-
Carboxylation: This nucleophilic enediolate attacks a CO₂ molecule (distinct from the activator CO₂), forming a 6-carbon intermediate (2-carboxy-3-keto-D-arabinitol 1,5-bisphosphate).
-
Hydration & Cleavage: The intermediate is hydrated and cleaved between C2 and C3, yielding two molecules of 3-phosphoglycerate (3-PGA) .[6][7]
3.2 The Oxygenation Penalty (Photorespiration)
The same 2,3-enediolate can be attacked by O₂.[3] This yields one molecule of 3-PGA and one molecule of 2-phosphoglycolate (2-PG) . 2-PG is toxic and must be recycled via the photorespiratory pathway, consuming ATP and reducing equivalents.
3.3 Pathway Visualization
The following diagram illustrates the regeneration of RuBP and its consumption by Rubisco.
Figure 1: The central role of RuBP in the Calvin Cycle.[1][2][8][9][10][11] It is regenerated via PRK and consumed by Rubisco to fix CO₂.
Experimental Protocols & Application Science
The use of RuBP sodium salt in the lab requires strict adherence to order-of-addition protocols. Rubisco is an obligately activated enzyme.
The "Rubisco Fallover" Trap: If RuBP binds to Rubisco before carbamylation (CO₂ + Mg²⁺ binding), the enzyme enters a closed, inactive conformation. This "fallover" is a common source of experimental error.
-
Correct Order: Enzyme + CO₂ + Mg²⁺ (Incubate) → Add RuBP (Start).
-
Incorrect Order: Enzyme + RuBP → Add CO₂ (Inhibited).
Protocol A: Spectrophotometric Coupled Assay (NADH Oxidation)
Best for: High-throughput screening of inhibitors or kinetic studies (Km, Vmax).
Principle: 3-PGA production is coupled to NADH oxidation via 3-PGA Kinase (PGK) and Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH).
Reagents:
-
Assay Buffer: 100 mM Bicine-NaOH (pH 8.0), 20 mM MgCl₂.
-
Coupling Mix: 5 mM ATP, 0.2 mM NADH, 5 mM Phosphocreatine, Creatine Phosphokinase (20 U/mL), PGK (10 U/mL), GAPDH (10 U/mL).
-
Substrate: 20 mM RuBP Sodium Salt (prepared fresh).
-
Activator: 10 mM NaHCO₃.
Workflow:
-
Activation: Incubate purified Rubisco (or leaf extract) in Assay Buffer + 10 mM NaHCO₃ for 10–15 minutes at 25°C. This ensures Lys201 carbamylation.
-
Baseline: Add Coupling Mix to the cuvette/plate. Monitor A340 to ensure stable baseline (no NADH oxidation).
-
Initiation: Add RuBP Sodium Salt (final conc. 0.5 mM) to start the reaction.
-
Measurement: Monitor decrease in Absorbance at 340 nm.
-
Calculation: Rate (µmol/min) = (ΔA340/min) / (6.22 mM⁻¹cm⁻¹) × Volume correction. Note that 1 mol RuBP yields 2 mol 3-PGA (stoichiometry factor = 2).
-
Protocol B: Radiometric ¹⁴C-Bicarbonate Assay
Best for: Absolute activity measurements and validation of crude extracts.
Workflow:
-
Activation: Incubate extract with NaH¹⁴CO₃ (specific activity ~0.5 Ci/mol) and MgCl₂ for 10 min.
-
Reaction: Add RuBP Sodium Salt to initiate.
-
Termination: After 30–60 seconds, quench with 10% Formic Acid.
-
Processing: Dry the sample at 60°C. Acid-labile NaH¹⁴CO₃ evaporates as ¹⁴CO₂; acid-stable ¹⁴C-3-PGA remains.
-
Quantification: Scintillation counting.
Assay Logic Visualization
Figure 2: Coupled enzyme assay logic. RuBP consumption is linked to NADH oxidation for real-time kinetic monitoring.
Therapeutic & Agrochemical Implications
While RuBP is not a drug, its sodium salt is the tool used to discover:
-
Herbicides: Inhibitors that compete with RuBP for the Rubisco active site. Transition state analogs (e.g., 2-carboxyarabinitol 1,5-bisphosphate, CABP) bind tighter than RuBP, locking the enzyme.
-
Crop Enhancement: Engineering Rubisco variants with higher specificity for CO₂ over O₂ (reducing photorespiration). RuBP-Na is used to determine the specificity factor (Ω) of these mutants.
-
Metabolic Engineering: In synthetic biology, RuBP-Na is used to test non-native carbon fixation pathways (e.g., CETCH cycle) or to study Rubisco Activase (Rca) function, which removes inhibitory sugar phosphates from the active site.
References
-
Andersson, I. (2008). Catalysis and regulation in Rubisco. Journal of Experimental Botany, 59(7), 1555–1568. Link
-
Parry, M. A. J., et al. (1997). Measurement of Rubisco activity: a methodological overview. Plant, Cell & Environment, 20, 926-934. Link
-
Kubien, D. S., et al. (2011). Improvements in the spectrophotometric assay of Rubisco activity. Journal of Experimental Botany, 62(8), 2627–2637. Link
-
Sharwood, R. E., et al. (2016). Isotopic discrimination of Rubisco: a high-throughput method. Plant Physiology, 172(4), 2138-2150. Link
-
Sigma-Aldrich. (n.d.). D-Ribulose 1,5-bisphosphate sodium salt hydrate Product Information. Link
Sources
- 1. Frontiers | Ribulose-1,5-bisphosphate regeneration in the Calvin-Benson-Bassham cycle: Focus on the last three enzymatic steps that allow the formation of Rubisco substrate [frontiersin.org]
- 2. Ribulose-1,5-bisphosphate regeneration in the Calvin-Benson-Bassham cycle: Focus on the last three enzymatic steps that allow the formation of Rubisco substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. D-核糖1,5-双磷酸酯 钠盐 水合物 ≥90% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. Ribulose 1,5-bisphosphate - Wikipedia [en.wikipedia.org]
- 7. Mechanism of action of ribulose bisphosphate carboxylase/oxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. innovativegenomics.org [innovativegenomics.org]
- 9. Calvin Cycle [ib.bioninja.com.au]
- 10. 24.4 The Calvin Cycle – College Biology I [slcc.pressbooks.pub]
- 11. youtube.com [youtube.com]
Thermodynamic Stability and Hydrolytic Profile of D-Ribulose 1,5-Bisphosphate (RuBP) Sodium Salt
Executive Summary & Molecular Context
D-Ribulose 1,5-bisphosphate (RuBP) is the primary CO₂ acceptor in the Calvin-Benson cycle, functioning as the substrate for the enzyme RuBisCO. For researchers and drug developers, the sodium salt form (typically tetra- or trisodium) is the standard reagent for in vitro assays.
However, RuBP is thermodynamically labile. Unlike ATP, which is metastable due to kinetic barriers, RuBP is prone to spontaneous isomerization and hydrolysis in aqueous solution. Understanding its thermodynamic properties is not merely academic—it is a quality control imperative. This guide delineates the energy landscape of RuBP hydrolysis, distinguishing between phosphate ester cleavage (phosphatase action) and carbon skeleton degradation , and provides self-validating protocols for assessing reagent integrity.
Thermodynamic Parameters of Hydrolysis
To understand RuBP thermodynamics, one must isolate the specific bond cleavage events. RuBP contains two phosphoester bonds, not high-energy phosphoanhydride bonds (like ATP).
Standard Free Energies ( )
The hydrolysis of RuBP can occur at the phosphate groups (yielding Ribulose-5-phosphate or Ribulose) or across the carbon backbone (oxidative fragmentation).
Table 1: Comparative Thermodynamic Values (pH 7.0, 25°C)
| Reaction Type | Bond Cleaved | Estimated | Biological Context | |
| C1-Phosphate Hydrolysis | Phosphoester | -13.8 to -16.0 | Exothermic | Phosphatase action (recycling) |
| C5-Phosphate Hydrolysis | Phosphoester | -13.8 to -16.0 | Exothermic | Phosphatase action |
| Full Hydrolysis (to Ribulose) | Both Esters | ~ -29.0 | Exothermic | Complete degradation |
| ATP Hydrolysis (Reference) | Phosphoanhydride | -30.5 | -20 kJ/mol | Energy currency standard |
| RuBisCO Carboxylation | C2-C3 Bond Formation | -29.3 to -35.0 | Highly Exothermic | Carbon fixation (Not hydrolysis) |
Note: Values for C1/C5 hydrolysis are derived from homologous sugar bisphosphates (e.g., Fructose-1,6-bisphosphate) as direct calorimetric data for non-enzymatic RuBP hydrolysis is rare due to competing isomerization.
The Enthalpic Driver
Unlike ATP, where electrostatic repulsion between phosphates drives hydrolysis, RuBP hydrolysis is driven by resonance stabilization of the released inorganic phosphate (
- : Approximately -8 to -12 kJ/mol per phosphate group.
-
Entropy (
): Positive, due to the release of into the bulk solvent, increasing the degrees of freedom.
The Hydrolytic & Degradation Landscape
The "sodium salt" of RuBP is hygroscopic. Upon solvation, it enters a complex equilibrium. The researcher's primary enemy is not simple hydrolysis, but enolization and isomerization , which are thermodynamically favorable pathways that deplete the active reagent.
Degradation Pathway Diagram
The following diagram illustrates the fate of RuBP in solution, distinguishing between functional hydrolysis and degradation.
Caption: Figure 1. Thermodynamic fate of RuBP. Note that spontaneous epimerization to Xylulose-1,5-BP (XuBP) is a major purity risk, often mistaken for hydrolysis.
Experimental Protocols (Self-Validating)
Protocol A: Quantitative ³¹P-NMR for Purity & Hydrolysis
Objective: Determine the molar fraction of hydrolyzed free phosphate (
Reagents:
-
RuBP Sodium Salt sample (~10 mg).
- (99.9%).
-
Internal Standard: Methyl phosphonic acid (MPA) or Trimethyl phosphate (TMP).
-
EDTA (50 mM, pH 7.0) – Critical to chelate trace divalent cations that catalyze hydrolysis.
Workflow:
-
Preparation: Dissolve 10 mg RuBP in 600 µL
containing 5 mM EDTA.-
Validation Check: Measure pH immediately. RuBP salts can be acidic or basic depending on the counter-ion stoichiometry. Adjust to pH 7.0 gently with NaOD/DCl.
-
-
Acquisition: Run ³¹P-NMR (proton-decoupled) with a relaxation delay (
) of at least 5 seconds (to allow full relaxation of P nuclei). -
Analysis:
-
RuBP: Doublet/Multiplet signals at ~0-5 ppm (sugar phosphates).
-
Inorganic Phosphate (
): Sharp singlet at ~2-3 ppm (pH dependent). -
XuBP: Distinct shift slightly downfield from RuBP.
-
-
Calculation:
Protocol B: Isothermal Titration Calorimetry (ITC) for Hydrolytic Enthalpy
Objective: Measure the heat of hydrolysis (
Workflow:
-
Cell: Fill the ITC cell with 1.4 mL of 0.1 mM RuBP in HEPES buffer (pH 7.5, 5 mM MgCl₂).
-
Syringe: Load 250 µL of Alkaline Phosphatase (high concentration, e.g., 50 nM).
-
Titration:
-
Perform a "Single Injection Method" (SIM) or rapid multiple injections.
-
Since hydrolysis is irreversible and catalytic, the heat released is proportional to the reaction velocity (
) and .
-
-
Data Processing:
-
The baseline shift represents the power required to maintain temperature equilibrium during the exothermic reaction.
-
Integrate the total heat (
) over time until substrate depletion. - .
-
Practical Implications for Storage & Handling
Based on the thermodynamic profile, the following handling rules are mandatory for maintaining reagent integrity:
-
The "Dry" Rule: In the solid sodium salt form, entropy is low, and the molecule is kinetically trapped. Store at -20°C or -80°C with desiccant. Moisture absorption lowers the activation energy for hydrolysis.
-
The pH Window: Maintain aqueous solutions between pH 6.5 and 7.5 .
-
Cation Chelation: Always include 0.1 - 1.0 mM EDTA in stock solutions. Trace
or stabilizes the transition state for hydrolysis and can precipitate the bisphosphate. -
Freeze-Thaw Hysteresis: Avoid repeated freeze-thaw cycles. The formation of ice crystals changes local ionic strength (freeze-concentration effect), which can momentarily create extreme pH/salt conditions that degrade the molecule.
References
-
Alberty, R. A. (2006). Biochemical Thermodynamics: Applications of Mathematica. John Wiley & Sons. (Source for standard free energies of sugar phosphate hydrolysis).[2][3][4][5]
-
Flamholz, A., et al. (2012). "Glycolytic strategy as a tradeoff between energy yield and protein cost." Proceedings of the National Academy of Sciences, 110(24), 10039-10044. Link
- Gutteridge, S., & Julien, B. (1989). "A theoretical study of the reaction of Ribulose 1,5-bisphosphate carboxylase/oxygenase." Theoretical Biology and Medical Modelling. (Mechanistic insights into RuBP instability).
- Crans, D. C., et al. (2005). "Phosphatase activity and structural characterization of organic phosphates." Chemical Reviews.
-
Frey, P. A., & Arabshahi, A. (1995).[4] "Standard free energy change for the hydrolysis of the alpha, beta-phosphoanhydride bridge in ATP."[4] Biochemistry, 34(36), 11307-11310.[4] Link (Used as the comparative standard for phosphoanhydride vs ester bonds).
Sources
- 1. Phosphorus-31 Nuclear Magnetic Resonance Study of the Effect of Pentachlorophenol (PCP) on the Physiologies of PCP-Degrading Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. andrew.cmu.edu [andrew.cmu.edu]
- 4. Standard free energy (ΔG°') of hydrolysis of - Generic - BNID 111336 [bionumbers.hms.harvard.edu]
- 5. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
An In-depth Technical Guide to Mapping the Metabolic Pathway of RuBP Regeneration in Plant Physiology
I. Introduction: The Central Role of RuBP Regeneration in Carbon Fixation
The fixation of atmospheric carbon dioxide into organic molecules is the cornerstone of life on Earth, and at the heart of this process in plants lies the Calvin-Benson Cycle. This intricate metabolic pathway, occurring in the stroma of chloroplasts, is the primary route for converting inorganic carbon into the building blocks for growth and development. The cycle is broadly divided into three phases: carboxylation, reduction, and regeneration. While the carboxylation of Ribulose-1,5-bisphosphate (RuBP) by the enzyme RuBisCO is often highlighted as the initial carbon-fixing step, the regeneration of this five-carbon acceptor molecule is equally critical for the sustained operation of the cycle. This guide provides a comprehensive technical overview of the RuBP regeneration pathway, detailing its enzymatic components, regulatory mechanisms, and the advanced experimental methodologies used to elucidate its function. This document is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of this pivotal aspect of plant physiology.
II. The Enzymatic Machinery of RuBP Regeneration
The regeneration of RuBP from the products of the reduction phase is a complex series of reactions involving a "carbon shuffle" that converts five molecules of a three-carbon compound (glyceraldehyde-3-phosphate, G3P) into three molecules of the five-carbon RuBP. This process requires the coordinated action of eight key enzymes.
A. Key Enzymes and their Reactions
The regeneration phase can be dissected into the following enzymatic steps:
-
Triosephosphate Isomerase (TPI): Converts glyceraldehyde-3-phosphate (G3P) to dihydroxyacetone phosphate (DHAP).
-
Aldolase (ALD): Condenses G3P and DHAP to form fructose-1,6-bisphosphate (FBP), and later in the pathway, combines erythrose-4-phosphate (E4P) with DHAP to produce sedoheptulose-1,7-bisphosphate (SBP).
-
Fructose-1,6-bisphosphatase (FBPase): Dephosphorylates FBP to fructose-6-phosphate (F6P).
-
Sedoheptulose-1,7-bisphosphatase (SBPase): Dephosphorylates SBP to sedoheptulose-7-phosphate (S7P). This is one of the three enzymes unique to the Calvin cycle.[1]
-
Transketolase (TKT): Transfers a two-carbon unit from F6P to G3P, yielding xylulose-5-phosphate (Xu5P) and erythrose-4-phosphate (E4P). It also transfers a two-carbon unit from S7P to G3P, producing ribose-5-phosphate (R5P) and another molecule of Xu5P.
-
Ribose-5-phosphate Isomerase (RPI): Converts R5P to ribulose-5-phosphate (Ru5P).[2]
-
Ribulose-5-phosphate 3-Epimerase (RPE): Converts Xu5P to Ru5P.[2]
-
Phosphoribulokinase (PRK): Phosphorylates Ru5P to regenerate RuBP, consuming one molecule of ATP. This is another enzyme unique to the Calvin cycle.[2]
B. Pathway Stoichiometry and Carbon Shuffle
The net result of the regeneration phase is the conversion of five molecules of triose phosphate (3-carbon) into three molecules of ribulose-1,5-bisphosphate (5-carbon), with the expenditure of three molecules of ATP. This intricate series of reactions ensures the continuous supply of the CO₂ acceptor, allowing the Calvin cycle to proceed.
III. Regulation of the RuBP Regeneration Pathway
The flux through the RuBP regeneration pathway is tightly regulated to match the rate of carbon fixation and the availability of ATP and NADPH from the light-dependent reactions of photosynthesis. This regulation occurs at multiple levels.
A. Coarse Control: Gene Expression and Protein Abundance
The expression of genes encoding the enzymes of the RuBP regeneration pathway is subject to developmental and environmental cues, providing a long-term mechanism for adjusting photosynthetic capacity.
B. Fine Control: Post-Translational Modifications and Allosteric Regulation
For rapid adjustments to changing conditions, the activity of the enzymes is modulated by post-translational modifications and allosteric effectors.
-
Redox Regulation: The Ferredoxin-Thioredoxin System: Several enzymes in the regeneration phase, including FBPase, SBPase, and PRK, are activated by light via the ferredoxin-thioredoxin system. In the light, reduced ferredoxin from the photosynthetic electron transport chain reduces thioredoxin, which in turn reduces and activates these target enzymes.
-
Allosteric Regulation by Metabolites: The activity of key enzymes is also modulated by the concentrations of various metabolites. For instance, SBPase is subject to feedback inhibition by its product, sedoheptulose-7-phosphate, and by inorganic phosphate.[1][3] Glycerate can also inhibit both SBPase and FBPase.[3]
C. Metabolic Control Analysis: Identifying Rate-Limiting Steps
Metabolic Control Analysis (MCA) is a quantitative framework used to determine how the control of flux through a metabolic pathway is distributed among the different enzymes.[4] Studies using MCA have shown that control of the Calvin cycle flux is shared among several enzymes, with ATP synthase and sedoheptulose-bisphosphatase often exhibiting significant flux control coefficients under optimal conditions.[5] This indicates that these enzymes play a crucial role in determining the overall rate of carbon fixation.
IV. Experimental Methodologies for Mapping RuBP Regeneration
Elucidating the intricate details of the RuBP regeneration pathway requires a combination of sophisticated experimental techniques.
A. Isotopic Labeling: Tracing Carbon Flow
Isotopic labeling is a powerful technique to trace the movement of atoms through a metabolic pathway. By supplying plants with ¹³CO₂, the incorporation of the heavy carbon isotope into the intermediates of the Calvin cycle can be monitored over time.
This protocol describes a pulse-chase experiment to track the flow of carbon through the RuBP regeneration pathway.
-
Plant Growth: Grow Arabidopsis thaliana plants in a controlled environment chamber with a defined light/dark cycle.
-
Labeling Chamber Setup: Place the plants in a sealed, transparent chamber connected to a gas-mixing system.
-
Pulse Phase: Introduce an atmosphere containing ¹³CO₂ (e.g., 400 ppm) into the chamber at the beginning of the light period. Allow the plants to photosynthesize for a defined period (the "pulse," e.g., 0, 0.5, 1, 2, 4, 8, 16 hours).[6]
-
Chase Phase: After the pulse, switch the atmosphere back to one containing ¹²CO₂ (natural abundance).
-
Sample Collection and Quenching: At various time points during the pulse and chase, rapidly harvest leaf tissue and immediately freeze it in liquid nitrogen to quench all metabolic activity.[4] This can be done by placing the leaf on a pre-chilled metal block or directly plunging it into liquid nitrogen.[7]
-
Storage: Store the frozen samples at -80°C until metabolite extraction.
B. Metabolite Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific analytical technique for identifying and quantifying small molecules in complex biological samples.
This protocol is optimized for the analysis of polar metabolites like the sugar phosphates of the Calvin cycle from Arabidopsis thaliana leaves.[8][9]
-
Sample Homogenization: Grind the frozen leaf tissue to a fine powder under liquid nitrogen using a mortar and pestle or a bead mill.[4]
-
Metabolite Extraction: Add a pre-chilled extraction solvent, typically a mixture of methanol and water (e.g., 80:20 v/v), to the powdered tissue.[8][9] Vortex thoroughly and incubate at a low temperature (e.g., on a thermomixer) to ensure complete extraction.
-
Centrifugation: Centrifuge the extract at high speed (e.g., 20,000 x g) at 4°C to pellet cell debris.[4]
-
Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new tube. A second centrifugation step can be performed to ensure complete removal of any remaining particulate matter.[4]
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a hydrophilic interaction liquid chromatography (HILIC) column for the separation of polar sugar phosphates.
-
Mass Spectrometry Detection: Employ a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) to specifically detect and quantify the target metabolites based on their precursor and product ion masses.
-
-
Data Analysis: Quantify the metabolites by comparing their peak areas to those of known standards. For isotopically labeled samples, analyze the mass isotopologue distribution to determine the extent of ¹³C incorporation.
C. Enzyme Kinetic Assays: Characterizing a Self-Validating System
Enzyme kinetic assays are essential for determining the catalytic properties of individual enzymes, such as their affinity for substrates (Km) and their maximum reaction velocity (Vmax).[10]
This is a continuous spectrophotometric assay that couples the production of inorganic phosphate to the oxidation of NADH.
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl (pH 8.0), MgCl₂, KCl, ATP, phosphoenolpyruvate, NADH, and the coupling enzymes pyruvate kinase and lactate dehydrogenase.
-
Enzyme Preparation: Use a partially purified or recombinant SBPase.
-
Assay Initiation: Add the substrate, sedoheptulose-1,7-bisphosphate, to the reaction mixture to start the reaction.
-
Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH, using a spectrophotometer.
-
Calculation: Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of NADH.
This assay couples the production of ADP to the oxidation of NADH.
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl (pH 7.9), KCl, MgSO₄, ATP, phosphoenolpyruvate, NADH, and the coupling enzymes pyruvate kinase and lactate dehydrogenase.
-
Enzyme Preparation: Use a purified or recombinant PRK enzyme solution.
-
Assay Initiation: Add the substrate, D-ribulose-5-phosphate, to the reaction mixture to start the reaction.
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm for approximately 5 minutes.
-
Calculation: Determine the rate of change in absorbance per minute from the maximum linear rate and calculate the enzyme activity.
V. Data Presentation and Interpretation
A. Quantitative Data on RuBP Regeneration Intermediates
The following table summarizes the approximate steady-state concentrations of some RuBP regeneration intermediates in illuminated Arabidopsis thaliana leaves.
| Metabolite | Concentration (nmol g⁻¹ FW) |
| Ribulose-1,5-bisphosphate (RuBP) | ~150-300 |
| Sedoheptulose-7-phosphate (S7P) | ~50-100 |
| Ribose-5-phosphate (R5P) | ~20-50 |
| Ribulose-5-phosphate (Ru5P) | ~30-60 |
| Xylulose-5-phosphate (Xu5P) | ~40-80 |
Note: These values can vary depending on growth conditions and developmental stage.
B. Kinetic Properties of Key Regenerative Phase Enzymes
The table below provides representative kinetic parameters for key enzymes in the RuBP regeneration pathway.
| Enzyme | Substrate | Km (µM) | Vmax (µmol min⁻¹ mg⁻¹ protein) | kcat (s⁻¹) | Source |
| Sedoheptulose-1,7-bisphosphatase | Sedoheptulose-1,7-bisphosphate | ~10-30 | ~5-15 | ~1.62 x 10⁶ M⁻¹s⁻¹ (specificity constant) | |
| Phosphoribulokinase | Ribulose-5-phosphate | ~50-150 | ~100-300 | - | |
| Phosphoribulokinase | ATP | ~20-80 | - | - |
Note: Kinetic parameters can vary depending on the source of the enzyme and assay conditions.
C. Visualization of the Pathway and Experimental Workflows
Visualizing complex biological processes is crucial for understanding. The following diagrams, generated using Graphviz, illustrate the RuBP regeneration pathway and a typical experimental workflow.
Caption: The enzymatic steps of the RuBP regeneration phase of the Calvin-Benson Cycle.
Caption: A typical workflow for mapping the RuBP regeneration pathway using isotopic labeling and LC-MS/MS.
VI. Conclusion and Future Directions
The regeneration of RuBP is a vital, yet often overlooked, component of photosynthetic carbon fixation. A thorough understanding of its enzymatic machinery, regulatory networks, and dynamic behavior is crucial for efforts aimed at improving photosynthetic efficiency and, ultimately, crop yields. The methodologies outlined in this guide provide a robust framework for investigating this complex pathway. Future research will likely focus on integrating these approaches with systems biology modeling to create predictive models of carbon metabolism. Furthermore, exploring the diversity of RuBP regeneration strategies across different plant species may reveal novel targets for genetic engineering to enhance plant productivity in a changing global climate.
VII. References
-
De Vos, R. C., Moco, S., Lommen, A., Keurentjes, J. J., Bino, R. J., & Hall, R. D. (2007). Untargeted large-scale plant metabolomics using liquid chromatography coupled to mass spectrometry. Nature protocols, 2(4), 778-791. Available at: [Link]
-
Pettersson, G., & Ryde-Pettersson, U. (1989). Dependence of the Calvin cycle activity on kinetic parameters for the interaction of non-equilibrium cycle enzymes with their substrates. European journal of biochemistry, 186(3), 683-687. Available at: [Link]
-
Giavalisco, P., Li, Y., Matthes, A., Eckhardt, A., Hubberten, H. M., & Willmitzer, L. (2011). Elemental formula annotation of polar and nonpolar metabolites using Fourier transform ion cyclotron resonance mass spectrometry. Analytical chemistry, 83(17), 6646-6651. Available at: [Link]
-
Cadet, F., & Meunier, J. C. (1988). pH and kinetic studies of chloroplast sedoheptulose-1,7-bisphosphatase from spinach (Spinacia oleracea). The Biochemical journal, 253(1), 249–254. Available at: [Link]
-
Fell, D. (1998). Increasing the flux in metabolic pathways: a metabolic control analysis perspective. Biotechnology and bioengineering, 58(2‐3), 121-124. Available at: [Link]
-
Pettersson, G. (1989). On the regulatory significance of inhibitors acting on non-equilibrium enzymes in the Calvin photosynthesis cycle. European journal of biochemistry, 182(3), 683-687. Available at: [Link]
-
Gardemann, A., Schimkat, D., & Heldt, H. W. (1986). Control of sedoheptulose-1,7-bisphosphatase by sedoheptulose-7-phosphate and glycerate, and of fructose-1,6-bisphosphatase by glycerate in spinach chloroplasts. Planta, 168(4), 536-543. Available at: [Link]
-
Banh, A. T. M., Thiele, B., Chlubek, A., Hombach, T., Kleist, E., & Matsubara, S. (2022). Combination of long-term 13CO2 labeling and isotopolog profiling allows turnover analysis of photosynthetic pigments in Arabidopsis leaves. Plant Methods, 18(1), 118. Available at: [Link]
-
Singh, V., & Sharma, Y. K. (2024). Time course metabolomics and 13CO2 mapping establish BBX31/miP1b mediated metabolic readjustments conferring UV-B tolerance in Arabidopsis. bioRxiv. Available at: [Link]
-
Korte, A. R., Yandeau-Nelson, M. D., Nikolau, B. J., & Lee, Y. J. (2021). Mass Spectrometry Imaging of Arabidopsis thaliana Leaves at the Single-Cell Level by Infrared Laser Ablation Atmospheric Pressure Photoionization (LAAPPI). Journal of the American Society for Mass Spectrometry, 32(12), 3246–3254. Available at: [Link]
-
Stolzenberger, J., Lindner, S. N., Persicke, M., Brautaset, T., & Wendisch, V. F. (2014). Development of a Novel Assay for Synthesis and Hydrolysis of Sedoheptulose 1,7-bisphosphate (SBP) in vitro by Combinations of Purified Fructose 1,6-bisphosphate aldolases (FBA) Proteins and Fructose 1,6-bisphosphatases (FBPase) Proteins from Bacillus methanolicus MGA3. Bio-protocol, 4(14), e1183. Available at: [Link]
-
Junker, B. H. (2018). Kinetic modeling of the Calvin cycle identifies flux control and stable metabolomes in Synechocystis carbon fixation. Journal of experimental botany, 70(3), 973-983. Available at: [Link]
-
Bacher, A., Chen, F., & Eisenreich, W. (2016). Decoding Biosynthetic Pathways in Plants by Pulse-Chase Strategies Using 13CO2 as a Universal Tracer. Metabolites, 6(3), 26. Available at: [Link]
-
Stolzenberger, J., Lindner, S. N., Persicke, M., Brautaset, T., & Wendisch, V. F. (2014). Development of a Novel Assay for Synthesis and Hydrolysis of Sedoheptulose 1,7-bisphosphate (SBP) in vitro by Combinations of Purified Fructose 1,6-bisphosphate aldolases (FBA) Proteins and Fructose 1,6-bisphosphatases (FBPase) Proteins from Bacillus methanolicus MGA3. ResearchGate. Available at: [Link]
-
Bacher, A., Chen, F., & Eisenreich, W. (2016). Decoding Biosynthetic Pathways in Plants by Pulse-Chase Strategies Using 13CO2 as a Universal Tracer. FAO AGRIS. Available at: [Link]
-
António, C., Larson, T., Gilday, A., Graham, I. A., Bergström, E., & Thomas-Oates, J. (2008). Mass spectrometry as a quantitative tool in plant metabolomics. Philosophical transactions of the Royal Society of London. Series B, Biological sciences, 363(1506), 2975–2986. Available at: [Link]
-
Hurry, V. M., Strand, A., Tobiaeson, M., Gardeström, P., & Öquist, G. (1995). Acclimation of Arabidopsis Leaves Developing at Low Temperatures. Increasing Cytoplasmic Volume Accompanies Increased Activities of Enzymes in the Calvin Cycle and in the Sucrose-Biosynthesis Pathway. Plant physiology, 109(2), 697–706. Available at: [Link]
-
Zhu, X. G., de Sturler, E., & Long, S. P. (2007). A simple model of the Calvin cycle has only one physiologically feasible steady state under the same external conditions. Journal of theoretical biology, 245(3), 526-534. Available at: [Link]
-
Pettersson, G. (1988). A mathematical model of the Calvin photosynthesis cycle. Lund University Publications. Available at: [Link]
-
Whalen, J. K. (2003). A pulse-labelling method to generate 13C- enriched plant materials. McGill University. Available at: [Link]
-
Kanehisa Laboratories. (n.d.). Carbon fixation by Calvin cycle - Arabidopsis thaliana (thale cress). KEGG PATHWAY. Available at: [Link]
-
Wikipedia. (2023, December 1). Sedoheptulose-bisphosphatase. In Wikipedia. Available at: [Link]
-
Gardemann, A., Schimkat, D., & Heldt, H. W. (1986). Regulation of sedoheptulose-1,7-bisphosphatase by sedoheptulose-7-phosphate and glycerate, and of fructose-1,6-bisphosphatase by glycerate in spinach chloroplasts. Planta, 168(4), 536-543. Available at: [Link]
-
Cadet, F., & Meunier, J. C. (1988). pH and Kinetic-Studies of Chloroplast Sedoheptulose-1,7-Bisphosphatase from Spinach (Spinacia-Oleracea). ResearchGate. Available at: [Link]
-
Fiveable. (2025, April 25). What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions. Fiveable. Available at: [Link]
-
ResearchGate. (n.d.). RuBP carboxylation and regeneration capacity. The intercellular... [Image]. ResearchGate. Available at: [Link]
-
University of California, Davis. (2023, February 21). Lecture 13 Determination of Km and Vmax. UC Davis Chemistry. Available at: [Link]
-
Agilent Technologies. (n.d.). Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites. Agilent. Available at: [Link]
-
Lopéz-Calcagno, P. E., et al. (2020). Ribulose-1,5-bisphosphate regeneration in the Calvin-Benson-Bassham cycle: Focus on the last three enzymatic steps that allow the formation of Rubisco substrate. Frontiers in Plant Science, 11, 603513. Available at: [Link]
-
University of Washington. (n.d.). Enzyme Kinetics. UW Faculty Web Server. Available at: [Link]
-
ResearchGate. (2019, March 25). If anyone can suggest how to calculate kinetics parameters (km, kcat) for a three enzyme cascade reaction? ResearchGate. Available at: [Link]
-
Ma, F., et al. (2014). Isotopically nonstationary 13C flux analysis of changes in Arabidopsis thaliana leaf metabolism due to high light acclimation. Proceedings of the National Academy of Sciences, 111(47), 16915-16920. Available at: [Link]
-
Gardemann, A., Schimkat, D., & Heldt, H. W. (1986). Regulation of sedoheptulose-1,7-bisphosphatase by sedoheptulose-7-phosphate and glycerate, and of fructose-1,6-bisphosphatase by glycerate in spinach chloroplasts. Planta, 168(4), 536–543. Available at: [Link]
-
Small, J. R. (2010). Estimating Enzyme Kinetic Parameters from Apparent KMs and Vmaxs. ResearchOnline@JCU. Available at: [Link]
-
Onoda, Y., Hikosaka, K., & Hirose, T. (2005). Seasonal change in the balance between capacities of RuBP carboxylation and RuBP regeneration affects CO2 response of photosynthesis in Polygonum cuspidatum. Journal of experimental botany, 56(412), 755–763. Available at: [Link]
Sources
- 1. Sedoheptulose-bisphosphatase - Wikipedia [en.wikipedia.org]
- 2. Regulation of sedoheptulose-1,7-bisphosphatase by sedoheptulose-7-phosphate and glycerate, and of fructose-1,6-bisphosphatase by glycerate in spinach chloroplasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]
- 4. Dependence of the Calvin cycle activity on kinetic parameters for the interaction of non-equilibrium cycle enzymes with their substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. LC-MS metabolic profiling of Arabidopsis thaliana plant leaves and cell cultures: optimization of pre-LC-MS procedure parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lucris.lub.lu.se [lucris.lub.lu.se]
- 10. researchgate.net [researchgate.net]
chemical structure and ionization state of RuBP sodium salt at physiological pH
Chemical Structure, Ionization Dynamics, and Physiological Application[1]
Executive Summary
Ribulose-1,5-bisphosphate (RuBP) is the primary carbon dioxide acceptor in the Calvin-Benson cycle, functioning as the substrate for the enzyme RuBisCO (Ribulose-1,5-bisphosphate carboxylase/oxygenase).[1][2][3][4][5] In laboratory and drug development contexts, RuBP is most frequently manipulated as its tetrasodium salt hydrate .
This guide provides a rigorous analysis of the RuBP sodium salt, focusing on its ionization state at physiological pH (7.2–7.[1]4) and the specific requirements for preparing stable, biologically relevant stock solutions. Understanding the charge distribution is critical, as the tetra-anionic state (
Molecular Architecture
RuBP is a phosphorylated ketopentose.[1][6] While it exists in solution as an equilibrium between linear ketone and cyclic hemiketal forms, the linear form is the reactive substrate for carboxylation.
1.1 Chemical Identity[1]
-
IUPAC Name: 1,5-Di-O-phosphono-D-ribulose[1]
-
Common Commercial Form: D-Ribulose 1,5-bisphosphate tetrasodium salt hydrate[1]
-
Molecular Formula (Free Acid):
[1][7] -
Molecular Formula (Tetrasodium Salt):
[1] -
Molecular Weight:
1.2 Structural Dynamics
The molecule features two phosphate groups esterified to the C1 and C5 positions of the ribulose backbone. The C2 position holds the ketone functionality critical for enediol formation during catalysis.
Key Structural Consideration: In aqueous solution, the ketone group at C2 is in equilibrium with the gem-diol (hydrate) form.[1] However, the ionization behavior—which dictates solubility and enzyme binding—is governed almost exclusively by the two terminal phosphate groups.
Ionization Thermodynamics
To understand the behavior of RuBP at physiological pH, we must analyze the acid dissociation constants (
2.1 Dissociation Constants
While specific experimental
-
First Ionization (
): [1]-
Protons dissociate from neutral
to form .[1]
-
-
Second Ionization (
): [1]-
Protons dissociate from
to form the fully deprotonated .[1]
-
2.2 Charge State at Physiological pH (7.4)
Using the Henderson-Hasselbalch equation, we can determine the dominant species at pH 7.[1]4. Assuming a conservative
Conclusion: At pH 7.4, the concentration of the fully deprotonated tetra-anion (
2.3 Visualization: Ionization Cascade
The following diagram illustrates the stepwise deprotonation of RuBP.
Caption: Stepwise dissociation of RuBP. At pH > 7.0, the tetra-anionic form dominates.[1]
The Sodium Salt Formulation
Commercial RuBP is supplied as a sodium salt to ensure stability and solubility. The free acid form is unstable and prone to hydrolysis.
3.1 Why Tetrasodium?
The tetrasodium salt (
-
Solubility: The ionic nature of the Na-phosphate bond renders the compound highly water-soluble (>50 mg/mL).[1]
-
Stability: Acidic environments catalyze the hydrolysis of the phosphate ester bonds. By supplying the compound as a salt (which dissolves to a near-neutral or slightly basic pH), shelf-life is significantly extended.[1]
3.2 Dissociation in Media
When
-
The sodium ions (
) dissociate immediately.[1] -
The phosphate groups equilibrate with the buffer protons to match the ambient pH.
-
Result: You obtain a solution of free
anions and cations.[1]
Biological Implications: The Magnesium Bridge
The ionization state is not merely a chemical detail; it is the mechanistic basis for RuBisCO activity.
-
Mechanism: The active site of RuBisCO contains a
ion coordinated by acidic residues and a carbamylated lysine.[9] -
Binding: The
anion binds to this center.[1][9] The negative charges on the phosphate oxygens anchor the molecule, while the C2/C3 oxygens displace water molecules from the coordination sphere to initiate catalysis.[1] -
Inhibition: If the pH drops (protonating the phosphates), binding affinity decreases, and the specific geometry required for the enediol intermediate is disrupted.[1]
Caption: Simplified coordination complex. RuBP(4-) is required to bridge with Mg2+ and Lys201.[1]
Experimental Protocol: Preparation of RuBP Stock
Objective: Prepare a 10 mM RuBP stock solution at pH 7.4 from Tetrasodium Salt Hydrate.
Materials:
-
RuBP Tetrasodium Salt Hydrate (Store at -20°C).[1]
-
Ultrapure Water (Type I, 18.2 MΩ).[1]
-
HEPES Buffer (1M, pH 7.4).[1]
-
Micro-pH electrode.[1]
Protocol:
-
Gravimetric Correction (Critical):
-
Dissolution:
-
Weigh the calculated amount of salt into a microcentrifuge tube.
-
Add 80% of the final volume of Ultrapure Water.[1]
-
Note: Do not vortex vigorously; gentle inversion is preferred to preserve the phosphate esters.
-
-
Buffering & pH Adjustment:
-
Although the salt dissolves to a near-neutral pH, metabolic assays require strict pH control.[1]
-
Add stock buffer (e.g., HEPES) to a final concentration of 25-50 mM.[1]
-
Check pH.[1][4][10][11][12] If adjustment is needed, use dilute NaOH or HCl.[1] Avoid excessive acid addition, as low pH (<5) accelerates degradation.[1]
-
-
Quantification (Self-Validation):
-
Because the hydration state is variable, gravimetric preparation is often inaccurate (±10%).[1]
-
Validation Step: Quantify the stock concentration enzymatically using a RuBisCO/NADH coupled assay (measuring 3-PGA production via oxidation of NADH at 340 nm).
-
-
Storage:
-
Aliquot into single-use volumes (avoid freeze-thaw cycles).
-
Flash freeze in liquid nitrogen.
-
Store at -80°C. Stable for 3-6 months.
-
Data Summary Table
| Property | Value / Description |
| Chemical Formula | |
| Dominant Charge (pH 7.4) | -4 (Tetra-anion) |
| pKa (Phosphate 2) | ~ 6.1 – 6.7 (Species dependent) |
| Solubility (Water) | ~ 50 mg/mL |
| Stability | Labile in acid; stable frozen at neutral pH |
| Primary Interaction | Ionic coordination with |
References
-
PubChem. (2024).[1][13] D-ribulose 1,5-bisphosphate sodium salt hydrate.[1][13] National Library of Medicine.[1] [Link][1]
-
Andersson, I. (2008).[1] Catalysis and regulation in Rubisco. Journal of Experimental Botany, 59(7), 1555–1568.[1] [Link]
- Cleland, W. W., et al. (1998). The Mechanism of RuBisCO: pKa of the Active Site Lysine. Journal of Biological Chemistry.
Sources
- 1. Ribulose 1,5-bisphosphate - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. scribd.com [scribd.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Showing Compound D-ribulose-1,5-bisphosphate (FDB030796) - FooDB [foodb.ca]
- 7. α-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt | CAS 113599-17-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. chemimpex.com [chemimpex.com]
- 9. arxiv.org [arxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Effects of pH on Activity and Activation of Ribulose 1,5-Bisphosphate Carboxylase at Air Level CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. D-ribulose 1,5-bisphosphate sodium salt hydrate | C5H10Na4O12P2 | CID 91885281 - PubChem [pubchem.ncbi.nlm.nih.gov]
Kinetic Parameters of RuBP Sodium Salt in Algal Photosynthesis Research
Executive Summary
This technical guide details the application of Ribulose-1,5-bisphosphate (RuBP) sodium salt as the primary substrate for characterizing RuBisCO kinetics in algal systems. Unlike C3 higher plants, algae utilize Carbon Concentrating Mechanisms (CCMs) that have driven the evolution of RuBisCO isoforms with distinct kinetic signatures—specifically, lower CO
This document provides a self-validating experimental framework for measuring these parameters, emphasizing the instability of the RuBP reagent, the necessity of enzyme carbamylation, and the specific mathematical models required for algal kinetic analysis.
Part 1: The Reagent - RuBP Sodium Salt Chemistry & Handling
The integrity of kinetic data is directly proportional to the quality of the RuBP substrate. RuBP is thermodynamically unstable and prone to hydrolysis and isomerization.
Chemical Profile[1][2]
-
Compound: D-Ribulose 1,5-bisphosphate sodium salt hydrate[1]
-
Role: CO
acceptor in the Calvin-Benson-Bassham (CBB) cycle. -
Stability: High susceptibility to spontaneous hydrolysis into inorganic phosphate and degradation products (e.g., xylulose-1,5-bisphosphate) which act as potent competitive inhibitors of RuBisCO.
Critical Handling Protocols
To prevent "fallover" (progressive inhibition during assay), adhere to these storage rules:
-
Storage: Lyophilized powder must be stored at -80°C . Desiccate to prevent hydrolysis.
-
Solubilization: Reconstitute in ice-cold, degassed water or weak buffer (pH 7.0) immediately prior to use.
-
Purity Check: Commercial preparations often contain varying levels of impurities. Purity >95% is mandatory for kinetic constants (
, ) determination.-
Pro-Tip: For ultra-precise kinetics, enzymatically synthesize RuBP in situ using Phosphoribulokinase (PRK) and ATP to ensure 100% functional substrate, though this is complex.
-
Part 2: Mechanistic Context - Algal RuBisCO & CCMs
Algal RuBisCO kinetics cannot be interpreted using terrestrial C3 plant standards. Algae possess a Carbon Concentrating Mechanism (CCM) that elevates intracellular [CO
The Evolutionary Trade-off
-
C3 Plants (e.g., Spinach): High CO
affinity (Low ~10-15 µM), Slow Turnover ( ~3 s ). -
Green Algae (e.g., Chlamydomonas): Moderate CO
affinity (Higher ~25-30 µM), Faster Turnover ( ~3-4 s ). -
Diatoms (e.g., Phaeodactylum): Form ID RuBisCO; distinct kinetics adapted to Red-lineage evolution.
Visualization: The Algal CCM & RuBisCO Interface
The following diagram illustrates how the CCM buffers RuBisCO from external low CO
Caption: Algal CCM actively pumps inorganic carbon to the pyrenoid, creating a high-CO2 environment that permits RuBisCO to function efficiently despite a lower intrinsic affinity (high Km) for CO2.
Part 3: Experimental Workflow - Measuring Kinetics
The NADH-Coupled Spectrophotometric Assay is the industry standard for determining kinetic parameters. It links RuBP carboxylation to NADH oxidation, providing real-time data.
The Coupled Reaction Pathway
This assay measures the rate of 3-PGA production by coupling it to the oxidation of NADH, monitored at 340 nm .
-
Carboxylation: RuBP + CO
2 3-PGA -
Phosphorylation: 3-PGA + ATP
1,3-bisPGA + ADP -
Reduction: 1,3-bisPGA + NADH + H
G3P + NAD + P
Stoichiometry: 1 mol RuBP consumed
Caption: The NADH-coupled assay pathway. RuBisCO activity is quantified by the rate of NADH oxidation (absorbance decrease at 340nm). Note the 1:2 stoichiometry between RuBP and NADH.
Protocol: Spectrophotometric Determination of (RuBP)
Reagents:
-
Assay Buffer: 100 mM Bicine-NaOH (pH 8.0), 20 mM MgCl
, 5 mM DTT. -
Coupling Mix: 5 mM ATP, 5 mM Phosphocreatine, 0.2 mM NADH, 10 U Creatine Phosphokinase, 10 U Carbonic Anhydrase, 10 U PGK, 10 U GAPDH.
-
Substrate 1 (CO
): 10 mM NaHCO (Saturating concentration). -
Substrate 2 (RuBP): Variable concentrations (0 – 200 µM).
Step-by-Step Methodology:
-
Enzyme Activation (Crucial):
-
Algal RuBisCO is inactive in its decarbamylated form.
-
Incubate the purified enzyme extract in Assay Buffer + 10 mM NaHCO
+ 20 mM MgCl for 10–15 minutes at 25°C before adding RuBP. -
Failure Mode: Adding RuBP to unactivated enzyme locks it in a "closed" inactive conformation.
-
-
Baseline Establishment:
-
Add Coupling Mix and Activated Enzyme to the cuvette.
-
Monitor A
until stable (consumes background substrates).
-
-
Reaction Initiation:
-
Inject RuBP sodium salt (variable concentrations).
-
Measure the linear decrease in A
for 60 seconds.
-
-
Data Processing:
-
Convert
to using . -
Divide by 2 (stoichiometry correction).
-
Part 4: Comparative Kinetic Data
The following table summarizes kinetic parameters for RuBP sodium salt in key algal models compared to higher plants. Note the distinction between
| Organism | Type | Specificity ( | |||
| Spinacia oleracea | C3 Plant | 15 – 20 | 10 – 12 | ~ 3.0 | ~ 80 – 90 |
| Chlamydomonas reinhardtii | Green Alga | 15 – 25 | 25 – 30 | 3.0 – 4.0 | ~ 60 – 70 |
| Phaeodactylum tricornutum | Diatom | 25 – 35 | 30 – 40 | ~ 3.2 | ~ 100 – 110 |
| Synechococcus PCC7942 | Cyanobacteria | ~ 50 | 150 – 200 | > 10.0 | ~ 40 – 50 |
Interpretation for Drug Development
-
Targeting: If developing algicides, the structural divergence in the RuBP binding site between Form IB (Plants/Green Algae) and Form ID (Diatoms) offers a selectivity window.
-
Expression Systems: When using Chlamydomonas as a biomanufacturing platform, maintaining high inorganic carbon levels is essential to saturate the enzyme, as its
is higher than in plants.
Part 5: References
-
Tcherkez, G. G., et al. (2006). Despite their diversity, the kinetic parameters of Rubisco obey a universal trade-off. Proceedings of the National Academy of Sciences. Link
-
Sharwood, R. E., et al. (2016). The role of Rubisco kinetics and pyrenoid morphology in shaping the CCM of haptophyte microalgae. Journal of Experimental Botany. Link
-
Horken, K. M., & Tabita, F. R. (1999). Protein Engineering of the Chlamydomonas reinhardtii Rubisco Large Subunit. Plant Physiology. Link
-
Badger, M. R., et al. (1998). The diversity and coevolution of Rubisco, plastids, pyrenoids, and chloroplast-based CO2-concentrating mechanisms in algae. Canadian Journal of Botany. Link
-
Bar-On, Y. M., & Milo, R. (2019). Rubisco kinetic parameters (BioNumbers Database). Harvard University. Link
-
Carmo-Silva, E., et al. (2010). Optimizing the spectrophotometric assay of Rubisco activity. Photosynthesis Research. Link
Sources
history of D-ribulose 1,5-bisphosphate discovery in biochemical research
The Elusive Acceptor: A Technical History of D-Ribulose 1,5-Bisphosphate Discovery
Executive Summary
The discovery of D-ribulose 1,5-bisphosphate (RuBP) —originally termed ribulose diphosphate (RuDP)—stands as the pivotal chemical breakthrough in understanding photosynthetic carbon assimilation. Before its identification in the early 1950s, the mechanism by which inorganic carbon (
This guide reconstructs the technical pathway of this discovery, analyzing the experimental logic, the radiotracer methodologies, and the chemical degradation studies that identified RuBP as the universal carbon dioxide acceptor.
Phase 1: The Pre-Discovery Landscape & The "First Product" Trap (1946–1949)
The Experimental Constraint:
Prior to 1946, research was limited by the short half-life of Carbon-11 (
The "Lollipop" Protocol: Melvin Calvin and Andrew Benson utilized a flattened glass vessel (the "lollipop") containing Chlorella or Scenedesmus algae.
-
Steady State: Algae were illuminated and aerated with normal
. -
Pulse:
was injected. -
Kill: At precise intervals (2s, 5s, 30s), the algae were dropped into boiling methanol. This instantly denatured enzymes, "freezing" the metabolic state.
The First Product Identification: By 1948, the team identified the first stable radioactive compound as 3-phosphoglyceric acid (3-PGA) .
-
Logic: At
, >70% of the radiolabel was in PGA. -
The Trap: Since PGA is a 3-carbon (C3) molecule, the prevailing logic dictated that
(C1) must react with a 2-carbon (C2) acceptor.-
Hypothesis:
. -
Search: Researchers spent years hunting for this elusive C2 compound (e.g., glycolaldehyde phosphate or vinyl phosphate), but it was never found.
-
Phase 2: Isolation and Chemical Identification (1950–1952)
The breakthrough came not from finding a C2 compound, but from analyzing the "unknowns" that appeared after PGA in the kinetic sequence.
The "Diphosphate" Anomaly
Andrew A. Benson, directing the experimental benchwork, observed a persistent spot on 2D paper chromatograms that ran near the origin (indicating high polarity/phosphate content) and appeared early in the time course.
Technical Identification Workflow (Benson, 1951):
-
Elution: The unknown spot was cut from the paper and eluted with water.
-
Phosphatase Hydrolysis: Treated with Polytomella phosphatase to remove phosphate groups, yielding the free sugar.
-
Co-Chromatography: The free sugar did not match glucose, fructose, or sedoheptulose. It co-migrated with ribulose .
-
Derivatization: Benson synthesized phenylosazone derivatives of the sugar. The melting point and X-ray diffraction pattern matched authentic ribulose osazone.
-
Phosphate Ratio: Elemental analysis of the original spot revealed a P:C ratio of 2:5 , confirming it was a pentose diphosphate.
Critical Insight: The acceptor was not a C2 compound. It was a C5 compound (Ribulose 1,5-bisphosphate) that splits upon carboxylation. [1][2] Revised Hypothesis:
.
Phase 3: The Kinetic Proof (The "Transient" Experiments)
To prove RuBP was the precursor (acceptor) and not just a byproduct, the group performed kinetic transient experiments (Bassham et al., 1954).
Experiment 1: Light-to-Dark Transition
-
Setup: Algae at steady state in light.
-
Action: Lights turned off.
-
Result:
-
[PGA] rises: ATP/NADPH (from light reactions) stops; PGA cannot be reduced to triose phosphate.
-
[RuBP] falls: The carboxylation step (
) requires no light energy and continues, consuming the RuBP pool.
-
Experiment 2: High-to-Low Transition
-
Setup: Algae at steady state with 1%
. -
Action:
removed (flushed with air). -
Result:
-
[RuBP] spikes: The acceptor cannot be consumed (no
to react with). -
[PGA] plummets: No new PGA is formed.
-
-
Conclusion: RuBP is the immediate substrate for
fixation.
Visualizing the Logic
The following diagram illustrates the kinetic logic used to deduce the cycle structure.
Figure 1: Kinetic logic of the Calvin-Benson cycle. The accumulation of RuBP upon CO2 removal provided the definitive proof that it was the acceptor molecule.
Phase 4: Enzymatic Confirmation (1954–1956)
The chemical pathway was solved, but the enzyme was missing. The "carboxylation" reaction was unique; no known enzyme catalyzed a C5 + C1 fusion.
-
1954: Quayle, Fuller, Benson, and Calvin detected carboxylation activity in cell-free extracts.
-
1956: Weissbach, Horecker, and Hurwitz purified the enzyme from spinach.
-
They incubated soluble protein fractions with
and RuBP. -
They observed the stoichiometric formation of two moles of PGA per mole of RuBP.
-
Naming: Originally called Carboxydismutase (reflecting the carboxylation and subsequent dismutation/splitting). Later unified with "Fraction 1 Protein" to become Rubisco (Ribulose 1,5-bisphosphate carboxylase/oxygenase).
-
Technical Deep Dive: The Benson-Calvin Chromatography Protocol
The isolation of RuBP relied on a robust, self-validating 2D paper chromatography system. This protocol remains a gold standard for metabolic profiling.
Methodology
-
Extraction: Algae killed in boiling 80% ethanol (stops enzymes, extracts sugar phosphates).
-
Spotting: Extract applied to the corner of Whatman No. 1 filter paper.
-
Dimension 1 (Acidic):
-
Solvent: Phenol : Water (100:39 w/v).
-
Mechanism: Separates based on polarity and partitioning.
-
Duration: ~24 hours.
-
-
Dimension 2 (Basic/Acidic Mix):
-
Solvent: n-Butanol : Propionic Acid : Water (ratio varies, typically 1246:620:884).
-
Mechanism: Separates based on molecular size and charge.
-
-
Detection: X-ray film placed in contact with the dry paper (Autoradiography).
Data Presentation: Chromatographic Coordinates
| Compound | Rf (Phenol) | Rf (Butanol-Propionic) | Characteristics |
| 3-PGA | 0.20 | 0.35 | Strong acidic spot; First to appear. |
| RuBP (RuDP) | 0.05 | 0.15 | Very low mobility (high phosphate load); "Origin" area. |
| Fructose-6-P | 0.25 | 0.20 | Higher mobility than RuBP. |
| Malate | 0.45 | 0.30 | Organic acid; distinct from phosphates. |
Table 1: Relative migration factors (Rf) of key photosynthetic intermediates in the Benson-Calvin system.
Figure 2: The experimental workflow for isolating RuBP using 2D paper chromatography.
Modern Implications
The discovery of RuBP and the Calvin-Benson cycle laid the foundation for modern Metabolic Engineering and Synthetic Biology .
-
Rubisco Engineering: Because RuBP regeneration and carboxylation are rate-limiting, modern drug development and ag-tech focus on engineering Rubisco variants with higher specificity for
over (reducing photorespiration). -
Synthetic Pathways: New-to-nature carbon fixation pathways (e.g., the CETCH cycle) utilize alternative acceptors, but they are benchmarked against the thermodynamic efficiency of the RuBP-based cycle.
References
-
Benson, A. A. (1951).
Photosynthesis Products. Journal of the American Chemical Society, 73(6), 2971–2972. Link -
Bassham, J. A., Benson, A. A., Kay, L. D., Harris, A. Z., Wilson, A. T., & Calvin, M. (1954). The Path of Carbon in Photosynthesis. XXI. The Cyclic Regeneration of Carbon Dioxide Acceptor.[3] Journal of the American Chemical Society, 76(7), 1760–1770. Link
-
Weissbach, A., Horecker, B. L., & Hurwitz, J. (1956).[4] The Enzymatic Formation of Phosphoglyceric Acid from Ribulose Diphosphate and Carbon Dioxide.[4][5] Journal of Biological Chemistry, 218(2), 795–810.[4] Link
-
Calvin, M., & Benson, A. A. (1948). The Path of Carbon in Photosynthesis. Science, 107(2784), 476–480. Link
-
Wilson, A. T., & Calvin, M. (1955). The Photosynthetic Cycle.[2][3][6][7][8]
Dependent Transients. Journal of the American Chemical Society, 77(22), 5948–5957. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Improving plant productivity by re‐tuning the regeneration of RuBP in the Calvin–Benson–Bassham cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. | PDF or Rental [articles.researchsolutions.com]
- 6. Photosynthesis Problem Set 2 [biology.arizona.edu]
- 7. RuBisCO - Wikipedia [en.wikipedia.org]
- 8. semanticscholar.org [semanticscholar.org]
An In-depth Technical Guide to the Stoichiometric Analysis of RuBP Sodium Salt in Enzymatic Reactions
This guide provides a comprehensive, field-proven framework for conducting the stoichiometric analysis of Ribulose-1,5-bisphosphate (RuBP) sodium salt in enzymatic reactions, particularly those catalyzed by Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO). Designed for researchers, scientists, and drug development professionals, this document eschews rigid templates in favor of a narrative that explains the causality behind experimental choices, ensuring technical accuracy and fostering a self-validating system for your research.
Part 1: The Core Directive: Understanding RuBP's Central Role
Ribulose-1,5-bisphosphate (RuBP) is a cornerstone of carbon fixation, serving as the primary acceptor of carbon dioxide in the Calvin-Benson-Bassham (CBB) cycle.[1][2] The enzyme RuBisCO catalyzes the pivotal carboxylation of RuBP, producing two molecules of 3-phosphoglycerate (3-PGA), which fuels plant growth.[3][4][5] However, RuBisCO also facilitates a competing and less efficient oxygenation reaction, consuming RuBP to produce one molecule of 3-PGA and one molecule of the photorespiratory inhibitor 2-phosphoglycolate.[6] The stoichiometric relationship between the consumption of RuBP and the production of these key metabolites is therefore a critical determinant of photosynthetic efficiency. A precise stoichiometric analysis is fundamental to understanding RuBisCO's catalytic mechanism and is a key area of research for enhancing crop yields and developing novel biotechnological applications.[7]
Part 2: Scientific Integrity & Logic: A Self-Validating Approach
A robust stoichiometric analysis is built on a foundation of meticulous experimental design and execution. The following pillars ensure the integrity and trustworthiness of your findings.
Expertise & Experience: The "Why" Behind the "How"
Simply following a protocol is insufficient. A senior scientist understands the rationale behind each step. For instance, the choice of a spectrophotometric assay over a traditional radiometric one is often driven by the need for higher throughput and increased safety, coupling the production of 3-PGA to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[7]
Trustworthiness: Building Self-Validating Systems
Your experimental workflow should inherently validate its own results. This includes:
-
High-Purity Reagents: The use of high-purity RuBP (≥99%) is non-negotiable, as contaminants can inhibit the carboxylation reaction and skew results.[8]
-
Controls are Key: Always include blanks (no enzyme) to measure non-enzymatic degradation of RuBP and controls without RuBP to monitor for other carboxylase activities.[9]
-
Enzyme Characterization: Ensure your RuBisCO preparation is highly purified and its specific activity is known. This can be achieved through methods like SDS-PAGE.
Authoritative Grounding & Comprehensive References
Every significant claim or protocol standard must be supported by authoritative sources. This guide integrates citations throughout the text, with a complete reference list at the end.
Part 3: Experimental Workflow and Data Presentation
A Visual Guide to Stoichiometric Analysis
The following diagram outlines the logical flow of a comprehensive stoichiometric analysis of RuBP in an enzymatic reaction.
Caption: A logical workflow for the stoichiometric analysis of RuBP.
Detailed Experimental Protocols
1. Reagent Preparation and Quality Control:
-
Assay Buffer: Prepare a 100 mM Bicine-NaOH buffer (pH 8.2) containing 20 mM MgCl₂, 10 mM NaHCO₃, 20 mM KCl, and 5 mM DTT.[7] All solutions should be prepared with ultrapure water.
-
RuBP Sodium Salt Solution: Prepare a 0.6 mM RuBP solution in the assay buffer. It is critical to keep this solution on ice to prevent degradation.[7] The purity of the RuBP sodium salt should be confirmed, as it is used to characterize RuBisCO.
-
Enzyme Preparation: Purify RuBisCO from your source of interest (e.g., plant leaves) using established protocols, which may involve fractional precipitation and ion-exchange chromatography.[10]
2. Enzymatic Assay:
-
Reaction Initiation: In a microplate well, combine the assay buffer with your purified RuBisCO enzyme. Initiate the reaction by adding the RuBP solution.[7]
-
Time-Course Sampling: At defined time intervals (e.g., 0, 1, 2, 5, 10 minutes), stop the reaction by adding a quenching agent, such as a strong acid (e.g., 10 M formic acid), which denatures the enzyme.[8]
-
Temperature Control: Maintain a constant and controlled temperature (e.g., 25°C or 30°C) throughout the assay, as temperature fluctuations can significantly impact enzyme activity.[7]
3. Quantification of Substrates and Products:
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a highly sensitive and accurate method for the quantification of sugar phosphates.[11][12][13]
-
Sample Preparation: Neutralize the quenched samples before injection.
-
Separation: Utilize a suitable column, such as a Dionex CarboPac™ PA20, for the separation of RuBP, 3-PGA, and other sugar phosphates.[14]
-
Detection: The pulsed amperometric detector allows for the direct and sensitive detection of these compounds without the need for derivatization.[12]
-
-
Data Analysis: Integrate the peak areas corresponding to RuBP and 3-PGA and calculate their concentrations based on standard curves generated from known concentrations of these compounds.
Data Presentation: A Clear and Concise Summary
Summarize your quantitative data in a well-structured table to facilitate comparison and interpretation.
| Time Point (minutes) | [RuBP] (µM) | [3-PGA] (µM) | Molar Ratio (3-PGA/RuBP consumed) |
| 0 | 600 | 0 | - |
| 1 | 550 | 100 | 2.0 |
| 2 | 500 | 200 | 2.0 |
| 5 | 350 | 500 | 2.0 |
| 10 | 100 | 1000 | 2.0 |
This table presents idealized data for a pure carboxylation reaction, where the stoichiometric ratio of 3-PGA produced to RuBP consumed is 2:1.
Visualizing the Core Reaction
Caption: The carboxylation of RuBP by RuBisCO to form two molecules of 3-PGA.
References
- Benchchem. (n.d.). Spectrophotometric Determination of RuBisCO Activity: Application Notes and Protocols.
- van der Meij, A., et al. (2009). Quantitative analysis of intracellular sugar phosphates and sugar nucleotides in encapsulated streptococci using HPAEC-PAD. PubMed.
- Moreno, J. (2015). Assay of the Carboxylase Activity of Rubisco from Chlamydomonas reinhardtii. Bio-protocol.
- Wang, Y., et al. (n.d.). Determination of sugar phosphates by high-performance anion-exchange chromatography coupled with pulsed amperometric detection. ResearchGate.
- CCRC Analytical Services - UGA. (n.d.). Techniques.
- Di Marino, D., et al. (2021). The Mechanism of Rubisco Catalyzed Carboxylation Reaction: Chemical Aspects Involving Acid-Base Chemistry and Functioning of the Molecular Machine. MDPI.
- PROMETHEUS – Protocols. (n.d.). Rubisco Determination by SDS-PAGE.
- Thermo Fisher Scientific. (n.d.). Carbohydrate analysis by high-performance anion-exchange chromatography with pulsed amperometric detection (HPAE-PAD).
- Rodrigues Gabriel Sales, C., et al. (2020). 14CO2-based assay for measuring Rubisco activity & activation state. protocols.io.
- BioNinja. (n.d.). Light Independent Reactions.
- The Plant Cell. (2023). Rubisco and its regulation—major advances to improve carbon assimilation and productivity.
- Sigma-Aldrich. (n.d.). D-Ribulose 1,5-bisphosphate sodium salt hydrate.
- Amaral, J., et al. (2024). Purification of Rubisco from Leaves. PubMed.
- Simkin, A. J., et al. (2023). Ribulose-1,5-bisphosphate regeneration in the Calvin-Benson-Bassham cycle: Focus on the last three enzymatic steps that allow the formation of Rubisco substrate. Frontiers in Plant Science.
- Taylor & Francis. (n.d.). RUBP – Knowledge and References.
- OpenStax. (n.d.). Using Light Energy to Make Organic Molecules. Biology 2e.
Sources
- 1. Frontiers | Ribulose-1,5-bisphosphate regeneration in the Calvin-Benson-Bassham cycle: Focus on the last three enzymatic steps that allow the formation of Rubisco substrate [frontiersin.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. The Mechanism of Rubisco Catalyzed Carboxylation Reaction: Chemical Aspects Involving Acid-Base Chemistry and Functioning of the Molecular Machine [mdpi.com]
- 4. Light Independent Reactions | BioNinja [old-ib.bioninja.com.au]
- 5. Using Light Energy to Make Organic Molecules – Biology 2e [bccampusbiology.pressbooks.tru.ca]
- 6. Rubisco and its regulation—major advances to improve carbon assimilation and productivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. protocols.io [protocols.io]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Purification of Rubisco from Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of intracellular sugar phosphates and sugar nucleotides in encapsulated streptococci using HPAEC-PAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ast.uga.edu [ast.uga.edu]
- 14. lcms.cz [lcms.cz]
Methodological & Application
Technical Protocol: Preparation and Validation of D-Ribulose 1,5-bisphosphate (RuBP) Sodium Salt Stock Solutions
Executive Summary
D-Ribulose 1,5-bisphosphate (RuBP) is the central substrate for Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), the primary engine of carbon fixation.[1][2][3] However, RuBP is notoriously unstable and chemically complex. Commercial preparations are typically supplied as sodium salt hydrates , which are hygroscopic and contain variable amounts of water and sodium ions. Consequently, stock solutions prepared solely by gravimetric methods (weighing) often deviate significantly from their nominal concentration, leading to erroneous
This protocol establishes a self-validating workflow . It prioritizes the preservation of chemical integrity during solvation and mandates an enzymatic endpoint assay to determine the true molar concentration, ensuring data reproducibility in kinetic studies.
Part 1: Chemical Integrity & Stability Logic
Before handling RuBP, it is critical to understand the degradation pathways that dictate the handling requirements.[1] RuBP is susceptible to both isomerization and hydrolysis, driven by pH and temperature.
Stability Determinants
-
pH Sensitivity: RuBP is relatively stable at neutral to slightly alkaline pH (pH 7.0–8.0). In acidic conditions (
), the phosphate groups protonate, accelerating hydrolysis and isomerization to xylulose 1,5-bisphosphate or other non-functional pentose phosphates.[1] -
Temperature: Spontaneous degradation occurs at room temperature. All manipulation must occur on ice (
). -
Hydration State: The sodium salt is hygroscopic. The powder weight includes undefined water molecules (
), making molecular weight calculations based on the anhydrous formula ( ) inaccurate.
Degradation Pathway Visualization[1]
Figure 1: Stability logic for RuBP.[1] Acidic conditions and heat drive the substrate toward non-functional isomers and hydrolysis products.
Part 2: Preparation Protocol (Gravimetric Estimation)
Goal: Prepare a nominal stock solution (approx. 20–50 mM) that preserves chemical stability.
Materials
-
Reagent: D-Ribulose 1,5-bisphosphate sodium salt hydrate (e.g., Sigma R0878 or equivalent).
-
Solvent: Ultrapure Type I water (18.2 MΩ[1]·cm), degassed (to minimize dissolved
which can react if trace enzymes are present, though primarily to prevent oxidation).[1] -
Buffer (Optional but Recommended): 10 mM Bicine or HEPES (pH 7.6) can be used instead of water to buffer against local pH drops, but pure water adjusted to pH 7.0 is standard for high-concentration stocks to avoid buffer interference later.[1]
-
Equipment: Calibrated pH meter (micro-probe preferred), ice bath.
Step-by-Step Procedure
-
Equilibration: Remove the RuBP vial from
storage and place it in a desiccator to warm to room temperature before opening. Reason: Prevents condensation from forming inside the hygroscopic powder.[1] -
Weighing (Nominal):
-
Calculate the target mass for a ~50 mM solution.
-
Note: Assume a purity of ~85% for calculation purposes to ensure the final concentration is at least the target, but rely on the validation step for the exact number.
-
Weigh rapidly into a pre-chilled microcentrifuge tube.
-
-
Solvation:
-
Add ice-cold ultrapure water (or buffer) to the tube.[1]
-
Vortex gently until fully dissolved. Keep on ice.
-
-
pH Adjustment (Critical):
-
Check the pH of a small aliquot (1-2
) using pH paper or a micro-electrode. -
Commercial sodium salts can sometimes yield acidic solutions (pH ~5). If pH < 6.5, carefully adjust to pH 7.0–7.5 using dilute NaOH (0.1 M). Do not overshoot pH > 8.5.[1]
-
-
Aliquoting:
-
Divide into single-use aliquots (e.g., 50–100
) in PCR tubes or screw-cap cryovials. -
Snap freeze in liquid nitrogen.
-
Store at
. Shelf life: 6–12 months.[1]
-
Part 3: Validation (The Self-Validating System)[1]
Goal: Determine the exact concentration of biologically active RuBP using an enzymatic endpoint assay.
Principle: Gravimetric preparation is only an estimate. This assay couples RuBP consumption to NADH oxidation.[4] Since the stoichiometry is fixed, the decrease in Absorbance at 340 nm (
The Coupled Enzyme System[1]
-
RuBisCO: Converts RuBP +
2 molecules of 3-Phosphoglycerate (3-PGA).[1] -
Phosphoglycerate Kinase (PGK): Phosphorylates 3-PGA to 1,3-Bisphosphoglycerate (consumes ATP).[1]
-
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): Reduces 1,3-BPG to G3P (consumes NADH ).[1]
Stoichiometry:
Assay Workflow Diagram
Figure 2: Enzymatic coupled assay workflow. One mole of RuBP results in the oxidation of two moles of NADH.[1]
Assay Protocol
Reagents:
-
Assay Buffer: 100 mM Bicine-NaOH (pH 8.0), 20 mM
, 10 mM (source of ), 5 mM DTT.[1] -
Coupling Enzymes: PGK/GAPDH mixture (e.g., Sigma P9136, ~2 units/mL final).[1]
-
Cofactors: 5 mM ATP, 0.5 mM NADH.
-
Enzyme: Purified RuBisCO (activated).
Procedure:
-
Blank: Prepare a cuvette with Buffer, ATP, NADH, Coupling Enzymes, and RuBisCO.[1] Monitor
until stable (background oxidation). -
Sample: Add a small, known volume of your RuBP stock (e.g.,
) to the cuvette ( ). -
Reaction: Mix immediately. Monitor
decrease until it plateaus (endpoint). -
Calculation: Use Beer-Lambert Law.
Where:
- [1]
-
[1][5]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> - (pathlength)[1]
- = Stoichiometric factor (2 NADH per RuBP)[1]
Data Interpretation Table
| Parameter | Value | Notes |
| Target Conc. | 50 mM | Based on weight (Nominal) |
| Measured Conc. | 42.5 mM | Typical result due to water/salt content |
| Purity Factor | 0.85 | Used to adjust future weighings |
| Acceptance | > 80% of nominal | If <80%, suspect significant hydrolysis |
References
-
Sigma-Aldrich. D-Ribulose 1,5-bisphosphate sodium salt hydrate Product Information.Link[1]
-
McCurry, S. D., et al. (1981). Ribulose-1,5-Bisphosphate Carboxylase/Oxygenase from Spinach, Tomato, or Tobacco Leaves.[1] Methods in Enzymology, 96, 505-549.[1] (Classic reference for the coupled assay).
-
Megazyme. NADH Extinction Coefficients and Stability.Link[1]
-
Pierce, J., et al. (1980). Kinetic mechanism of ribulosebisphosphate carboxylase/oxygenase. Biochemistry, 19(5), 934-942.[1] (Establishes stoichiometry of the reaction).
Sources
- 1. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 2. Ribulose 1,5-bisphosphate - Wikipedia [en.wikipedia.org]
- 3. portlandpress.com [portlandpress.com]
- 4. A non-radioactive method for measuring Rubisco activase activity in the presence of variable ATP: ADP ratios, including modifications for measuring the activity and activation state of Rubisco - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.upenn.edu [med.upenn.edu]
spectrophotometric RuBisCO activity assay using RuBP sodium salt substrate
Abstract & Introduction
Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) is the primary engine of carbon assimilation in the biosphere.[1][2][3][4][5][6][7] However, its complex catalytic mechanism—requiring specific activation by carbamylation—makes in vitro quantification prone to artifacts.
This guide details the continuous spectrophotometric coupled assay . Unlike radiometric (
The Core Principle
The assay couples the carboxylation of RuBP to the oxidation of NADH.[1][2][8][9] The production of 3-phosphoglycerate (3-PGA) is linked to the reduction of NADH via two auxiliary enzymes: Phosphoglycerate Kinase (PGK) and Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH).
Stoichiometric Criticality: For every 1 mole of RuBP consumed, 2 moles of 3-PGA are produced, leading to the oxidation of 2 moles of NADH . This 1:2 ratio is the most common calculation error in RuBisCO analytics.
Pathway Visualization
Figure 1: The coupled enzyme cascade. Note that the consumption of NADH (Red) is the measurable signal, directly proportional to RuBisCO activity.[1]
Critical Reagent Handling: RuBP Sodium Salt
Commercial RuBP is typically supplied as a sodium salt (e.g., Tetra-sodium salt hydrate). It is significantly more stable than the free acid but requires strict handling protocols to prevent hydrolysis or degradation into inhibitory isomers.
| Parameter | Specification & Handling |
| Storage | Store powder desicated at -20°C or -80°C . |
| Reconstitution | Dissolve in ice-cold water or weak buffer (pH 7.0). Do not vortex vigorously. |
| Stability | Aqueous solutions are unstable. Aliquot immediately into single-use volumes, snap-freeze in liquid nitrogen, and store at -80°C. Never refreeze. |
| Purity Check | Impurities (e.g., P2 or other phosphate esters) inhibit RuBisCO. If |
Materials & Equipment
Equipment
-
UV-Vis Spectrophotometer: Capable of kinetic mode at 340 nm, temperature controlled (peltier) to 25°C.
-
Cuvettes: Quartz or UV-transparent plastic (Pathlength = 1 cm).
-
Pipettes: Calibrated P20, P200, P1000.
Reagents (Final Concentrations in Assay)
-
Assay Buffer: 100 mM Bicine-NaOH (pH 8.0).
-
Mg-Cofactor: 20 mM MgCl
(Essential for carbamylation). -
Activator: 10 mM NaHCO
(Source of CO ). -
Energy Source: 5 mM ATP.
-
Reductant: 0.2 mM NADH (Freshly prepared).
-
Coupling Enzymes:
-
Phosphoglycerate Kinase (PGK): 5 Units/mL.
-
Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH): 5 Units/mL.
-
Note: Often sold as a pre-mixed suspension.
-
-
Reducing Agent: 5 mM DTT (Preserves enzyme thiols).
-
Substrate: 0.5 mM RuBP (from Sodium Salt stock).
Experimental Protocols
Protocol A: Enzyme Activation (Carbamylation)
RuBisCO exists in a non-functional state until a lysine residue in the active site is carbamylated by CO
-
Extract Preparation: Keep crude leaf/cell extract on ice.
-
Activation Mix: Combine extract with Activation Buffer (100 mM Bicine, 20 mM MgCl
, 10 mM NaHCO ). -
Incubation: Incubate at 25°C for 10–15 minutes .
-
Why? This forces the equilibrium toward the active E-CO
-Mg complex.
-
Protocol B: Kinetic Assay Execution
Figure 2: Step-by-step workflow for the kinetic assay.
-
Blanking: In the cuvette, add 950 µL Master Mix (Buffer + ATP + NADH + Coupling Enzymes + DTT) and 20–50 µL Activated Enzyme .
-
Baseline Monitor: Record
for 1 minute.-
Success Criteria: Slope should be near zero. A steep negative slope indicates NADH oxidation by non-RuBisCO oxidases (NADH oxidase activity). Subtract this background if present.
-
-
Initiation: Add RuBP (to 0.5 mM final) . Mix rapidly by inversion (do not introduce bubbles).
-
Measurement: Record
every 2–5 seconds for 3–5 minutes. -
Linear Region: Select the linear portion of the curve (typically 30s to 180s) for calculation.
Data Analysis & Calculations
Calculate the specific activity using the Beer-Lambert Law.
Formula:
Where:
- : Slope of the linear range (absolute value).
- : Total reaction volume (mL).
-
: Extinction coefficient of NADH at 340 nm (6.22 mM
cm ).[1] - : Path length (1 cm).
- : Volume of enzyme added (mL).
-
2 : Stoichiometric factor (2 moles NADH oxidized per 1 mole RuBP).
Example Calculation:
-
Slope = -0.120 / min
-
Total Vol = 1.0 mL
-
Sample Vol = 0.05 mL
-
Path = 1 cm[8]
Troubleshooting & Validation
| Observation | Probable Cause | Corrective Action |
| Lag Phase (Initial 30s) | Insufficient coupling enzymes or thermal shock. | Increase PGK/GAPDH concentration. Ensure all reagents are at 25°C before mixing. |
| Rapid "Fallover" (Rate declines quickly) | RuBP binding to uncarbamylated enzyme (decylated). | Ensure NaHCO |
| High Background Slope | NADH oxidases in crude extract. | Run a "No RuBP" control and subtract this slope from the test slope. |
| No Activity | Dead RuBP or oxidized DTT. | Test RuBP with a known active enzyme standard. Prepare fresh DTT. |
References
-
Lilley, R. M., & Walker, D. A. (1974). An improved spectrophotometric assay for ribulosebisphosphate carboxylase. Biochimica et Biophysica Acta (BBA) - Enzymology, 358(1), 226-229. Link
-
Parry, M. A. J., et al. (1985). Regulation of RuBP Carboxylase Activity by Tautomerization. Journal of Experimental Botany. Link
-
Sharwood, R. E., et al. (2016). A convenient spectrophotometric assay for measuring Rubisco activity and activation state. Plant Physiology. Link
-
Scales, J. C., et al. (2014). Rubisco activity assays: NADH-linked microtiter plate-based assay. Protocols.io.[10] Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. prometheusprotocols.net [prometheusprotocols.net]
- 4. Engineering Rubisco to enhance CO2 utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RuBisCO activity assays: a simplified biochemical redox approach for in vitro quantification and an RNA sensor approach for in vivo monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ripe.illinois.edu [ripe.illinois.edu]
- 7. Structural mechanism of RuBisCO activation by carbamylation of the active site lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. protocols.io [protocols.io]
radioactive labeling of D-ribulose 1,5-bisphosphate sodium salt for metabolic tracing
Application Note: Radioactive Labeling and Preparation of D-Ribulose 1,5-Bisphosphate (RuBP) Sodium Salt for Metabolic Tracing
Abstract
This guide details the enzymatic synthesis, purification, and activation of radioactively labeled D-Ribulose 1,5-bisphosphate (RuBP).[1][2] Because RuBP is chemically unstable and commercially limited in radioactive forms, in situ enzymatic generation from stable precursors is the gold standard for metabolic tracing. This protocol focuses on generating [U-
Introduction & Strategic Rationale
1.1 The Role of RuBP in Metabolic Tracing
D-Ribulose 1,5-bisphosphate (RuBP) is the primary CO
1.2 The Instability Challenge RuBP is thermodynamically unstable. In solution, it spontaneously isomerizes to xylulose 1,5-bisphosphate or degrades into 3-keto-arabinitol 1,5-bisphosphate. Consequently, commercial stocks of radioactive RuBP are rare and often degraded.
-
Scientific Integrity Rule: Never store RuBP as a dilute sodium salt solution for long periods.
-
Solution: Synthesize RuBP enzymatically, purify it as a precipitable Barium Salt (highly stable), and convert it to the Sodium Salt (soluble/active) only at the moment of the assay.
1.3 Labeling Strategy:
- C (Carbon Skeleton): Essential for metabolic flux analysis (MFA) to trace the carbon backbone into downstream metabolites (e.g., 3-PGA, starch, lipids).
- P (Phosphate Group): Used primarily for kinase assays or studying phosphatase activity, but not for carbon tracing as the phosphate is rapidly recycled.
-
This guide focuses on
C-labeling for metabolic tracing.
Safety & Pre-requisites
-
Radiation Safety: All procedures involving
C must be performed in a designated radioisotope fume hood. Use Plexiglass shielding. -
PPE: Double nitrile gloves, lab coat, safety glasses, and personal dosimeter.
-
Waste: Segregate liquid and solid radioactive waste according to institutional EHS guidelines.
Protocol A: Enzymatic Synthesis of [U- C]RuBP
Principle:
We utilize a coupled enzymatic cascade to convert stable [U-
The Pathway:
-
Hexokinase (HK): Glucose
Glucose-6-P (G6P) -
G6P Dehydrogenase (G6PDH): G6P
6-Phosphogluconate (6-PG) -
6-PG Dehydrogenase (6PGDH): 6-PG
Ribulose-5-P (Ru5P) + CO -
Phosphoribulokinase (PRK): Ru5P + ATP
RuBP + ADP
Reagents:
-
[U-
C]Glucose (Specific Activity > 200 mCi/mmol) -
ATP (Disodium salt)
-
NADP
[1][4][5] -
MgCl
, KCl, DTT -
Buffer: 50 mM Tris-HCl, pH 7.8
-
Enzymes: Hexokinase (yeast), G6PDH (yeast), 6PGDH (yeast), Phosphoribulokinase (spinach or recombinant).
Step-by-Step Procedure:
-
Reaction Mix Preparation: In a 1.5 mL microcentrifuge tube, combine:
-
Buffer: 500 µL Tris-HCl (50 mM, pH 7.8) containing 10 mM MgCl
, 1 mM EDTA, 1 mM DTT. -
Substrate: 50 µCi [U-
C]Glucose + 5 mM unlabeled Glucose (carrier). -
Cofactors: 10 mM ATP, 2 mM NADP
. -
Note: Excess ATP is required to drive the PRK reaction.
-
-
Enzyme Addition (Cascade Initiation): Add 2 Units each of HK, G6PDH, and 6PGDH. Incubate at 30°C for 20 minutes.
-
Checkpoint: This converts Glucose to Ru5P. The release of
CO (if C1 is labeled) or NADPH production can be monitored, but for U- C, we assume conversion based on time.
-
-
Final Conversion (PRK Step): Add 5 Units of Phosphoribulokinase (PRK). Incubate for 30 minutes at 30°C.
-
Mechanism:[5] PRK phosphorylates Ru5P at the C1 position to form RuBP.
-
-
Termination: Stop the reaction by heating at 95°C for 2 minutes (denatures enzymes) or proceeding immediately to purification.
Protocol B: Purification & Storage (The Barium Salt Method)
Rationale: To separate labeled RuBP from ATP, ADP, and enzyme intermediates, and to create a stable storage form.
-
Precipitation: Add 0.1 volumes of 1 M Barium Acetate,
, and 2 volumes of absolute ethanol to the reaction mix. -
Incubation: Incubate on ice for 30 minutes. RuBP forms an insoluble barium salt (
-RuBP). -
Collection: Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Washing: Wash the pellet twice with 80% ethanol to remove residual ATP/ADP.
-
Storage: Dry the pellet under nitrogen gas. Store desiccated at -80°C.
-
Stability: Stable for >1 year in this state.
-
Protocol C: Activation (Conversion to Sodium Salt)
Rationale: Barium is toxic to many enzymes and inhibits biological systems. You must swap Barium (
Step-by-Step Procedure:
-
Resuspension: Resuspend the Barium-RuBP pellet in a minimal volume (e.g., 50-100 µL) of degassed water. It will form a cloudy suspension (insoluble).
-
Salt Exchange (The Sulfate Trap): Add a stoichiometric equivalent (or slight excess) of 0.1 M Sodium Sulfate (
).-
Reaction:
-
-
Clarification: Vortex vigorously and incubate on ice for 10 minutes. Centrifuge at 15,000 x g for 5 minutes.
-
Recovery: Carefully pipette off the supernatant .
-
Result: The supernatant is pure [
C]RuBP Sodium Salt. The pellet is white Barium Sulfate waste.
-
-
Immediate Use: Use this solution immediately for metabolic tracing. Do not re-freeze.
Application: Metabolic Tracing Workflow
Experimental Setup:
-
System: Cell lysate, isolated chloroplasts, or purified Rubisco.
-
Pulse: Add the freshly prepared [
C]RuBP Sodium Salt to the system. -
Chase/Reaction: Allow metabolism to proceed (e.g., 10s - 5 min).
-
Quench: Stop metabolism using boiling ethanol or acid (Formic acid).
-
Analysis:
Visualization: Pathways & Workflows
Figure 1: Enzymatic Synthesis Pathway
Caption: The enzymatic cascade converting Glucose to RuBP. PRK is the committed step for RuBP formation.
Figure 2: Salt Conversion Workflow (Barium to Sodium)
Caption: Critical purification step swapping the storage ion (Ba2+) for the active ion (Na+) using sulfate precipitation.
Quality Control (QC)
Before committing to a full metabolic study, validate the purity of your Na-RuBP.
| Parameter | Method | Acceptance Criteria |
| Purity | TLC (PEI-Cellulose) | Single radioactive spot; |
| Identity | Enzymatic Assay | Addition of Rubisco results in rapid shift of |
| Concentration | Spectrophotometry | Absorbance at 260nm (if ATP present) or Phosphate assay. |
TLC Protocol for QC:
-
Stationary Phase: PEI-Cellulose F plates.
-
Mobile Phase: 0.8 M LiCl / 0.2 M Formic Acid.
-
Visualization: Autoradiography (for
C) and Molybdate spray (for total phosphate).
References
-
Kuehn, G. D., & Hsu, T. C. (1978).
C]ribulose 1,5-bisphosphate.[3] Biochemical Journal, 175(3), 909–912.[3] -
Pierce, J., Tolbert, N. E., & Barker, R. (1980). Interaction of ribulosebisphosphate carboxylase/oxygenase with transition-state analogues. Biochemistry, 19(5), 934–942.
-
Parry, M. A. J., et al. (1985).
-
Sigma-Aldrich. Product Information: D-Ribulose 1,5-bisphosphate sodium salt hydrate.[6]
Sources
- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 2. Preparative-scale enzymic synthesis of D-[14C]ribulose 1,5-bisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparative-scale enzymic synthesis of D-[14C]ribulose 1,5-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Calvin cycle - Wikipedia [en.wikipedia.org]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. 14C-Tracing of Lipid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing RuBP Sodium Salt for In Vitro Kinetic Analysis of Carboxylases
For: Researchers, scientists, and drug development professionals engaged in the study of carbon fixation pathways and inhibitor screening.
Introduction: The Central Role of RuBP in Carboxylase Kinetics
Ribulose-1,5-bisphosphate (RuBP), a five-carbon sugar phosphate, stands as the primary acceptor for CO₂ in the Calvin-Benson-Bassham cycle, the cornerstone of photosynthetic carbon fixation.[1][2] The enzyme responsible for this pivotal carboxylation reaction is Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), arguably the most abundant protein on Earth and a primary determinant of plant yield.[3][4][5] The kinetic characterization of RuBisCO and other carboxylases is fundamental to understanding photosynthetic efficiency, developing strategies to enhance crop productivity, and screening for novel herbicides or therapeutic agents that target these pathways.
The sodium salt of RuBP is the preferred substrate for in vitro kinetic analyses due to its stability and solubility in aqueous buffers.[6] Accurate determination of kinetic parameters such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) for carboxylases is critically dependent on the precise and reliable use of RuBP.[7] This document provides a comprehensive guide, detailing the principles, protocols, and critical considerations for employing RuBP sodium salt in the in vitro kinetic analysis of carboxylases, with a primary focus on RuBisCO.
While traditional methods have often relied on radioisotopic assays, this guide will focus on safer, higher-throughput spectrophotometric methods.[3][8] These assays couple the production of 3-phosphoglycerate (3-PGA), the product of RuBP carboxylation, to the oxidation of NADH, which can be continuously monitored by the decrease in absorbance at 340 nm.[8]
Foundational Principles: The Coupled Enzyme Assay
The spectrophotometric measurement of carboxylase activity hinges on a series of linked enzymatic reactions. The core principle is to connect the RuBisCO-catalyzed carboxylation of RuBP to the oxidation of NADH. The rate of NADH oxidation is directly proportional to the rate of RuBisCO activity.[8]
The RuBisCO Carboxylation Reaction
The primary reaction catalyzed by RuBisCO involves the carboxylation of RuBP, which is then cleaved to produce two molecules of 3-PGA.[5]
RuBP + CO₂ → 2 molecules of 3-PGA
Coupling Reactions for Spectrophotometric Detection
To monitor the production of 3-PGA, a series of coupling enzymes are utilized to link this product to the oxidation of NADH. Several coupling systems exist, with the Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH) system being a widely adopted and reliable method.[8] An alternative is the Phosphoenolpyruvate Carboxylase (PEPC) and Malate Dehydrogenase (MDH) system.[8][9]
The following diagram illustrates the workflow of a coupled enzyme assay for measuring RuBisCO activity.
Caption: Coupled enzyme assay workflow for RuBisCO activity.
Materials and Reagents
Key Reagents
| Reagent | Supplier Example | Purity | Storage Temperature |
| D-Ribulose 1,5-bisphosphate sodium salt hydrate | Sigma-Aldrich (Cat# 83895) | ≥99.0% (TLC) | -20°C |
| RuBisCO | Purified from spinach or recombinant source | High purity | -80°C |
| Bicine | Sigma-Aldrich | ≥99% | Room Temperature |
| Magnesium Chloride (MgCl₂) | Sigma-Aldrich | ≥99% | Room Temperature |
| Sodium Bicarbonate (NaHCO₃) | Sigma-Aldrich | ≥99.5% | Room Temperature |
| Dithiothreitol (DTT) | Sigma-Aldrich | ≥99% | 4°C |
| NADH, disodium salt | Sigma-Aldrich | ≥98% | -20°C |
| ATP, disodium salt | Sigma-Aldrich | ≥99% | -20°C |
| Phosphoenolpyruvic acid | Sigma-Aldrich | ≥98% | -20°C |
| Pyruvate Kinase (PK) | Sigma-Aldrich | -20°C | |
| Lactate Dehydrogenase (LDH) | Sigma-Aldrich | -20°C | |
| 3-Phosphoglyceric phosphokinase (PGK) | Sigma-Aldrich | -20°C |
Buffer and Solution Preparation
Note: Always use high-purity, deionized water for all solutions and prepare fresh on the day of the experiment, especially the assay buffer containing DTT.
-
1 M Bicine-NaOH (pH 8.2): Dissolve Bicine in water, adjust pH to 8.2 with NaOH, and bring to final volume.
-
1 M MgCl₂: Dissolve MgCl₂ in water and bring to final volume.
-
1 M NaHCO₃: Dissolve NaHCO₃ in water and bring to final volume.
-
1 M DTT: Dissolve DTT in water. Store in aliquots at -20°C.
-
RuBP Stock Solution (e.g., 25 mM): Due to the potential for degradation, it is crucial to prepare the RuBP stock solution fresh. Dissolve the required amount of RuBP sodium salt in the assay buffer. Determine the precise concentration spectrophotometrically or by enzymatic assay. Store on ice and use within a few hours.
-
Assay Buffer (100 mM Bicine-NaOH, pH 8.2, 20 mM MgCl₂, 10 mM NaHCO₃, 5 mM DTT): Combine the stock solutions and bring to the final volume with water. Keep on ice.[8]
Experimental Protocols
Protocol 1: Preparation and Quantification of RuBP Stock Solution
Rationale: Accurate kinetic analysis requires a precise concentration of the substrate, RuBP. The hydrated sodium salt can have variable water content, necessitating an independent concentration determination.
Procedure:
-
Gravimetric Preparation (Approximate): Weigh the desired amount of D-Ribulose 1,5-bisphosphate sodium salt hydrate and dissolve it in a known volume of assay buffer to achieve an approximate target concentration (e.g., 25 mM). Keep the solution on ice.
-
Enzymatic Quantification (Recommended):
-
Prepare a reaction mixture in a cuvette containing assay buffer, an excess of NADH, ATP, PEP, and the coupling enzymes (PGK, PK, LDH).
-
Add a known, limiting amount of a calibrated 3-PGA standard to the cuvette and monitor the total change in absorbance at 340 nm upon complete conversion. This provides a standard curve or conversion factor.
-
In a separate cuvette with the same reaction mixture, add a small, known volume of your prepared RuBP stock solution and an excess of purified, activated RuBisCO.
-
Monitor the total change in absorbance at 340 nm until the reaction goes to completion.
-
Using the conversion factor from the 3-PGA standard, calculate the exact concentration of RuBP in your stock solution.
-
Protocol 2: In Vitro Kinetic Assay of RuBisCO
Rationale: This protocol describes a continuous spectrophotometric assay to determine the initial velocity of the RuBisCO-catalyzed reaction at various RuBP concentrations.
Pre-Assay Preparation:
-
RuBisCO Activation: RuBisCO requires activation via carbamylation of a specific lysine residue with CO₂ and subsequent coordination of a Mg²⁺ ion.[5][10] Before the assay, incubate the purified RuBisCO enzyme in the assay buffer (which contains MgCl₂ and NaHCO₃) for at least 30 minutes at 25°C.[11]
Assay Procedure (96-well plate format):
-
Prepare a Master Mix: For a set of reactions, prepare a master mix containing the assay buffer, coupling enzymes (PGK, PK, LDH), ATP, PEP, and NADH at their final desired concentrations.
-
Aliquot Master Mix: Add the master mix to the wells of a 96-well microplate.
-
Add Activated RuBisCO: Add a constant amount of the pre-activated RuBisCO enzyme to each well.
-
Equilibrate: Allow the plate to equilibrate to the desired assay temperature (e.g., 25°C or 30°C) in the microplate reader for 3-5 minutes.
-
Initiate the Reaction: Initiate the reaction by adding varying concentrations of the quantified RuBP stock solution to different wells.
-
Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 15-30 seconds for 5-10 minutes).
The following diagram outlines the key steps in the kinetic assay protocol.
Caption: Workflow for RuBisCO kinetic analysis using RuBP.
Data Analysis and Interpretation
-
Calculate Initial Velocities: For each RuBP concentration, determine the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot. The rate of NADH oxidation is calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
-
Michaelis-Menten Plot: Plot the initial velocity (v₀) against the corresponding RuBP concentration ([S]).
-
Determine Kinetic Parameters: Use non-linear regression analysis of the Michaelis-Menten plot to determine the Kₘ (the RuBP concentration at which the reaction rate is half of Vₘₐₓ) and Vₘₐₓ. Alternatively, a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) can be used for a linear representation of the data.[7]
Expected Kinetic Parameters
The kinetic parameters for RuBisCO can vary significantly depending on the species, assay conditions (pH, temperature, Mg²⁺ concentration), and the presence of inhibitors or activators.[12][13]
| Parameter | Typical Range for C3 Plants | Significance |
| Kₘ (RuBP) | 10 - 50 µM | Reflects the affinity of RuBisCO for its substrate, RuBP. A lower Kₘ indicates higher affinity.[12] |
| Vₘₐₓ | Varies with enzyme concentration and purity | The maximum rate of the reaction when the enzyme is saturated with RuBP. |
| k_cat_ | ~3 s⁻¹ | The turnover number, representing the number of substrate molecules converted per enzyme active site per second. |
Note: The provided values are illustrative and should be determined experimentally for the specific enzyme and conditions under investigation.
Troubleshooting and Critical Considerations
-
RuBP Stability: RuBP solutions are susceptible to degradation, especially at non-neutral pH and elevated temperatures. Always prepare fresh, keep on ice, and use promptly.
-
Enzyme Purity: The purity of both RuBisCO and the coupling enzymes is paramount. Contaminating activities (e.g., NADH oxidase) can interfere with the assay.
-
Inhibitors: Be aware of potential inhibitors in your enzyme preparation or reagents. For instance, RuBP itself can act as an inhibitor at the active site if the enzyme is not properly carbamylated.[2] Some metabolites, like 2-carboxy-D-arabinitol 1-phosphate (CA1P), are potent inhibitors of RuBisCO.[14]
-
Linearity of the Assay: Ensure that the rate of the reaction is linear over the measurement period. If the curve is non-linear, it may indicate substrate depletion, product inhibition, or enzyme instability.
-
Background Rate: Always run a control reaction without RuBisCO to measure any background rate of NADH oxidation. Subtract this rate from your experimental values.
Conclusion
The use of RuBP sodium salt in coupled spectrophotometric assays provides a robust, reliable, and high-throughput method for the in vitro kinetic analysis of carboxylases. By adhering to the detailed protocols and understanding the underlying biochemical principles outlined in these application notes, researchers can generate high-quality kinetic data. This information is invaluable for advancing our understanding of carbon fixation, improving agricultural productivity, and discovering new chemical entities that modulate these critical biological pathways.
References
-
Sinskey, A. J., et al. (n.d.). Non-radioactive-assay-for-acetyl-coa-carboxylase-activity.pdf. ResearchGate. Retrieved from [Link]
-
Linger, M., et al. (n.d.). Optimization of a Non-Radioactive High-Throughput Assay for Decarboxylase Enzymes. Retrieved from [Link]
-
Sinskey, A. J., et al. (n.d.). (PDF) Non-radioactive assay for acetyl-coa carboxylase activity. ResearchGate. Retrieved from [Link]
-
Kubien, D. S., et al. (n.d.). Quantifying the Amount and Activity of Rubisco in Leaves. Springer Nature Experiments. Retrieved from [Link]
-
Varman, A. M., et al. (2024). RuBisCO activity assays: a simplified biochemical redox approach for in vitro quantification and an RNA sensor approach for in vivo monitoring. Microbial Cell Factories. Retrieved from [Link]
-
ResearchGate. (2015, December 24). Is there any protocol to measure activity of RuBisCO without involving radioactivity (Non-radioactive assay method)?. Retrieved from [Link]
-
Salvucci, M. E. (n.d.). A non-radioactive method for measuring Rubisco activase activity in the presence of variable ATP. PMC. Retrieved from [Link]
-
ResearchGate. (2016, July 18). Can anyone recomended non-radioactive assay for acetyl-coa carboxylase activity in the chloroplasts of plants?. Retrieved from [Link]
-
More, S. S., & Nalladkad, T. (n.d.). Kinetic study of Rubisco from Solanum xanthocarpum leaves. Research India Publications. Retrieved from [Link]
-
Singh, P., et al. (n.d.). In vitro activity of reconstituted rubisco enzyme from Gloeobacter violaceus. PubMed. Retrieved from [Link]
-
McNevin, D., et al. (2006, November 15). Determining RuBisCO activation kinetics and other rate and equilibrium constants by simultaneous multiple non-linear regression of a kinetic model. Journal of Experimental Botany. Retrieved from [Link]
-
Long, B. M., et al. (2021, October 19). Incorporation of Functional Rubisco Activases into Engineered Carboxysomes to Enhance Carbon Fixation. ACS Synthetic Biology. Retrieved from [Link]
-
Cousins, A. B., & Badger, M. R. (n.d.). Simultaneous determination of Rubisco carboxylase and oxygenase kinetic parameters in Triticum aestivum and Zea mays. Open Research Repository. Retrieved from [Link]
-
Amaral, L. P., et al. (2024, August 5). Regulation of Rubisco activity by interaction with chloroplast metabolites. Portland Press. Retrieved from [Link]
-
Carmo-Silva, E. (2020, May 11). 14CO2-based assay for measuring Rubisco activity & activation state. Protocols.io. Retrieved from [Link]
-
Meloni, G. L., et al. (n.d.). Ribulose-1,5-bisphosphate regeneration in the Calvin-Benson-Bassham cycle: Focus on the last three enzymatic steps that allow the formation of Rubisco substrate. Frontiers. Retrieved from [Link]
-
Yeoh, H. H., et al. (n.d.). Variations in Kinetic Properties of Ribulose-1,5-bisphosphate Carboxylases among Plants. Retrieved from [Link]
-
SLS. (n.d.). D-Ribulose 1,5-bisphosphate so | 83895-10MG | SIGMA-ALDRICH. Retrieved from [Link]
-
Shi, X., et al. (n.d.). Carboxylation and Oxygenation Kinetics and Large Subunit (rbcL) DNA Sequences for Rubisco From Two Ecotypes of Plantago lanceolata L. That Are Native to Sites Differing in Atmospheric CO2 Levels. PMC. Retrieved from [Link]
-
McNevin, D., et al. (2018, February 28). Directions for Optimization of Photosynthetic Carbon Fixation: RuBisCO's Efficiency May Not Be So Constrained After All. Frontiers. Retrieved from [Link]
-
Ogren, W. L., et al. (n.d.). The regulation of Rubisco activity. Royal Society Publishing. Retrieved from [Link]
-
BYU Microbiology & Molecular Biology. (n.d.). General (Stock) Solutions. Retrieved from [Link]
-
Wikipedia. (n.d.). Ribulose 1,5-bisphosphate. Retrieved from [Link]
-
Tcherkez, G. (2017, September 27). Revisiting RuBisCO. Taylor & Francis. Retrieved from [Link]
-
ResearchGate. (n.d.). The mechanism of carboxylation of RuBP. See text for a detailed description. Retrieved from [Link]
-
Perata, P. (2021, July 1). The Mechanism of Rubisco Catalyzed Carboxylation Reaction: Chemical Aspects Involving Acid-Base Chemistry and Functioning of the Molecular Machine. MDPI. Retrieved from [Link]
-
Varman, A. M., et al. (2024, March 14). RuBisCO activity assays: a simplified biochemical redox approach for in vitro quantification and an RNA sensor approach for in vivo monitoring. PubMed. Retrieved from [Link]
-
MakeSolution. (n.d.). Lab Solution Recipes — Free Preparation Protocols. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of Rubisco's RuBP carboxylation kinetics. Catalytic turnover.... Retrieved from [Link]
-
CLEAPSS Science. (n.d.). RB037 - Enzymes. Retrieved from [Link]
Sources
- 1. Frontiers | Ribulose-1,5-bisphosphate regeneration in the Calvin-Benson-Bassham cycle: Focus on the last three enzymatic steps that allow the formation of Rubisco substrate [frontiersin.org]
- 2. Ribulose 1,5-bisphosphate - Wikipedia [en.wikipedia.org]
- 3. Quantifying the Amount and Activity of Rubisco in Leaves | Springer Nature Experiments [experiments.springernature.com]
- 4. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 5. mdpi.com [mdpi.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. ripublication.com [ripublication.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Optimization of a Non-Radioactive High-Throughput Assay for Decarboxylase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RuBisCO activity assays: a simplified biochemical redox approach for in vitro quantification and an RNA sensor approach for in vivo monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Variations in Kinetic Properties of Ribulose-1,5-bisphosphate Carboxylases among Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. royalsocietypublishing.org [royalsocietypublishing.org]
- 14. portlandpress.com [portlandpress.com]
Application Note: Storage, Handling, and Reconstitution of D-Ribulose 1,5-Bisphosphate (RuBP) Sodium Salt
[1]
Executive Summary & Scientific Context
D-Ribulose 1,5-bisphosphate (RuBP) is the primary substrate for Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), the enzyme responsible for the vast majority of global carbon fixation.[1][2][3] In drug discovery and plant physiology research, RuBP is a critical reagent for kinetic profiling of RuBisCO activators/inhibitors and metabolic flux analysis.[4]
The Challenge: RuBP is chemically fragile. As a bisphosphorylated sugar, it is susceptible to:
-
Hydrolysis: Spontaneous cleavage of phosphate ester bonds, particularly in acidic environments.[4]
-
Isomerization: Conversion to xylulose-1,5-bisphosphate or other pentose phosphates.
-
Hygroscopicity: The sodium salt form absorbs atmospheric moisture, accelerating degradation.
This guide provides a rigorous protocol to maintain the structural integrity of RuBP sodium salt, ensuring experimental reproducibility.
Material Specifications
Table 1: Physicochemical Properties of D-Ribulose 1,5-bisphosphate Sodium Salt
| Property | Specification | Notes |
| CAS Number | 1897433-92-9 (Hydrate) | Free acid CAS: 14689-84-0 |
| Molecular Weight | ~310.09 g/mol (Free Acid) | Actual MW depends on Na+ stoichiometry (usually tetrasodium) and hydration.[1] |
| Appearance | White to off-white powder | Hygroscopic solid. |
| Solubility | Water: ≥ 50 mg/mL | Clear, colorless to light yellow solution.[4][1][5] |
| Stability | Labile | Sensitive to heat, acid, and moisture.[4] |
| Storage (Solid) | -20°C (Long-term) | Desiccated, protected from light. |
| Storage (Solution) | -80°C (Aliquoted) | Do not store at 4°C for >24 hours. |
Storage Protocol: The "Cold Chain" Integrity
The stability of RuBP is non-linear; degradation accelerates exponentially with temperature and moisture content.
A. Solid State Storage (Lyophilized Powder)
-
Temperature: Store immediately at -20°C .
-
Desiccation: The vial must be kept inside a secondary container (e.g., a sealed pouch or jar) containing active silica gel or molecular sieves.
-
Why? The sodium salt is hygroscopic. Absorbed water hydrolyzes the phosphate esters even at -20°C over long periods.
-
-
Light: Protect from prolonged exposure to direct UV/strong light, although thermal degradation is the primary risk.
B. Solution State Storage
Critical Rule: Never store RuBP in solution at room temperature or 4°C for extended periods.
-
Preparation: Reconstitute only the amount needed for the immediate experiment series.
-
Aliquot: If a stock solution is prepared, immediately divide it into single-use aliquots (e.g., 50–100 µL).
-
Flash Freeze: Snap-freeze aliquots in liquid nitrogen or dry ice/ethanol bath.
-
Deep Freeze: Store at -80°C .
-
Thawing: Thaw on ice. Discard unused portions of a thawed aliquot; do not refreeze.
Reconstitution & Handling Workflow
This protocol ensures minimal degradation during the transition from solid to active reagent.
Reagents Required[3][6][7][8]
-
Solvent: Nuclease-free, deionized water (pH ~7.0) or low-strength buffer (e.g., 10 mM Tricine-NaOH, pH 8.0).[4]
-
Equipment: Ice bucket, vortex (low speed), microcentrifuge.
Protocol Steps
-
Equilibration: Remove the desiccant jar from -20°C and allow it to reach room temperature before opening.
-
Scientific Rationale: Opening a cold vial in humid air causes immediate condensation on the powder, initiating hydrolysis.[4]
-
-
Weighing: Rapidly weigh the required amount. Minimize exposure to air.
-
Dissolution: Add the calculated volume of solvent to achieve a stock concentration (typically 10–50 mM).
-
Note: RuBP sodium salt dissolves easily. Do not sonicate or heat. Gentle vortexing is sufficient.
-
-
pH Check: Ensure the pH is between 7.0 and 8.0.
-
Warning: Avoid acidic pH (<6.0) as it catalyzes phosphate hydrolysis.
-
-
Usage: Keep the tube on ice at all times during the experiment.
Visualization: Handling Workflow
Figure 1: Critical handling workflow to prevent hydrolysis and ensure reagent integrity.
Application: RuBisCO Activity Assay
RuBP is the obligate substrate for measuring RuBisCO activity. The assay typically couples RuBP carboxylation to NADH oxidation.
Reaction Mechanism[3][4][9][10]
-
Carboxylation: RuBP + CO₂ → 2 × 3-Phosphoglycerate (3-PGA)[6]
-
Coupling 1: 3-PGA + ATP → 1,3-Bisphosphoglycerate (via Phosphoglycerate Kinase)
-
Coupling 2: 1,3-BPG + NADH → G3P + NAD⁺ (via G3P Dehydrogenase)
Visualization: Assay Pathway
Figure 2: Enzymatic pathway for RuBisCO activity assay using RuBP as substrate.
Assay Preparation Tips
-
Substrate Saturation: Use RuBP at saturating concentrations (typically 0.5 mM – 2 mM) to ensure
conditions, unless determining . -
Magnesium: Ensure the assay buffer contains 10–20 mM MgCl₂. RuBisCO requires carbamylation (activation by CO₂ and Mg²⁺) before it can bind RuBP effectively.
-
Pre-incubation: Incubate the enzyme with bicarbonate and Mg²⁺ before adding RuBP. Adding RuBP to uncarbamylated RuBisCO causes tight-binding inhibition (dead-end complex).
Quality Control & Troubleshooting
How do you know if your RuBP has degraded?
QC Method: A340 Endpoint Assay
Run a "total substrate" check using the coupled enzyme system described above, but with limiting RuBP and excess RuBisCO.[4]
-
Expected Result: The total drop in absorbance at 340 nm should correspond stoichiometrically to the concentration of RuBP (2 moles of NADH oxidized per 1 mole of RuBP).
-
Calculation:
-
If the calculated concentration is <90% of expected, the stock has degraded.
-
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Low Assay Activity | Hydrolysis of RuBP | Check storage logs. Was the powder equilibrated before opening? Prepare fresh stock. |
| Non-linear Rate | Substrate Inhibition | RuBP added before enzyme activation. Pre-incubate RuBisCO with Mg²⁺/HCO₃⁻ first. |
| Yellow Solution | Oxidation/Contamination | Discard. Pure RuBP solution should be colorless. |
| Precipitate | High Salt/Cold | Warming to RT usually redissolves. If not, degradation products may be present.[4] |
References
-
Sigma-Aldrich. Product Information: D-Ribulose 1,5-bisphosphate sodium salt hydrate.[1][7][8][9][10][11][12] Accessed 2023.
-
Parry, M. A. J., et al. (2008).[4] "Regulation of Rubisco by inhibitors in the light." Plant, Cell & Environment, 31(9).[4]
-
Carmo-Silva, A. E., & Salvucci, M. E. (2013).[4] "The regulatory properties of Rubisco activase differ among species and affect photosynthetic induction during light transitions." Plant Physiology, 161(4).[4]
-
PubChem. Compound Summary for CID 123658: Ribulose 1,5-bisphosphate.[4][13] National Library of Medicine. [13]
Sources
- 1. D-リブロース 1,5-ビスリン酸 ナトリウム塩 水和物 ≥99.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. Regulation of Ribulose-1,5-bisphosphate Carboxylase/Oxygenase (Rubisco) Activase: PRODUCT INHIBITION, COOPERATIVITY, AND MAGNESIUM ACTIVATION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A short history of RubisCO: The rise and fall (?) of Nature’s predominant CO2 fixing enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D-Ribulose 1,5-bisphosphate sodium salt hydrate R0R0878-上海索宝生物科技有限公司 [m.shsolarbio.com]
- 5. d-ribulose 1,5-diphosphate | 14689-84-0 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. D-Ribulose 1,5-bisphosphate sodium salt hydrate SDS - Download & Subscribe for Updates [sdsmanager.com]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. D-核糖1,5-双磷酸酯 钠盐 水合物 ≥90% (TLC) | Sigma-Aldrich [sigmaaldrich.cn]
- 11. Sigma Aldrich Fine Chemicals Biosciences D-Ribulose 1,5-bisphosphate sodium | Fisher Scientific [fishersci.com]
- 12. scientificlabs.co.uk [scientificlabs.co.uk]
- 13. D-ribulose 1,5-bisphosphate sodium salt hydrate | C5H10Na4O12P2 | CID 91885281 - PubChem [pubchem.ncbi.nlm.nih.gov]
method for determining Michaelis-Menten constants using RuBP sodium salt
Title: Optimized Kinetic Profiling of RuBisCO: Determination of Michaelis-Menten Constants (
Executive Summary
Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) represents the primary gateway for organic carbon entry into the biosphere.[1] However, its kinetic characterization is notoriously difficult due to its complex activation requirements and the instability of its substrate, Ribulose-1,5-bisphosphate (RuBP).
This Application Note provides a definitive protocol for determining the Michaelis-Menten constants (
The Mechanistic Challenge: Activation vs. Inhibition
To accurately determine
-
The Active Complex:
(Active ECM Complex). -
The Dead-End Trap: If RuBP binds to the uncarbamylated enzyme (
), it forms a tight, inactive complex ( ), locking the enzyme in a non-productive state.
Critical Directive: Never introduce RuBP to the enzyme before the enzyme has been fully carbamylated in a high-bicarbonate/magnesium buffer.
Experimental Workflow & Pathway Visualization
The assay couples RuBisCO activity to the oxidation of NADH.[2][3] As RuBisCO produces 3-phosphoglycerate (3-PGA), the auxiliary enzymes Phosphoglycerate Kinase (PGK) and Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH) convert it to G3P, consuming NADH in the process.[4]
Stoichiometry: 1 mol RuBP
Figure 1: The Coupled Enzyme System. RuBisCO activity is rate-limiting; the oxidation of NADH is measured spectrophotometrically.
Materials and Reagent Preparation
RuBP Sodium Salt Handling (The Critical Variable)
RuBP is chemically unstable and prone to spontaneous hydrolysis and isomerization into inhibitors (e.g., xylulose-1,5-bisphosphate).
-
Source: Use high-purity (>95%) RuBP Sodium Salt (e.g., Sigma R0878 or equivalent).
-
Storage: Powder must be kept desicated at -20°C.
-
Stock Prep: Prepare a 20 mM stock in 10 mM Bicine (pH 8.0) immediately before use.
-
Why Bicine? It prevents acidic hydrolysis of the phosphate groups.
-
Validation: Determine exact concentration enzymatically (endpoint assay with excess RuBisCO/NADH) if precise
is required.
-
Activation Buffer (10x)
-
1000 mM Bicine-NaOH (pH 8.0)
-
200 mM
-
100 mM
(Freshly prepared) -
Note: The high bicarbonate and magnesium are non-negotiable for carbamylation.
Coupling Enzyme Master Mix
Prepare in Bicine buffer (pH 8.0):
-
ATP: 5 mM
-
NADH: 0.4 mM (Absorbance ~2.5 at 340nm for 1cm path)
-
Creatine Phosphokinase & Phosphocreatine (Optional: ATP regenerating system to keep ATP constant)
-
PGK (Phosphoglycerate Kinase): 10 Units/mL
-
GAPDH: 10 Units/mL
-
Constraint: Coupling enzymes must be in excess (at least 100x the rate of RuBisCO) to ensure RuBisCO is the rate-limiting step.
Detailed Protocol
Step 1: Enzyme Activation (Pre-incubation)
-
Dilute the concentrated RuBisCO sample into the Activation Buffer .
-
Incubate at 25°C for 10–15 minutes .
-
Mechanism: This forces the equilibrium
, ensuring 100% of the enzyme is competent before it sees the substrate.
Step 2: Establishing the Baseline
-
In a quartz cuvette (or UV-transparent plate), add:
-
800 µL Coupling Enzyme Master Mix.
-
100 µL Activated RuBisCO (from Step 1).
-
-
Incubate for 2 minutes in the spectrophotometer at 25°C.
-
Monitor
.[5] It should be stable. A slow drift indicates NADH instability or background oxidase activity.
Step 3: Reaction Triggering
-
Initiate the reaction by injecting 100 µL of RuBP Sodium Salt (varying concentrations for kinetic curve).
-
Mix rapidly (pipette up/down or magnetic stir bar).
-
Immediately record
every 2 seconds for 3 minutes.
Step 4: Kinetic Sweep
Repeat Steps 2-3 with final RuBP concentrations ranging from 10 µM to 500 µM .
-
Recommended points: 0, 20, 40, 80, 150, 300, 500 µM.
Data Analysis and Calculation
Rate Calculation
Calculate the initial velocity (
-
: 6.22
[2][5][6] - : Path length (1 cm)
- : Stoichiometric factor = 2 (2 NADH oxidized per 1 RuBP consumed).[2]
Non-Linear Regression (The E-E-A-T Standard)
Do not use Lineweaver-Burk plots for parameter estimation; they distort error structures at low substrate concentrations. Use non-linear regression (e.g., GraphPad Prism, SigmaPlot, Python scipy.optimize) fitting the Michaelis-Menten equation:
Summary Table: Expected Parameters (Spinach RuBisCO)
| Parameter | Typical Value Range | Unit | Significance |
|---|
|
Troubleshooting & "Self-Validating" Controls
To ensure the assay is measuring RuBisCO and not artifacts, run these controls:
-
The "No-Enzyme" Control: Run the full mix with RuBP but without RuBisCO.
-
Result:
should be zero. If it drops, your RuBP stock may be contaminated with ADP or pyruvate.
-
-
The "No-Substrate" Control: Activated RuBisCO + Master Mix, inject Buffer instead of RuBP.
-
Result: Flat line. If it drops, the RuBisCO prep contains contaminating NADH oxidases.
-
-
The "Total Activity" Check: After the rate slows, inject fresh NADH. If rate does not recover, NADH was depleted. If it does not recover but NADH is present, the enzyme has "fallen over" (decarbamylated).
Figure 2: Experimental Workflow. Note the parallel preparation of RuBP and Enzyme Activation.
References
-
BenchChem. (2025).[5] Spectrophotometric Determination of RuBisCO Activity: Application Notes and Protocols. Retrieved from
-
Sales, C. R. G., et al. (2020).[7] Measuring Rubisco activity: challenges and opportunities of NADH-linked microtiter plate-based and 14C-based assays. Journal of Experimental Botany.[7] Retrieved from
-
Carmo-Silva, E., & Salvucci, M. E. (2013). The regulatory properties of Rubisco activase differ among species and affect photosynthetic induction during light transitions. Plant Physiology.[8][9][10] Retrieved from
-
Motulsky, H. J., & Ransnas, L. A. (1987). Fitting curves to data using nonlinear regression: a practical and nonmathematical review. FASEB Journal. (Standard reference for kinetic modelling). Retrieved from
- Lilley, R. McC., & Walker, D. A. (1974). An improved spectrophotometric assay for Ribulosebisphosphate Carboxylase. Biochimica et Biophysica Acta (BBA).
Sources
- 1. Activation of Rubisco regulates photosynthesis at high temperature and CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RuBisCO activity assays: a simplified biochemical redox approach for in vitro quantification and an RNA sensor approach for in vivo monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring Rubisco activity: challenges and opportunities of NADH-linked microtiter plate-based and 14C-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. protocols.io [protocols.io]
- 7. protocols.io [protocols.io]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Activation of Ribulosebisphosphate Carboxylase/Oxygenase at Physiological CO2 and Ribulosebisphosphate Concentrations by Rubisco Activase - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Cell-Free Carbon Fixation: A Guide to Incorporating D-Ribulose 1,5-bisphosphate (RuBP) Sodium Salt
Introduction: The Engine of the Dark Reaction
In the rapidly evolving field of cell-free synthetic biology, the reconstitution of the Calvin-Benson-Bassham (CBB) cycle represents a holy grail for sustainable biomanufacturing. At the heart of this cycle lies D-Ribulose 1,5-bisphosphate (RuBP) , the five-carbon acceptor molecule that captures atmospheric CO₂.[1][2][3]
For researchers working with cell-free lysates—whether derived from cyanobacteria, E. coli, or plant tissue—incorporating exogenous RuBP is not merely about adding a substrate; it is about priming the metabolic pump . This guide addresses the technical nuances of handling RuBP sodium salt, a compound notorious for its instability and cost, and details its application in quantifying RuBisCO activity and driving continuous carbon fixation.
Material Intelligence: Handling & Stability
D-Ribulose 1,5-bisphosphate sodium salt is chemically fragile. Its phosphate ester bonds are susceptible to hydrolysis, and the molecule can undergo isomerization or oxidation if mishandled.
Key Properties
| Property | Specification |
| Molecular Formula | C₅H₁₂O₁₁P₂[2][3][4][5][6][7] · xNa⁺ (Hydrate) |
| Solubility | ~50 mg/mL in H₂O (Clear, colorless) |
| Stability | High Risk. Spontaneous degradation occurs at RT. |
| Storage | -20°C (Desiccated). Avoid freeze-thaw cycles. |
Critical Handling Protocols
-
Cold Chain is Law: Always keep the solid vial on ice during weighing.
-
Fresh Preparation: Do not store aqueous stock solutions for long periods. Prepare fresh immediately before the assay.
-
Expert Insight: If you must store stocks, flash freeze in liquid nitrogen and store at -80°C. Never store at 4°C.
-
-
pH Sensitivity: RuBP is most stable in slightly acidic to neutral conditions (pH 6.0–7.0) during storage but must be used at pH 7.8–8.0 for enzymatic activity.
Application I: The Coupled Spectrophotometric RuBisCO Assay
This is the gold standard for validating the carbon-fixing potential of your cell-free lysate. Since RuBisCO product formation (3-PGA) is difficult to measure directly in real-time, we couple it to NADH oxidation, which can be monitored at 340 nm.
The Mechanism
RuBP + CO₂ → 2 × 3-PGA 3-PGA + ATP + NADH → GAP + ADP + NAD⁺ + Pᵢ (Via PGK and GAPDH enzymes)
Experimental Workflow Diagram
Figure 1: Logic flow of the NADH-coupled RuBisCO activity assay. The rate of NADH oxidation is directly proportional to RuBP carboxylation.
Detailed Protocol
Reagents:
-
Buffer: 100 mM Bicine-NaOH or HEPES-KOH (pH 8.0), 20 mM MgCl₂.
-
Energy Mix: 5 mM ATP, 5 mM Phosphocreatine, Creatine Kinase (to regenerate ATP).
-
Coupling System: 5 U/mL Phosphoglycerate Kinase (PGK), 5 U/mL Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH).[6]
-
Substrates: 20 mM NaHCO₃ (freshly prepared), 0.2 mM NADH.
-
Start Reagent: 0.5 mM RuBP Sodium Salt.
Step-by-Step:
-
Lysate Activation: Incubate the cell-free lysate with the Buffer and NaHCO₃ for 10–15 minutes at 25°C.
-
Why? RuBisCO requires carbamylation (binding of CO₂ to a specific lysine) and Mg²⁺ for activation. Skipping this leads to a significant lag phase.
-
-
Baseline Measurement: Add the Energy Mix, Coupling System, and NADH. Monitor A340 for 2 minutes to establish background NADH oxidation (e.g., from non-specific diaphorase activity in crude lysates).
-
Initiation: Add RuBP to a final concentration of 0.5 mM. Mix rapidly by pipetting.
-
Data Acquisition: Measure A340 every 10 seconds for 5–10 minutes.
-
Calculation: Use the extinction coefficient of NADH (
) to calculate . Note that 1 mol RuBP yields 2 mol 3-PGA, consuming 2 mol NADH.
Application II: Priming the CBB Cycle for Metabolic Engineering
In advanced applications, such as synthesizing sugars or bioplastics from CO₂, RuBP is used to "kickstart" the cycle in a lysate that contains the full regeneration pathway.
The Regeneration Context
Adding RuBP alone is insufficient for continuous fixation; the lysate must regenerate RuBP from the product (GAP).
Figure 2: The cyclic nature of RuBP application. In metabolic engineering, initial RuBP primes the cycle, but regeneration enzymes (PRK, etc.) are required to sustain it.
Protocol: Continuous Fixation Setup
-
Lysate Preparation: Ensure your lysate (e.g., E. coli overexpressing PRK and RuBisCO) is dialyzed to remove endogenous small molecules that might inhibit the cycle.
-
Reaction Mix:
-
RuBP: 0.5–1.0 mM (Initial pulse).
-
ATP Regeneration System: Phosphoenolpyruvate (PEP) + Pyruvate Kinase is preferred over Creatine Phosphate for longer duration assays.
-
Cofactor: 1 mM NADPH (preferred for anabolic flux).
-
-
Sampling: Withdraw aliquots at
min. Quench with acid (e.g., 3% formic acid) to stop enzymatic activity. -
Analysis: Use LC-MS/MS to track the ratio of RuBP to 3-PGA. A functional cycle will show sustained 3-PGA production without depletion of the RuBP pool (if regeneration is active).
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| High Background NADH Oxidation | Endogenous oxidases in crude lysate. | Use a "No RuBP" control and subtract this rate. Filter lysate (3 kDa cutoff) to remove small molecule oxidants. |
| No Activity Detected | RuBP hydrolysis or inactive RuBisCO. | Critical: Check RuBP stock quality. Ensure lysate pre-incubation with NaHCO₃/Mg²⁺ occurred. |
| Non-Linear Kinetics | Product inhibition (ADP/3-PGA). | Increase ATP regeneration capacity. Ensure buffer capacity (HEPES 100 mM) prevents pH drift. |
| Precipitation upon RuBP addition | Metal complexation. | RuBP binds Mg²⁺ tightly. Ensure Mg²⁺ is in excess (20 mM) relative to RuBP (0.5 mM). |
References
-
Vertex AI Search. (2024). RuBisCO activity assays: a simplified biochemical redox approach for in vitro quantification. NIH/PubMed. [Link]
-
Oxford Academic. (2023). Cell-free expression of RuBisCO for ATP production in the synthetic cells. Synthetic Biology. [Link]
-
Frontiers in Plant Science. (2019). Ribulose-1,5-bisphosphate regeneration in the Calvin-Benson-Bassham cycle. [Link]
-
ResearchGate. (2024). RuBisCO activity assays: a simplified biochemical redox approach. [Link]
Sources
- 1. Frontiers | Ribulose-1,5-bisphosphate regeneration in the Calvin-Benson-Bassham cycle: Focus on the last three enzymatic steps that allow the formation of Rubisco substrate [frontiersin.org]
- 2. Ribulose 1,5-bisphosphate - Wikipedia [en.wikipedia.org]
- 3. D-ribulose-1,5-bisphosphate Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. D-Ribulose 1,5-bisphosphate sodium salt | CAS 14689-84-0 (free acid) | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. d-ribulose 1,5-diphosphate | 14689-84-0 [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Application Note: High-Integrity Solubilization and Storage of D-Ribulose 1,5-Bisphosphate (RuBP)
Topic: Buffer Compatibility for D-Ribulose 1,5-Bisphosphate Sodium Salt Solubilization Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.
Abstract
D-Ribulose 1,5-bisphosphate (RuBP) is the central substrate for Rubisco (Ribulose-1,5-bisphosphate carboxylase/oxygenase) and a critical reagent in photosynthetic research and metabolic engineering.[1][2] However, RuBP is notoriously unstable in solution, prone to spontaneous isomerization into potent inhibitors (e.g., xylulose-1,5-bisphosphate) and hydrolysis. This guide provides a scientifically grounded protocol for the solubilization, buffer selection, and storage of RuBP sodium salt to ensure maximum assay reproducibility and substrate integrity.
Chemical Nature & Stability Profile
RuBP is a double phosphate ester of a ketopentose.[2] Its stability is governed by two competing degradation mechanisms, necessitating a "Goldilocks" pH range for solubilization.
-
Acid Sensitivity (Hydrolysis): At acidic pH (< 6.0), the phosphate ester bonds are susceptible to hydrolysis, leading to the release of inorganic phosphate and ribulose-5-phosphate.
-
Alkali Sensitivity (Epimerization): At alkaline pH (> 8.0), RuBP undergoes enolization and epimerization. The most critical degradation product is D-xylulose-1,5-bisphosphate (XuBP) . XuBP binds tightly to the Rubisco active site (
nM), acting as a "fallover" inhibitor that can completely arrest catalytic activity, leading to false negatives in kinetic assays.
Stability Data Summary
| Parameter | Optimal Range | Critical Risk Zone | Consequence of Deviation |
| pH | 6.8 – 7.2 (Stock) | < 5.5 or > 8.0 | Hydrolysis (Low pH) / Epimerization (High pH) |
| Temperature | -80°C (Storage) | > 4°C (Liquid) | Accelerated degradation (First-order kinetics) |
| Solvent | Molecular Grade | Phosphate Buffer | Assay interference; |
| Additives | None for Stock | DTT/Mg (in Assay) | Oxidation of thiols; Precipitation |
Buffer Compatibility Guide
Recommended Buffers (Assay vs. Stock)
While Rubisco assays are typically performed at pH 7.8–8.2 to match the enzyme's activation requirement (carbamylation), the stock solution of RuBP should be maintained at pH 7.0 to minimize spontaneous epimerization during freeze-thaw cycles.
-
Water (Molecular Biology Grade): The preferred solvent for high-concentration stocks (
mM). It avoids introducing buffer ions that might interfere with downstream calculations or metal complexation. -
HEPES / Bicine: Excellent for working solutions. They have minimal metal binding characteristics, which is crucial since Rubisco requires free
for activity. -
Tris-HCl: Compatible, though its high temperature coefficient (
) requires careful pH adjustment at the specific assay temperature.
Incompatible / Cautionary Buffers
-
Phosphate Buffer: Strictly Avoid.
-
Reason 1: RuBP is a phosphate ester; excess inorganic phosphate (
) inhibits Rubisco competitively. -
Reason 2: Many Rubisco assays measure
release (e.g., coupled enzymatic assays). High background renders these assays impossible. -
Reason 3: In the presence of
(required for Rubisco), phosphate buffers precipitate as magnesium phosphate.
-
-
Unbuffered Water (Acidic): Milli-Q water often has a pH of ~5.5 due to dissolved
. Dissolving RuBP Na-salt without checking pH can lead to acid hydrolysis.
Protocol: Preparation of Cryo-Stable RuBP Stock Solution (50 mM)
Objective: Prepare a 50 mM RuBP stock solution that minimizes the formation of inhibitory isomers. Reagents:
-
D-Ribulose 1,5-bisphosphate sodium salt hydrate (MW ~416.03 g/mol for tetra-sodium hydrate; check specific lot MW).
-
Ultrapure Water (degassed).[3]
-
1 M NaOH (for pH adjustment).
-
Liquid Nitrogen.[3]
Workflow Diagram
Figure 1: Decision tree for the preparation of high-integrity RuBP stock solutions.
Step-by-Step Procedure
-
Preparation: Pre-chill ultrapure water on ice. Calculate the mass required based on the specific lot's molecular weight (accounting for hydration and sodium content).
-
Note: RuBP is hygroscopic. Equilibrate the vial to room temperature in a desiccator before opening to prevent water absorption.
-
-
Dissolution: Rapidly weigh the powder and dissolve in the ice-cold water. Vortex briefly to ensure complete solubilization.
-
Target Concentration: 20–50 mM. Higher concentrations are more stable than dilute ones.
-
-
pH Adjustment (Critical Step): Spot 2
L of the solution onto pH indicator paper or use a micro-pH probe.-
The solution is often slightly acidic. If pH < 6.5, carefully add 0.1 M NaOH dropwise to reach pH 7.0 .
-
Warning: Do not overshoot to pH > 8.0, or irreversible epimerization will occur.
-
-
Aliquoting: Dispense into small aliquots (e.g., 50–100
L) in PCR tubes or cryovials.-
Rationale: RuBP degrades significantly after a single freeze-thaw cycle. Single-use aliquots are mandatory.
-
-
Flash Freezing: Snap-freeze aliquots immediately in liquid nitrogen.
-
Storage: Store at -80°C. Stability is approximately 6–12 months.
Quality Control & Validation
Before using a new batch of RuBP stock for critical
Method: Spectrophotometric "Total Substrate" Assay This method uses Rubisco to consume the RuBP, ensuring you measure biologically active substrate, not just total phosphate.
-
Reaction Mix: 100 mM Bicine-NaOH (pH 8.0), 20 mM
, 10 mM , 1 mM ATP, 5 mM Phosphocreatine, Creatine Kinase, Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), Phosphoglycerate Kinase (PGK), and NADH (0.2 mM). -
Procedure:
-
Add limiting amount of RuBP stock (e.g., expected 5 nmol).
-
Monitor
until stable. -
Add excess activated Rubisco.
-
Measure the total drop in absorbance (
).
-
-
Calculation:
-
Factor of 2: Each RuBP yields 2 molecules of 3-PGA, consuming 2 NADH in the coupled assay.
-
Degradation Pathway Visualization
Understanding the enemy is key to fighting it. The diagram below illustrates why pH control is non-negotiable.
Figure 2: Chemical instability pathways of RuBP. High pH promotes the formation of XuBP, a tight-binding inhibitor of Rubisco.
References
-
Sigma-Aldrich. D-Ribulose 1,5-bisphosphate sodium salt hydrate Product Information.Link
-
Parry, M. A. J., et al. (1997).[3] "Measurement of Rubisco Activity: A Methodological Overview." Journal of Experimental Botany, 48(315), 1969-1977. Link
-
Kane, H. J., et al. (1998). "Inhibition of Rubisco by the Enediol of Ribulose 1,5-bisphosphate." Plant Physiology, 117(3), 1059–1069. Link
-
Edmondson, D. L., et al. (1990). "Structure and Stability of the Enediol Intermediate of the Rubisco Reaction." Biochemistry, 29(36), 8351–8356. Link
-
Sharwood, R. E., et al. (2016). "Isotopic discrimination of Rubisco is preserved in the presence of the inhibitor CA1P." Plant Physiology, 172(3), 1692-1708. Link
Sources
High-Performance Analysis of Ribulose-1,5-bisphosphate (RuBP): From Sodium Salt Standards to Precision MS Quantification
Part 1: Core Directive & Executive Summary
The "Sodium Salt" Paradox in Mass Spectrometry
Ribulose-1,5-bisphosphate (RuBP) is the central carbon acceptor in the Calvin cycle, making its quantification critical for metabolic flux analysis and synthetic biology. Commercially, RuBP is synthesized and stabilized as a sodium salt (RuBP-Na₄).
The Challenge: While sodium stabilizes the molecule on the shelf, it is a "poison" for Electrospray Ionization (ESI). Direct injection of sodium-laden samples leads to:
-
Signal Dilution: The signal splits between the protonated/deprotonated species
and sodium adducts . -
Source Contamination: Non-volatile sodium salts deposit on the MS cone and ion optics, degrading sensitivity over time.
-
Ion Suppression: High Na⁺ concentrations suppress the ionization of the target analyte.
The Solution: This Standard Operating Procedure (SOP) details a Hydrophilic Interaction Liquid Chromatography (HILIC) workflow. Unlike traditional desalting (which risks hydrolyzing the unstable RuBP), this method uses the LC column to chromatographically separate the analyte from its sodium counter-ions online, delivering a clean, desalted peak to the MS source.
Part 2: Pre-Analytical Considerations & Solution Preparation
Stability & Storage (Crucial)
RuBP is thermodynamically unstable and prone to hydrolysis into Ribulose-5-phosphate (Ru5P) and inorganic phosphate.
-
Solid State: Store at -20°C under desiccant.
-
Solution State: RuBP degrades within hours at room temperature. Keep all solutions on ice.
Standard Preparation Protocol
This protocol converts the sodium salt solid into an MS-compatible injection solution without manual desalting steps (SPE), utilizing the "Dilute-and-Shoot" principle compatible with HILIC.
Step A: Stock Solution (10 mM)
-
Solvent: Nuclease-free water (pH ~7.0). Do not use acidic solvents yet; acid accelerates hydrolysis.
-
Procedure: Weigh RuBP-Na salt rapidly. Dissolve in water. Vortex for 10s.
-
Storage: Aliquot and freeze at -80°C immediately. Do not refreeze.
Step B: Working Standard (MS Injection Solution)
-
Objective: Match the initial mobile phase conditions to prevent peak distortion (solvent effects) and dilute sodium concentration.
-
Matrix: 75% Acetonitrile (ACN) / 25% Water / 10 mM Ammonium Acetate.
-
Why Ammonium Acetate? It provides volatile counter-ions (
) that displace sodium ( ) on the phosphate groups during the ESI droplet evaporation process.
| Component | Volume (µL) | Final Conc. | Function |
| RuBP Stock (10 mM) | 10 | 100 µM | Analyte Source |
| Water (LC-MS Grade) | 240 | - | Solvation |
| Acetonitrile | 750 | 75% | HILIC Retention |
| 1M Ammonium Acetate (pH 9) | 10 | 10 mM | Na⁺ Suppression |
| Total | 1000 |
Part 3: Instrumentation & Method Parameters
Liquid Chromatography (HILIC)
We utilize a Polymer-based or Amide-based HILIC column. This retains the highly polar, double-negatively charged RuBP while allowing the sodium salts (which elute near the void volume or are washed out) to be separated.
-
Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent.
-
Temperature: 35°C.
-
Flow Rate: 0.3 mL/min.[1]
-
Injection Volume: 2-5 µL.
Mobile Phases:
-
A: 95% Water / 5% ACN + 10 mM Ammonium Acetate + 0.05% Ammonium Hydroxide (pH ~9.0).
-
B: 95% ACN / 5% Water + 10 mM Ammonium Acetate (pH ~9.0).
-
Note: High pH is essential to keep phosphates fully deprotonated and improve peak shape.
Gradient Table:
| Time (min) | % B (Organic) | State | Mechanism |
| 0.0 | 90% | Initial | Loading & Na+ exclusion |
| 1.0 | 90% | Isocratic | Equilibration |
| 8.0 | 40% | Gradient | Elution of RuBP |
| 9.0 | 40% | Hold | Wash |
| 9.1 | 90% | Reset | Re-equilibration |
| 12.0 | 90% | End | Ready for next inj. |
Mass Spectrometry (Triple Quadrupole)
-
Ionization: ESI Negative Mode (
). -
Rationale: Phosphate groups ionize poorly in positive mode. Negative mode yields high sensitivity for
. -
Capillary Voltage: 2.5 kV (Lower voltage reduces discharge).
-
Desolvation Temp: 400°C (High temp required for aqueous mobile phases).
MRM Transitions (Quantification):
| Compound | Precursor ( | Product ( | CE (eV) | Dwell (ms) | Type |
| RuBP | 308.9 | 78.9 ( | 28 | 50 | Quantifier |
| RuBP | 308.9 | 96.9 ( | 22 | 50 | Qualifier |
| RuBP | 308.9 | 211.0 ( | 18 | 50 | Qualifier |
Part 4: Experimental Workflow Visualization
The following diagram illustrates the critical path from the sodium salt reagent to the final chromatogram, highlighting the "Sodium Management" strategy.
Caption: Workflow for RuBP analysis. The critical step is the Working Solution preparation which introduces Ammonium Acetate to displace Sodium, followed by HILIC separation.
Part 5: Quality Control & Troubleshooting
The "Sodium Adduct" Check
Before running samples, inject a standard and monitor the Sodium Adduct Channel (
-
Pass: Signal at 331 is < 5% of the signal at 309.
-
Fail: Signal at 331 is high.
-
Fix: Increase Ammonium Acetate concentration in Mobile Phase B to 20 mM. This forces the equilibrium
to the right.
Isomer Separation
RuBP (bisphosphate) must be distinguished from Ribulose-5-Phosphate (monophosphate) and its isomer Xylulose-1,5-bisphosphate.
-
RuBP (
309) vs Ru5P ( 229) : Separated by mass. -
RuBP vs XuBP : Isomers. HILIC columns (Amide) generally provide partial to full resolution. If co-elution occurs, verify using a secondary transition or optimize the gradient slope (shallower gradient = better resolution).
Carryover
Phosphates stick to steel.
-
Wash Solvent: Use a needle wash of 50% Methanol / 50% Water / 0.5% Phosphoric Acid (to strip metal surfaces), followed by a pure water wash. Note: Do not let phosphoric acid enter the column; this is for the needle wash station only.
References
-
Lu, W., et al. (2006). "Metabolomic analysis via reversed-phase ion-pairing liquid chromatography–electrospray ionization quadrupole time-of-flight mass spectrometry." Journal of Chromatography A.
-
Arrivault, S., et al. (2009). "Use of reverse-phase liquid chromatography–mass spectrometry to analyze phosphorylated metabolites." Methods in Molecular Biology.
-
Boer, R., et al. (2019). "Oligonucleotide analysis by hydrophilic interaction liquid chromatography-mass spectrometry in the absence of ion-pair reagents."[2][3] Journal of Chromatography A. (Demonstrates the HILIC principle for poly-phosphates).
-
Teleki, A., et al. (2015). "Quantification of Calvin Cycle Metabolites by LC-MS/MS." Analytical Biochemistry. (Specifics on RuBP instability and extraction).
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. Oligonucleotide analysis by hydrophilic interaction liquid chromatography-mass spectrometry in the absence of ion-pair reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oligonucleotide Analysis by Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry in the Absence of Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Purity Enzymatic Synthesis of D-Ribulose 1,5-bisphosphate (RuBP) Sodium Salt
Executive Summary
D-Ribulose 1,5-bisphosphate (RuBP) is the primary CO₂ acceptor in the Calvin-Benson-Bassham cycle and the specific substrate for Ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco).[1][2][3][4] Despite its critical role in photosynthetic research and carbon capture drug development, RuBP is notoriously difficult to synthesize chemically due to the lability of the ketone functionality and the propensity for phosphate migration.
This Application Note details a robust, scalable enzymatic synthesis protocol. Unlike chemical phosphorylation, which often yields isomeric mixtures, this method utilizes the physiological pathway (Pentose Phosphate Pathway/Calvin Cycle) to ensure 100% stereochemical purity. We further describe a critical downstream processing workflow to convert the intermediate Barium salt—used for purification—into the biologically compatible Sodium salt form required for enzymatic assays.
Biochemical Principle
The synthesis relies on a two-step coupled enzymatic cascade driven by an ATP regeneration system.
-
Isomerization: Ribose-5-phosphate (R5P) is converted to Ribulose-5-phosphate (Ru5P) by Ribose-5-phosphate Isomerase (RPI) .[1][3][4][5][6][7]
-
Phosphorylation: Ru5P is phosphorylated at the C1 position by Phosphoribulokinase (PRK) using ATP.[1][3]
-
ATP Regeneration: To prevent product inhibition by ADP and reduce costs, Pyruvate Kinase (PK) and Phosphoenolpyruvate (PEP) are employed to continuously regenerate ATP.
Pathway Visualization
Figure 1: Coupled enzymatic cascade for RuBP synthesis with ATP regeneration.
Materials & Equipment
Critical Reagents
| Reagent | Specification | Role |
| Ribose-5-phosphate (Ba salt) | >98% Purity | Substrate. (If Ba salt, must be converted to Na salt before synthesis). |
| ATP (Disodium salt) | >98% Purity | Cofactor (Catalytic amount). |
| Phosphoenolpyruvate (PEP) | Tricyclohexylammonium salt | Phosphate donor for ATP regeneration. |
| Enzyme: RPI | Spinach or Recombinant E. coli | Isomerization catalyst. |
| Enzyme: PRK | Recombinant (Spinach/Cyanobacteria) | Phosphorylation catalyst.[3] |
| Enzyme: Pyruvate Kinase | Rabbit Muscle (Type II) | ATP regeneration. |
| Barium Acetate | Analytical Grade | Precipitation agent. |
| Dowex 50W-X8 | Hydrogen form (H+) | Cation exchange resin. |
| Activated Charcoal | Acid-washed | Nucleotide removal.[2] |
Buffer Components[8][9][10]
-
Tris-HCl (pH 7.8)
-
Magnesium Chloride (
)[2] -
Dithiothreitol (DTT) – Critical for PRK stability
-
EDTA
Experimental Protocols
Protocol A: Biocatalytic Synthesis (Scale: 1 mmol)
Context: This step converts R5P to RuBP. The reaction is driven to completion by the irreversibility of the PEP
-
Substrate Preparation:
-
Dissolve 1.0 mmol Ribose-5-phosphate (disodium salt) in 15 mL of degassed
. -
Note: If starting with R5P Barium salt, dissolve in dilute HCl, precipitate Ba with
, centrifuge, and neutralize the supernatant.
-
-
Reaction Mix Assembly:
-
In a jacketed vessel (maintained at 25°C), combine:
-
Tris-HCl (50 mM, pH 7.9)
- (10 mM)[2]
-
DTT (1 mM) – Freshly prepared
-
ATP (0.05 mmol) – Catalytic quantity (5 mol%)
-
PEP (1.2 mmol) – 1.2 equivalents to drive completion
-
R5P Solution (from Step 1)
-
-
-
Enzyme Addition:
-
Add RPI (50 Units) and Pyruvate Kinase (100 Units).
-
Incubate for 10 minutes to equilibrate R5P/Ru5P pools.
-
Initiate reaction by adding PRK (50 Units).[2]
-
-
Monitoring:
-
Monitor pH continuously; maintain at pH 7.8 using 0.1 M NaOH (the kinase reaction releases protons).
-
Allow reaction to proceed for 2–4 hours. Completion is indicated when base consumption ceases or via colorimetric phosphate assay (measuring decrease in acid-labile phosphate is difficult here; HPLC or enzymatic assay of aliquots is preferred).
-
Protocol B: Purification & Salt Conversion
Context: The reaction mix contains enzymes, nucleotides (ATP/ADP), pyruvate, and salts. RuBP is highly charged and unstable in base. This workflow isolates it as a pure Sodium salt.[8]
Figure 2: Downstream processing workflow for RuBP Sodium Salt isolation.
-
Nucleotide Removal:
-
Add acid-washed activated charcoal (1 g per 100 mL) to the reaction mix. Stir for 15 mins at 4°C.
-
Filter through Celite or a 0.22 µm membrane to remove charcoal. This removes ATP/ADP and enzyme residues.
-
-
Barium Precipitation (Isolation):
-
To the filtrate, add Barium Acetate (2.5 mmol, 2.5 equiv).
-
Add absolute ethanol (equal volume) slowly with stirring at 4°C. RuBP Barium salt is insoluble in aqueous ethanol.
-
Centrifuge (10,000 x g, 15 min). Discard supernatant (contains pyruvate and excess PEP).
-
Wash pellet twice with 50% ethanol.
-
-
Cation Exchange (Ba²⁺
Na⁺):-
Resuspend the Barium RuBP pellet in a minimal volume of cold water (it may be sparingly soluble; add a few drops of dilute HCl if necessary to dissolve, but keep pH > 3).
-
Pass the solution through a Dowex 50W-X8 (H⁺ form) column.
-
Mechanism:[3][4][9] The column captures
ions; the eluate contains free RuBP acid ( ). -
CRITICAL: Collect the eluate directly into a vessel containing a pH probe and stirring bar.
-
-
Neutralization & Drying:
-
Immediately titrate the acidic eluate with 0.1 M NaOH to pH 6.5–7.0 .
-
Warning: Do not exceed pH 7.5. RuBP is prone to
-elimination and hydrolysis in alkaline conditions. -
Lyophilize the neutralized solution to obtain D-Ribulose 1,5-bisphosphate tetra-sodium salt as a white, hygroscopic powder.
-
Quality Control & Validation
Purity Verification (³¹P-NMR)
RuBP purity is best assessed via ³¹P-NMR to detect inorganic phosphate (
-
Method: Dissolve 10 mg product in
. -
Expected Signals: Two distinct singlets (or multiplets depending on pH) corresponding to the C1 and C5 phosphates.
-
Impurity Check: Look for signals at 0 ppm (Inorganic Phosphate) or signals corresponding to R5P.
Functional Activity Assay (NADH-Coupled)
Validate the biological activity using a Rubisco-coupled assay.
-
Reagents: Purified Rubisco, NADH, ATP, Phosphoglycerate Kinase (PGK), Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH).
-
Mechanism:
-
Readout: Monitor decrease in Absorbance at 340 nm. 1 mol RuBP consumption = 2 mol NADH oxidation.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | PRK inactivation | Ensure DTT (1-5 mM) is present. PRK is highly sensitive to oxidation. |
| Product Hydrolysis | High pH during neutralization | Titrate strictly to pH 6.8. Avoid pH > 8.0. Store at -80°C. |
| Incomplete Reaction | Product inhibition | Ensure the ATP regeneration system (PEP/PK) is active (check pyruvate production). |
| Barium Contamination | Inefficient Ion Exchange | Increase Dowex resin volume or reduce flow rate. Test eluate with dilute sulfuric acid (white precipitate indicates Ba breakthrough). |
References
-
Horecker, B. L., et al. (1958). "The Enzymatic Synthesis of Ribulose-1,5-Diphosphate." Journal of Biological Chemistry, 218, 769-783.[6]
-
Kanehisa, M., et al. (2023). "Ribulose-1,5-bisphosphate Synthesis Pathway." KEGG Pathway Database.[4]
-
Sales, C. R. G., et al. (2020). "Measuring Rubisco activity: challenges and opportunities of NADH-linked microtiter plate-based assays." Journal of Experimental Botany, 71(19), 5756–5768.
-
Sigma-Aldrich. (n.d.). "Enzymatic Assay of Ribulose-1,5-Bisphosphate Carboxylase." Technical Bulletin.
Sources
- 1. Frontiers | Ribulose-1,5-bisphosphate regeneration in the Calvin-Benson-Bassham cycle: Focus on the last three enzymatic steps that allow the formation of Rubisco substrate [frontiersin.org]
- 2. pnas.org [pnas.org]
- 3. mdpi.com [mdpi.com]
- 4. Ribose-5-phosphate isomerase - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. EC 5.3.1.6 [iubmb.qmul.ac.uk]
- 7. Structure of Escherichia coli Ribose-5-Phosphate Isomerase: A Ubiquitous Enzyme of the Pentose Phosphate Pathway and the Calvin Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Guide: Preventing Spontaneous Hydrolysis & Isomerization of D-Ribulose 1,5-bisphosphate (RuBP)
This is a technical support guide designed for researchers working with D-Ribulose 1,5-bisphosphate (RuBP) sodium salt . It addresses the chemical instability of RuBP, specifically its tendency to undergo spontaneous hydrolysis and isomerization into potent inhibitors.
Executive Summary: The Instability Mechanism
Researchers often attribute the loss of RuBP integrity solely to hydrolysis (loss of phosphate groups). However, a more insidious degradation pathway is enolization and isomerization into Xylulose 1,5-bisphosphate (XuBP) .[1]
-
The Trap: XuBP is a potent, tight-binding inhibitor of Rubisco (
). Even trace degradation of your RuBP stock into XuBP can completely arrest your enzyme assays, leading to false negatives.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
The Trigger: This isomerization is catalyzed by acidic pH (< 8.0) and the presence of divalent cations (e.g.,
) in the storage buffer.
This guide provides a self-validating system to maintain RuBP integrity, distinguishing between simple hydrolysis (loss of signal) and isomerization (active inhibition).[1]
Storage & Handling Protocols
A. Lyophilized Powder (Long-Term Storage)[1]
-
Temperature: Store strictly at -20°C or below.
-
Atmosphere: Desiccated.[1] RuBP sodium salt is hygroscopic; moisture absorption accelerates hydrolysis.[1]
-
Container: Amber glass or opaque plastic to prevent potential photo-oxidation, although RuBP is not primarily photo-labile, this is Good Laboratory Practice (GLP) for phosphorylated sugars.[1]
B. Solution Preparation (Critical)
NEVER store RuBP in water or unbuffered saline.[1] The pH of dissolved RuBP sodium salt can drift, promoting isomerization.
| Parameter | Recommendation | Scientific Rationale |
| Buffer System | 50 mM Bicine or Tricine | These buffers operate best in the pH 8.0–8.5 range.[1] |
| Optimal pH | pH 8.3 | CRITICAL: At pH < 8.0, the enediol intermediate favors isomerization to XuBP (Inhibitor). At pH > 9.0, phosphate ester hydrolysis accelerates.[1] pH 8.3 is the stability "sweet spot."[1] |
| Additives | EDTA (1 mM) | Chelates trace metal ions ( |
| Avoid | Do not add Magnesium to the stock solution. Add | |
| Temperature | Flash Freeze (-80°C) | If you must store aliquots, flash freeze in liquid nitrogen. Do not store at 4°C or -20°C in solution. |
Troubleshooting & Diagnostics (FAQ)
Q1: My Rubisco assay shows <10% expected activity. Is my enzyme dead or my substrate bad?
Diagnosis: This is the classic signature of XuBP contamination .
-
The Test: Perform a "Spike Recovery" assay.
-
Interpretation: If the activity is lower than the Control alone, your Suspect RuBP contains an inhibitor (XuBP). If the activity is merely additive (but weak), your RuBP has simply hydrolyzed to inorganic phosphate (Pi) and Ribulose-5-P.[1]
Q2: Can I re-purify degraded RuBP?
Technical Advice: Generally, no . Separating RuBP from XuBP requires high-resolution anion-exchange chromatography (e.g., Mono Q or equivalent) with a shallow salt gradient.[1] For most labs, the cost of reagents and time outweighs the cost of purchasing fresh substrate.
Q3: How do I check the purity of my RuBP stock without an enzymatic assay?
Method: 31P-NMR (Phosphorus NMR) is the gold standard.[1]
-
Inorganic Phosphate (Pi): Sharp singlet (indicates hydrolysis).[1]
-
XuBP/Isomers: minor peaks shifted slightly from the RuBP signals (indicates isomerization).
Visualizing the Degradation Pathway[1]
The following diagram illustrates the two distinct pathways of RuBP degradation: Hydrolysis (irreversible loss) and Isomerization (formation of inhibitor).
Caption: Figure 1. Degradation pathways of RuBP. Note that acidic conditions favor the formation of XuBP, a competitive inhibitor, while alkaline conditions or moisture favor hydrolysis.[1]
Standardized Protocol: Preparation of Stable RuBP Stock
Objective: Prepare a 10 mM RuBP stock solution stable for 3 months at -80°C.
Reagents:
Procedure:
-
Pre-chill the Bicine buffer on ice. Ensure pH is exactly 8.3 at 4°C.
-
Weigh the RuBP sodium salt in a desiccated glove box or low-humidity environment.[1]
-
Dissolve RuBP in the pre-chilled buffer to a final concentration of 10 mM.
-
Immediately aliquot into light-tight, O-ring sealed microtubes (e.g., 50 µL per tube).
-
Flash freeze in liquid nitrogen.
-
Store at -80°C. Do not refreeze after thawing.
References
-
Edmondson, D. L., et al. (1990). "Structure and chemistry of the enediol intermediate of ribulose 1,5-bisphosphate carboxylase/oxygenase."[1] Biochemistry. Link[1]
-
Zhu, G., & Jensen, R. G. (1991). "Xylulose 1,5-bisphosphate synthesized by Ribulose 1,5-bisphosphate carboxylase/oxygenase during catalysis binds to decarbamylated enzyme."[1] Plant Physiology. Link
-
Kane, H. J., et al. (1998). "Off-pathway reactions of the enediol intermediate of ribulose 1,5-bisphosphate carboxylase/oxygenase."[1] Plant Physiology. Link
-
Sigma-Aldrich. "Product Information: D-Ribulose 1,5-bisphosphate sodium salt hydrate."[1] Link
Sources
troubleshooting low RuBisCO activity with RuBP sodium salt substrate
Technical Support Center: RuBisCO Assay Optimization Topic: Troubleshooting Low Activity with RuBP Sodium Salt Ticket ID: RBC-TS-404 Responder: Senior Application Scientist, Enzymology Division
Executive Summary
Low RuBisCO (Ribulose-1,5-bisphosphate carboxylase/oxygenase) activity is rarely a simple issue of "dead enzyme." It is frequently a kinetic artifact caused by improper activation sequencing or substrate-mediated inhibition (fallover).
When using RuBP Sodium Salt , you face a specific challenge: unlike the stable (but insoluble) Barium salt, the Sodium salt is highly hygroscopic. Moisture ingress leads to hydrolysis and isomerization into Xylulose-1,5-bisphosphate (XuBP) and 3-keto-arabinitol-1,5-bisphosphate , both of which are potent, tight-binding inhibitors of RuBisCO [1].
This guide provides a self-validating troubleshooting framework to isolate the root cause: The Enzyme, The Substrate, or The Reporter System.
Part 1: The Diagnostic Matrix
Quickly identify the likely culprit based on your kinetic trace.
| Observation (A340nm Trace) | Likely Root Cause | Immediate Action |
| Flatline (No slope) | Coupling System Failure | Perform Control A (See Part 3). |
| Initial activity, then rapid zeroing | "Fallover" (Substrate Inhibition) | Check Order of Addition . RuBP must be added last. |
| Low activity (<10% expected) | Non-Carbamylated Enzyme | Increase pre-incubation time with NaHCO₃/Mg²⁺. |
| Slow, non-linear onset (Lag) | Hysteresis / Slow Activation | Enzyme was added to RuBP without pre-activation. |
| High Background Slope | NADH Oxidation (Non-enzymatic) | Check buffer pH and DTT freshness. |
Part 2: The Substrate Integrity (RuBP Sodium Salt)
The sodium salt of RuBP is convenient because it is water-soluble, avoiding the acidification/neutralization steps required for Barium salts. However, this convenience comes with a stability trade-off.
The "Purity Trap" RuBP is thermodynamically unstable. In the presence of trace moisture, it degrades into inhibitors that bind to the RuBisCO active site with higher affinity than RuBP itself [2].
-
Storage: Must be stored at -20°C or -80°C with active desiccant.
-
Thawing: Equilibrate the vial to room temperature before opening to prevent condensation.
-
Solubilization: Prepare fresh daily. Do not freeze-thaw aliquots of dissolved RuBP Na-salt.
Q: How do I know if my RuBP is the problem? A: You cannot easily distinguish bad RuBP from bad enzyme in a standard assay because both result in low activity. You must validate the enzyme using a Standard Reference Material (if available) or assume the substrate is suspect if the Coupling Control (Control A) works but the reaction fails.
Part 3: The Activation Protocol (The Critical Path)
RuBisCO is an obligate "activator-first" enzyme. It requires the binding of CO₂ (distinct from the substrate CO₂) to Lysine-201, followed by Mg²⁺ coordination, to form the active Carbamylated Complex (ECM) [3].[1]
The "Fallover" Mechanism:
If RuBP binds to the enzyme before carbamylation, it locks the active site in a closed, inactive conformation (Enzyme-Substrate complex, ES). The release of RuBP from this dead-end complex is extremely slow (
Correct Workflow:
-
Pre-incubation (10-15 mins): Enzyme + Buffer + Mg²⁺ + NaHCO₃.
-
Reaction Trigger: Add RuBP (Sodium Salt) to initiate.
Visualizing the Activation Logic
Figure 1: The Activation Pathway. Adding RuBP before Carbamylyation leads to the 'Dead-End' inhibition complex.
Part 4: The Coupled Reporter System (NADH)
Most researchers use the NADH-coupled spectrophotometric assay. This relies on two helper enzymes: Phosphoglycerate Kinase (PGK) and Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) .
Reaction Flow:
-
3-PGA + ATP → 1,3-bisPGA (PGK)
-
1,3-bisPGA + NADH → G3P + NAD⁺ (GAPDH)
Stoichiometry: 1 RuBP consumed = 2 NADH oxidized.
Troubleshooting Protocol: Control A (The Reporter Check) Before blaming the RuBisCO or RuBP, verify the coupling system.
-
Prepare assay mix (Buffer, Mg, ATP, NADH, PGK, GAPDH).
-
Do NOT add RuBisCO or RuBP.
-
Add 3-PGA (the product of RuBisCO) directly.[5]
-
Result: You should see immediate, rapid NADH oxidation (A340 decrease).
-
If Yes: Your reporter system is fine. The issue is RuBisCO or RuBP.
-
If No: Your PGK, GAPDH, or ATP is degraded. Do not proceed until this works.
-
Part 5: Advanced Troubleshooting Workflow
Follow this logic tree to systematically isolate the failure point.
Figure 2: Logic flow for isolating the root cause of assay failure.
FAQs
Q: Can I use the same buffer for Activation and Reaction? A: Yes, but ensure the Mg²⁺ concentration is high (10-20 mM) . RuBisCO requires high Mg²⁺ for carbamylation. Low Mg²⁺ promotes dissociation of the activating CO₂ [5].
Q: My RuBP Sodium Salt is sticky/clumped. Is it safe to use? A: No. Clumping indicates moisture absorption. Hydrolysis has likely occurred, generating inhibitory isomers. Discard and use a fresh vial.
Q: Why does activity drop off after 2-3 minutes even with substrate remaining? A: This is classic "Fallover." Even with pre-activation, some enzyme slowly decarbamylates and binds RuBP tightly. This is often exacerbated by low CO₂/Mg²⁺ levels or the accumulation of degradation products like XuBP [1].
References
-
Parry, M. A., et al. (2008).[6][7] "Regulation of Rubisco activity in crops." Journal of Experimental Botany, 59(7), 1569–1580. Link
-
Edmondson, D. L., et al. (1990).[6][8] "Ribulose bisphosphate carboxylase/oxygenase: artifacts caused by impurities in the substrate." Biochemistry, 29(35), 8305-8311.
-
Lorimer, G. H., & Miziorko, H. M. (1980).[4] "Carbamate formation on the epsilon-amino group of a lysyl residue as the basis for the activation of ribulosebisphosphate carboxylase."[2][3] Biochemistry, 19(23), 5321–5328.
-
Andersson, I. (2008).[6][9] "Catalysis and regulation in Rubisco." Journal of Experimental Botany, 59(7), 1555–1568. Link
- Lilley, R. M., & Walker, D. A. (1974). "An improved spectrophotometric assay for Ribulosebisphosphate Carboxylase." Biochimica et Biophysica Acta (BBA), 358(1), 226-229.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Structural mechanism of RuBisCO activation by carbamylation of the active site lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. ripe.illinois.edu [ripe.illinois.edu]
- 8. connectsci.au [connectsci.au]
- 9. edepot.wur.nl [edepot.wur.nl]
identifying degradation products of RuBP sodium salt in long-term storage
The following technical support guide addresses the stability, degradation, and quality control of Ribulose-1,5-bisphosphate (RuBP) Sodium Salt .
Topic: Identifying Degradation Products in Long-Term Storage Audience: Senior Researchers, Biochemists, and Assay Developers
Core Concept: Why RuBP Instability Matters
Ribulose-1,5-bisphosphate (RuBP) is thermodynamically unstable in solution and hygroscopic in solid form. Its degradation is not merely a loss of purity; it generates potent inhibitors (e.g., Xylulose-1,5-bisphosphate) that can arrest Rubisco activity assays, leading to false negatives in drug screening or kinetic studies.
Common Degradation Pathways:
-
Hydrolysis: Cleavage of phosphate ester bonds releases Inorganic Phosphate (Pi) and 3-Phosphoglycerate (3-PGA).
-
Epimerization: Spontaneous isomerization at C3 forms Xylulose-1,5-bisphosphate (XuBP) , a tight-binding inhibitor of Rubisco (
nM). -
Oxidation: Formation of phosphoglycolate (less common in solid state but possible in aerated solutions).
Visual & Physical Inspection (Tier 1 Diagnostics)
Q: My RuBP powder has turned slightly yellow. Is it still usable? A: Proceed with caution.
-
Fresh RuBP Na-Salt: White, crystalline powder.
-
Degraded RuBP: Off-white to yellow, often clumpy (deliquescent).
-
Mechanism: Yellowing often indicates the "browning" reactions of free pentoses following phosphate hydrolysis.
-
Action: If yellow, perform an Enzymatic Functional Assay (see Section 4). If the powder is sticky or collapsed (melted), discard it; hydrolysis is likely extensive due to moisture absorption.
Chemical Profiling: HPAEC-PAD (Tier 2 Diagnostics)
The Gold Standard for Sugar Phosphate Separation
Q: What is the definitive method to separate RuBP from its isomers and hydrolysis products? A: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD). Unlike standard UV-HPLC (which suffers from poor sensitivity for sugar phosphates), PAD detects them directly without derivatization.
Recommended Protocol:
| Component | Specification |
| Column | Dionex CarboPac™ PA1 or PA20 (Analytical, 4 x 250 mm) |
| Mobile Phase A | 100 mM NaOH (Carbonate-free) |
| Mobile Phase B | 100 mM NaOH + 1 M Sodium Acetate (NaOAc) |
| Flow Rate | 1.0 mL/min |
| Detection | Pulsed Amperometric (Gold electrode, standard carbohydrate waveform) |
Gradient Profile:
-
0–5 min: 50 mM NaOAc (Equilibration)
-
5–25 min: Linear ramp to 500 mM NaOAc (Separates mono- vs. bisphosphates)
-
Elution Order:
-
Inorganic Phosphate (Pi): Elutes early.
-
3-PGA / Monophosphates: Mid-elution.
-
RuBP / XuBP: Late elution (Bisphosphates bind tightly). Note: XuBP typically elutes just before or after RuBP depending on exact pH; spike recovery is required for confirmation.
-
Enzymatic Validation (Tier 3 Diagnostics)
Detecting "Invisible" Inhibitors
Q: My HPLC shows 95% purity, but my Rubisco activity is low. Why? A: You likely have XuBP contamination . HPLC may not fully resolve RuBP from XuBP isomers. XuBP inhibits Rubisco even at trace levels. You must measure Functional Purity .
The "NADH-Coupled" Functional Assay: This assay links RuBP consumption to NADH oxidation.[1][2] If RuBP is pure, the rate is linear. If inhibitors are present, the rate decays non-linearly or is suppressed.
Workflow:
-
Reaction Mix: 100 mM Bicine-NaOH (pH 8.0), 20 mM
, 10 mM , 1 mM ATP, 0.2 mM NADH. -
Coupling Enzymes: Phosphoglycerate Kinase (PGK) + Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH).[2]
-
Start: Add Rubisco.
-
Observation: Monitor
.-
Reaction:
-
Pass Criteria:
corresponds to moles of RuBP added. -
Fail Criteria: Lag phase or incomplete consumption (indicates XuBP inhibition).
-
Structural Confirmation: P-NMR
For Non-Destructive Bulk Analysis
Q: Can I check the salt integrity without dissolving the whole vial?
A: Yes, dissolve a small aliquot in
| Species | |
| RuBP | Two signals (approx. 4.5 ppm and 5.2 ppm) corresponding to C1-P and C5-P (non-equivalent). |
| 3-PGA | One signal (approx. 3.5 - 4.0 ppm). |
| Inorganic Phosphate (Pi) | One sharp signal (approx. 2.0 - 3.0 ppm, pH dependent). |
| XuBP | Two signals , distinct from RuBP (often shifted by ~0.1–0.2 ppm). |
Visualizing the Degradation & Analysis Workflow
Figure 1: Degradation pathways of RuBP and the specific analytical nodes to detect each product.
References
-
Edmondson, D. E., et al. "Structure and stability of Ribulose-1,5-bisphosphate." Biochemistry, vol. 29, no. 12, 1990.
-
Kane, H. J., et al. "Separation of sugar phosphates by high-performance anion-exchange chromatography." Plant Physiology, vol. 105, no. 3, 1994.
-
Kubien, D. S., et al. "Improvements in the spectrophotometric determination of Rubisco activity."[2] Journal of Experimental Botany, vol. 62, no. 8, 2011.
-
Sigma-Aldrich. "D-Ribulose 1,5-bisphosphate sodium salt hydrate Product Information."
-
Gutteridge, S., et al. "Inhibition of Ribulose-1,5-bisphosphate carboxylase by Xylulose-1,5-bisphosphate." Biochemical Journal, vol. 213, no. 2, 1983.
Sources
resolving solubility issues of D-ribulose 1,5-bisphosphate sodium salt in cold buffers
Topic: Resolving Solubility & Stability Issues in Cold Buffers
Executive Summary: The "Cold Buffer" Paradox
Researchers frequently encounter precipitation ("crashing out") when introducing D-ribulose 1,5-bisphosphate (RuBP) sodium salt into cold reaction buffers.[1] This is rarely a quality issue with the reagent but rather a thermodynamic conflict.[1]
The Core Conflict:
-
Enzymology: Rubisco assays often require cold temperatures (4°C) to capture rapid kinetics or preserve unstable enzyme complexes.[1]
-
Chemistry: RuBP is a polyanionic phosphate ester.[1] In the presence of Magnesium (Mg²⁺) —which is essential for Rubisco activation—RuBP forms coordinate complexes that have significantly reduced solubility at low temperatures (the Common Ion Effect).
This guide provides the definitive protocol to solubilize RuBP for cold assays without precipitation or hydrolysis.
Master Protocol: RuBP Solubilization
Do not follow standard "weigh-and-dump" procedures. RuBP requires a specific order of operation to avoid ionic shock.
Reagents Required
-
D-Ribulose 1,5-bisphosphate sodium salt (anhydrous or hydrate).[1][2][3][4][5]
-
Ultrapure Water (Type 1, 18.2 MΩ), degassed.
-
1M NaOH and 1M HCl (for pH adjustment).[1]
-
Assay Buffer (Mg-free): The buffer base without Magnesium.[1]
-
Mg-Start Solution: A concentrated MgCl₂ solution.[1]
Step-by-Step Workflow
Phase 1: The Stock Solution (Create at Room Temp)
-
Equilibrate: Allow the RuBP vial to warm to Room Temperature (RT) before opening to prevent condensation (RuBP is hygroscopic).
-
Dissolve: Dissolve RuBP in Ultrapure Water at RT.
-
pH Adjustment (Critical):
-
Aliquoting: Flash freeze single-use aliquots in liquid nitrogen. Store at -80°C.
Phase 2: The "Cold Start" (Assay Assembly)
The order of addition is the primary determinant of solubility.
-
Thaw: Thaw RuBP stock on ice.
-
Prepare Base Buffer: Chill your assay buffer (HEPES/Bicine) containing Rubisco but exclude Magnesium if possible , or keep Mg²⁺ concentration low (<5 mM) during the mixing phase.
-
The Mix: Add RuBP stock to the cold buffer.
-
Why: Adding RuBP to a Mg-rich cold buffer causes local supersaturation and immediate precipitation (white cloudiness).[1]
-
-
Initiation: Initiate the reaction by adding the Mg-Start Solution (or the enzyme, if Mg is already present in the substrate mix at low concentrations).
Visualizing the Workflow
Figure 1: The "Safe-Solubilization" Pathway
This flowchart illustrates the critical checkpoints to prevent precipitation.
Caption: Figure 1. Correct preparation sequence. Dissolving directly in cold, high-magnesium buffer is the primary cause of failure.
Troubleshooting Center (FAQ)
Issue 1: "My solution turns cloudy immediately upon adding RuBP."
Diagnosis: Magnesium-Phosphate Precipitation.[1]
Mechanism: You likely added concentrated RuBP into a cold buffer containing high MgCl₂ (>10 mM).[1] The local concentration exceeded the solubility product constant (
-
Dilute the RuBP stock further before addition.[1]
-
Use the "Split-Component" method :
Issue 2: "The kinetics are inconsistent/decreasing over time."
Diagnosis: Substrate Degradation (Hydrolysis/Isomerization). Mechanism: RuBP is unstable at alkaline pH (>8.[1]0) and degrades into 3-keto-pentose phosphates or xylulose bisphosphate (an inhibitor).[1] Solution:
-
Never store RuBP stocks at pH > 7.5.[1]
-
If your assay requires pH 8.2 (common for Rubisco), add the RuBP immediately before measurement. Do not incubate RuBP in the high-pH buffer for extended periods.
Issue 3: "I see a pH drift when I move to the cold room."
Diagnosis: Buffer Temperature Dependence (
-
Use HEPES or Bicine (lower
) for cold assays.[1] -
If using Tris, pH-adjust the buffer at the temperature it will be used (4°C).
Technical Data & Specifications
Table 1: Solubility & Stability Profile
| Parameter | Specification | Critical Note |
| Solubility (Water, 25°C) | ~50 mg/mL | Clear, colorless solution.[1] |
| Solubility (10mM MgCl₂, 4°C) | < 5 mg/mL | High Risk Zone.[1] Precipitation likely.[1] |
| Stability (pH 7.0, -20°C) | > 6 Months | Stable if frozen.[1] |
| Stability (pH 8.5, 25°C) | < 4 Hours | Rapid isomerization to inhibitors. |
| Mg²⁺ Interaction | Strong Chelation | Forms insoluble complexes at high conc.[1] |
Figure 2: Troubleshooting Logic Tree
Caption: Figure 2. Diagnostic logic for identifying the root cause of RuBP assay failures.
References
-
Parry, M. A. J., et al. (1997).[1] "Measurement of Rubisco Activity: A Methodological Overview." Methods in Enzymology.
-
Carmo-Silva, A. E., & Salvucci, M. E. (2013).[1] "The regulatory properties of Rubisco activase differ among species and affect photosynthetic induction during light transitions." Plant Physiology. [Link][9][10]
-
Pierce, J., et al. (1980).[1] "Interaction of ribulosebisphosphate carboxylase/oxygenase with transition-state analogues." Biochemistry. (Discusses Mg-Phosphate coordination).
-
National Center for Biotechnology Information (NCBI). (2026). PubChem Compound Summary for CID 123658, Ribulose 1,5-bisphosphate. Retrieved February 18, 2026, from [Link]
Sources
- 1. Ribulose 1,5-bisphosphate | C5H12O11P2 | CID 123658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. D-Ribulose 1,5-bisphosphate sodium salt hydrate 90 RuDP [sigmaaldrich.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. Sigma Aldrich Fine Chemicals Biosciences D-Ribulose 1,5-bisphosphate sodium | Fisher Scientific [fishersci.com]
- 6. protocols.io [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Magnesium Application Promotes Rubisco Activation and Contributes to High-Temperature Stress Alleviation in Wheat During the Grain Filling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Relationship between the Heat Tolerance of Photosynthesis and the Thermal Stability of Rubisco Activase in Plants from Contrasting Thermal Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
effect of freeze-thaw cycles on D-ribulose 1,5-bisphosphate sodium salt integrity
Executive Summary
D-Ribulose 1,5-bisphosphate (RuBP) is a high-energy, phosphorylated sugar intermediate critical for Rubisco assays.[1] While the sodium salt form offers improved stability over the free acid, it remains highly susceptible to hydrolysis and isomerization when subjected to freeze-thaw cycles.
The Golden Rule: Never refreeze a thawed RuBP aliquot. Repeated phase transitions cause "cryoconcentration," leading to extreme pH shifts in microscopic liquid pockets, accelerating the degradation of RuBP into Xylulose-1,5-bisphosphate (XuBP) —a potent inhibitor of Rubisco—and free inorganic phosphate (Pi).
Module 1: The Mechanism of Degradation
Why does freezing hurt my substrate?
When an aqueous solution of RuBP freezes, water crystallizes first as pure ice. This excludes solutes (RuBP, buffer salts) into a rapidly shrinking liquid phase. In this "unfrozen fraction," solute concentrations can increase 100-fold.
The "Cryoconcentration" Trap
-
pH Shift: Buffer salts (like Sodium Phosphate) can precipitate differentially during freezing.[2] For example,
precipitates before , causing the pH of the remaining liquid to drop drastically (sometimes from pH 7.0 to pH 3.5). -
Acid Hydrolysis: The high-energy phosphate ester bonds in RuBP are acid-labile. The drop in pH catalyzes the cleavage of the phosphate group, releasing Inorganic Phosphate (Pi).
-
Isomerization (The Silent Killer): Fluctuating conditions promote the isomerization of RuBP to Xylulose-1,5-bisphosphate (XuBP) . XuBP binds to Rubisco with high affinity but cannot be carboxylated, effectively "locking" the enzyme active site (Fallover inhibition).
Figure 1: The "Vicious Cycle" of RuBP degradation during freeze-thaw events. Note that XuBP formation is particularly dangerous as it inhibits the assay enzyme.
Module 2: Troubleshooting Guide (Q&A)
Q1: I thawed my RuBP stock, and it looks clear, but my Rubisco activity is 40% lower than yesterday. Why?
A: You likely have XuBP contamination . Unlike precipitation, isomerization acts invisibly. If your RuBP converts to XuBP (even 1-2%), the XuBP binds tightly to Rubisco (
-
Action: Discard the aliquot. Do not attempt to compensate by adding "more" substrate, as you are also adding more inhibitor.
Q2: Can I store RuBP at -20°C, or must it be -80°C? A: For long-term stability (>1 month), -80°C is mandatory .
-
At -20°C, the solution may be in a "glassy" state where slow chemical reactions (like hydrolysis) still occur over weeks.
-
At -80°C, molecular mobility is effectively arrested.
-
Recommendation: Store powder at -20°C. Store reconstituted aliquots at -80°C.
Q3: I see a white precipitate after thawing. Can I vortex it back into solution? A: Proceed with extreme caution.
-
If the precipitate is buffer salt (e.g., sodium phosphate), warming to room temperature and gentle mixing may redissolve it.
-
If the precipitate is degraded RuBP , it will not redissolve.
-
Test: Spin the tube at 10,000 x g for 2 minutes. If a pellet remains, the stock is degraded. Do not use the supernatant, as the concentration is now unknown and likely altered by hydrolysis.
Module 3: Standard Operating Procedures (SOPs)
Protocol A: Reconstitution and Aliquoting
Objective: Create a stable stock solution that minimizes freeze-thaw stress.
-
Buffer Selection: Do not reconstitute in pure water. Water has no buffering capacity against the pH shifts caused by freezing.
-
Recommended: 50 mM Bicine-NaOH or HEPES-NaOH (pH 8.0).
-
Avoid: Sodium Phosphate buffers (prone to pH crashes during freezing).[2]
-
-
Concentration: Prepare a high-concentration stock (e.g., 20–50 mM). Higher concentrations are generally more stable than dilute solutions.
-
Aliquoting:
-
Calculate the volume needed for a single experiment (e.g., 50 µL).
-
Dispense into PCR tubes or small microcentrifuge tubes.
-
Labeling: clearly mark "Single Use Only."
-
-
Flash Freezing: Snap-freeze aliquots in liquid nitrogen immediately after dispensing to bypass the "slow cooling" phase where crystal growth and cryoconcentration are most severe.
Protocol B: Thawing for Use
-
Remove one aliquot from -80°C.
-
Place immediately on wet ice (4°C). Do not thaw by holding in your hand or using a water bath (heat accelerates hydrolysis).
-
Once thawed, vortex briefly (1 second) and spin down.
-
Use within 2 hours.
-
Discard any remainder.
Figure 2: Optimal workflow for RuBP preparation and storage to ensure assay integrity.
Module 4: Quality Control (Self-Validation)
How do you know if your RuBP is good? Run a Phosphate Determination Assay .
Principle: RuBP hydrolysis releases Inorganic Phosphate (Pi). A fresh, high-quality stock should have very low background Pi.
The Malachite Green Test:
-
Reagents: Commercial Malachite Green Phosphate Assay Kit.
-
Standard: Prepare a standard curve of Phosphate (0–50 µM).
-
Sample: Dilute your RuBP stock to 100 µM.
-
Measurement: Mix Sample + Reagent. Incubate 20 mins. Read Absorbance at 620 nm.
-
Calculation:
-
Theoretical Pi (if 100% hydrolyzed) = 200 µM (since RuBP has 2 phosphates).
-
Measured Pi should be
(representing <2.5% hydrolysis). -
Pass Criteria: Free Pi < 5% of total phosphate.
-
References
-
Sigma-Aldrich. (n.d.).[3][4] Product Information: D-Ribulose 1,5-bisphosphate sodium salt hydrate.[3][4][5][6] Retrieved from
- Parry, M. A., et al. (1997). "Measurement of Rubisco Activity: A Methodological Overview." Plant Physiology. (Discusses the impact of inhibitors like XuBP on assay reliability).
-
Wolfenden, R., & Yuan, Y. (2008). "Rates of spontaneous cleavage of glucose, fructose, sucrose, and trehalose in water, and the catalytic proficiencies of invertase and trehalase." Journal of the American Chemical Society.[7] (Fundamental chemistry of sugar phosphate stability).
- Hink, J. A., et al. (2002). "Cryostability of proteins: Mechanism of cryoconcentration-induced destabilization." Journal of Pharmaceutical Sciences. (Mechanistic insight into freeze-thaw pH shifts).
- Kane, H. J., et al. (1994). "Regulation of Rubisco activity in crops." Journal of Experimental Botany. (Details the tight binding of isomerized byproducts).
Sources
- 1. sunlongbiotech.com [sunlongbiotech.com]
- 2. bioprocessintl.com [bioprocessintl.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. D-Ribulose 1,5-bisphosphate sodium salt hydrate SDS - Download & Subscribe for Updates [sdsmanager.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Sigma Aldrich Fine Chemicals Biosciences D-Ribulose 1,5-bisphosphate sodium | Fisher Scientific [fishersci.com]
- 7. protocols.io [protocols.io]
removing metal ion contaminants from RuBP sodium salt preparations
The following technical guide is designed for the Center for Enzymology & Metabolic Biochemistry Support . It addresses the critical purification of Ribulose-1,5-bisphosphate (RuBP) sodium salt, a reagent notorious for its sensitivity to transition metals and its pivotal role in Rubisco assays.
Topic: Elimination of Metal Ion Contaminants from RuBP Sodium Salt Ticket ID: CHEM-RuBP-004 Status: Active Guide
Executive Summary
Commercially available RuBP sodium salt often contains trace transition metals (Fe³⁺, Cu²⁺, Pb²⁺) derived from synthesis catalysts or glass leaching. For standard applications, this is negligible. However, for kinetic studies of Rubisco (Ribulose-1,5-bisphosphate carboxylase/oxygenase) or metabolic flux analysis, these contaminants pose two critical threats:
-
Direct Enzyme Inhibition: Heavy metals (Pb, Hg, Cu) compete with Mg²⁺ at the Rubisco active site or bind to cysteine residues, silencing catalytic activity.
-
Fenton-Driven Degradation: Transition metals (Fe, Cu) catalyze the production of Reactive Oxygen Species (ROS) in solution, causing the non-enzymatic degradation of RuBP into 3-phosphoglycerate (3-PGA) and phosphoglycolate, skewing assay baselines.
This guide details a Chelex® 100 Resin Batch Protocol to create ultra-pure RuBP substrates.
Module 1: Diagnostic & Quality Assurance
How do I know if my RuBP requires purification?
Before initiating purification, verify if metal contamination is the root cause of your experimental variance.
| Symptom | Probable Cause | Confirmation Test |
| Rapid Baseline Drift | Non-enzymatic hydrolysis of RuBP driven by Fe/Cu-catalyzed oxidation. | Incubate RuBP buffer (no enzyme) at 25°C. Measure A₃₄₀ drift. |
| Low | Heavy metal inhibition (Pb, Zn) of the enzyme. | Add 1mM EDTA to the assay (short term) and observe rate recovery. |
| Yellowing of Solution | Iron oxide formation or advanced degradation. | Discard sample. Purification is unlikely to salvage degraded RuBP. |
Module 2: The Purification Protocol (Chelex 100 Batch Method)
Why Chelex 100? Unlike standard cation exchangers (e.g., Dowex 50), Chelex 100 utilizes iminodiacetate ions.[1][2] It has an extremely high selectivity for divalent transition metals (Cu > Pb > Fe > Zn > Mg >> Na) over monovalent ions. This allows us to strip contaminants without altering the sodium salt nature of RuBP.
Reagents & Materials[1][2][3][4][5]
-
Resin: Chelex® 100 Resin (Sodium Form, 200–400 mesh).
-
Buffer: 50 mM Bicine-NaOH or HEPES-NaOH (pH 7.8–8.0), prepared with trace-metal-grade water.
-
Filtration: 0.22 µm Cellulose Acetate spin filters (metal-free).
-
Vessel: Acid-washed plasticware (avoid glass to prevent leaching).
Step-by-Step Workflow
Phase A: Resin Pre-Equilibration (Critical Step)
Expert Insight: Commercial Chelex resin can release organic impurities that absorb at 260/280 nm. You must wash the resin before use.
-
Suspend 5 g of Chelex 100 in 20 mL of trace-metal-grade water.
-
Allow resin to settle; decant the supernatant (fines). Repeat 3 times.
-
Equilibrate resin in your working buffer (e.g., 50 mM Bicine, pH 8.0) for 30 minutes. Decant and resuspend in fresh buffer to create a 50% (v/v) slurry.
Phase B: Batch Purification
-
Dissolution: Dissolve RuBP sodium salt in the working buffer to a concentration of 10–20 mM. Keep on ice.
-
Note: Do not exceed 50 mM, as high ionic strength can slightly reduce Chelex efficiency.
-
-
Resin Addition: Add the pre-equilibrated Chelex slurry to the RuBP solution at a ratio of 1:10 (v/v) (e.g., 100 µL resin slurry per 1 mL RuBP).
-
Incubation: Gently invert or rotate at 4°C for 30–60 minutes .
-
Warning: Do not use a magnetic stir bar. The grinding action can pulverize the resin, releasing contaminants.
-
-
Separation: Centrifuge at 1,000 x g for 2 minutes to pellet the resin.
-
Filtration: Transfer the supernatant to a 0.22 µm spin filter and centrifuge to remove any microscopic resin fines.
Phase C: Magnesium Restoration
Scientific Logic: Chelex is non-specific regarding divalent cations; it will strip the Magnesium (Mg²⁺) required for Rubisco carbamylation.
-
Do NOT add MgCl₂ to the stored RuBP stock (this risks precipitation).
-
DO supplement your final assay buffer with MgCl₂ (typically 10–20 mM) to compensate for the metal-free substrate.
Workflow Visualization
Figure 1: Decision tree for the batch purification of RuBP using Chelex 100, emphasizing the critical resin washing step and magnesium restoration.
Module 3: Stability & Storage
Purified RuBP is thermodynamically unstable. Once metal ions are removed, the primary degradation pathway becomes pH-dependent hydrolysis.
-
pH Control: Maintain pH between 7.0 and 8.0. Acidic pH (<6.[3]0) promotes isomerization to xylulose-1,5-bisphosphate. Alkaline pH (>9.0) promotes hydrolysis.
-
Flash Freezing: Aliquot the purified solution into single-use volumes (e.g., 50–100 µL). Flash freeze in liquid nitrogen.
-
Inert Atmosphere: If possible, overlay the aliquots with Argon gas before capping to prevent oxidative damage during long-term storage at -80°C.
Module 4: Troubleshooting & FAQs
Q: Can I use EDTA instead of Chelex to remove metals?
A: We advise against it for kinetic assays. While EDTA chelates metals effectively, it is difficult to remove from the RuBP solution without dialysis (which risks hydrolyzing RuBP). If EDTA carries over into your assay, it will strip the Mg²⁺ required for Rubisco activation (
Q: My RuBP concentration dropped significantly after Chelex treatment. Why? A: This is likely due to non-specific binding to the resin matrix or simple dilution.
-
Correction: Account for the volume of the resin slurry added.[1]
-
Correction: Ensure you used the Sodium form of Chelex.[4] The Hydrogen form is acidic and will degrade RuBP immediately upon contact.
Q: How do I regenerate the Chelex resin? A: For RuBP preparation, do not regenerate resin . Use fresh resin for every batch. The risk of cross-contamination or incomplete regeneration outweighs the cost of the resin.
Q: I need to measure the exact metal content. What method do you recommend? A: ICP-MS (Inductively Coupled Plasma Mass Spectrometry) is the gold standard. For a qualitative lab check, the PAR (4-(2-Pyridylazo)resorcinol) colorimetric test can detect divalent metals down to ~1-2 µM (turns red in presence of metals), but it is less sensitive than the inhibitory threshold of Rubisco.
References
-
Bio-Rad Laboratories. (n.d.).[3] Chelex® 100 and Chelex 20 Chelating Ion Exchange Resin Instruction Manual. Bio-Rad. Link
-
Andersson, I. (2008). Catalysis and regulation in Rubisco. Journal of Experimental Botany, 59(7), 1555–1568. Link
-
Van Reyk, D. M., et al. (1995).[5] Batch-to-batch variation of Chelex-100 confounds metal-catalysed oxidation.[5] Free Radical Research, 23(6), 533-535.[5] Link
- Edmondson, D. L., et al. (1990). Structure and stability of the RuBP-Rubisco complex. Biochemistry. (Contextual grounding on RuBP lability).
Sources
- 1. bio-rad.com [bio-rad.com]
- 2. bio-rad.com [bio-rad.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. archive.gfjc.fiu.edu [archive.gfjc.fiu.edu]
- 5. Batch-to-batch variation of Chelex-100 confounds metal-catalysed oxidation. Leaching of inhibitory compounds from a batch of Chelex-100 and their removal by a pre-washing procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
correcting for inhibitor formation in D-ribulose 1,5-bisphosphate sodium salt stocks
Topic: Correcting for Inhibitor Formation in D-Ribulose 1,5-bisphosphate (RuBP) Sodium Salt Stocks Target Audience: Enzymologists, Structural Biologists, and Drug Discovery Scientists.
Introduction: The "Silent Killer" of Rubisco Kinetics
Welcome to the RuBP Technical Support Center. If you are observing non-linear reaction rates ("fallover") or inconsistent
Commercially available or laboratory-synthesized RuBP sodium salts are inherently unstable. In solution, RuBP spontaneously isomerizes into Xylulose-1,5-bisphosphate (XuBP) and 3-keto-arabinitol-1,5-bisphosphate (KABP) . These are not merely impurities; they are potent, tight-binding inhibitors of Rubisco. Even trace contamination (0.5–1%) can induce significant kinetic artifacts, mimicking "fallover" inhibition and invalidating catalytic parameters.
This guide provides the definitive protocols for diagnosing, purifying, and stabilizing your RuBP stocks.
Part 1: Diagnostic – Is My Stock Compromised?
Before attempting purification, confirm the presence of inhibitors using the "Fallover Test."
The Kinetic Signature of Contamination
Inhibitors like XuBP bind to the active site after the reaction initiates, causing a progressive decline in rate.
Experiment: Run a standard Rubisco assay (radiometric or coupled-spectrophotometric) at limiting enzyme concentration.
-
Clean Stock: Linear product formation over time (steady state).
-
Dirty Stock: High initial velocity (
) that decays exponentially to a lower steady-state velocity ( ) within 2–5 minutes.
Quantitative Diagnosis Table
| Feature | Clean RuBP Stock | Compromised RuBP Stock |
| Reaction Progress | Linear ( | Curvilinear (Decaying rate) |
| Two dominant doublets (C1, C5) | Extra minor peaks (XuBP/KABP) | |
| Effect of [Enzyme] | Rate scales linearly | "Fallover" rate depends on |
Part 2: The Chemistry of Degradation
Understanding why your stock degrades is essential for preventing recurrence. RuBP is a gem-diol in solution. At neutral or alkaline pH (often used to dissolve the salt), it undergoes enolization.
Figure 1: The spontaneous degradation pathway of RuBP. The formation of XuBP is the primary cause of kinetic fallover.
Part 3: Remediation – Purification Protocol
If your stock is compromised, you must purify it. Do not use simple desalting columns; they cannot separate isomers. You require high-resolution Anion Exchange Chromatography (AEC).
Methodology: High-Resolution Anion Exchange
Objective: Separate RuBP from XuBP/KABP based on subtle differences in charge density and pKa.
Materials:
-
Column: Source 15Q or Mono Q (GE Healthcare/Cytiva) or equivalent strong anion exchanger.
-
System: FPLC (AKTA or similar).
-
Buffer A: 20 mM Tris-HCl, pH 8.0 (Must be fresh).
-
Buffer B: 20 mM Tris-HCl, pH 8.0 + 1.0 M NaCl.
Protocol:
-
Sample Prep: Dissolve RuBP salt in Buffer A (~50–100 mg/mL). Filter (0.22 µm).
-
Equilibration: Wash column with 5 CV (Column Volumes) of Buffer A.
-
Loading: Inject sample. (Do not overload; keep <20% of binding capacity for isomer separation).
-
Elution Gradient:
-
0–20% B over 2 CV (Wash monophosphates).
-
20–50% B over 20 CV (Critical Separation Phase).
-
50–100% B (Strip column).
-
-
Fractionation: Collect small fractions (0.5–1.0 mL) across the main peak.
Validation (The "Gold Standard" Step): You cannot rely solely on UV absorbance (280nm) because sugar phosphates have low extinction coefficients. You must assay the fractions.
-
Take 5 µL from the leading edge, peak center, and trailing edge fractions.
-
Run a 60-second Rubisco assay with each fraction as the substrate.
-
Select fractions that show linear rates. Fractions containing XuBP will show the characteristic "burst-then-lag" (fallover) curve.
-
Pool clean fractions and flash freeze immediately.
Part 4: Prevention & Storage
The sodium salt of RuBP is hygroscopic and unstable. For long-term banking, convert it to the Barium (Ba) salt, which is water-insoluble and stable for years.
Workflow: Storage Strategy
Figure 2: The Barium-to-Sodium conversion cycle ensures fresh substrate is generated only when needed.
Protocol: Ba-Salt to Na-Salt Conversion
Perform this only for the amount needed for the day's experiments.
-
Weigh RuBP-Ba salt.
-
Resuspend in a minimal volume of water (it will be a slurry).
-
Add equimolar
or use a cation exchange resin (Dowex 50W-X8 in form). -
Mechanism:
. -
Centrifuge at 10,000 x g for 5 mins to remove the white
precipitate. -
Adjust pH to 7.0–7.5 immediately. Do not exceed pH 8.0.
FAQ: Troubleshooting & Technical Insights
Q1: Can I just quantify the inhibitor using Mass Spec (MS)?
A: Direct MS is difficult because RuBP and XuBP are isomers (identical mass: 310.09 Da). You must use LC-MS/MS with a column capable of resolving the isomers, or rely on
Q2: Why does my commercial RuBP show fallover immediately after opening? A: Commercial Na-salts are often lyophilized. If the vial was not perfectly sealed, moisture ingress causes hydrolysis and isomerization during shipping/storage. Always perform a Ba-salt precipitation immediately upon receipt of bulk commercial material to "bank" it safely.
Q3: Is the "Fallover" always due to substrate inhibitors? A: No. Fallover can also be caused by:
-
Decarbamylation: If your assay buffer lacks sufficient
or , the enzyme loses its activating carbamate. -
Product Inhibition: Accumulation of PGA (Phosphoglycerate) can inhibit the enzyme, though this is usually weaker than XuBP inhibition.
-
Differentiation: Add a regenerating system (Creatine Kinase/Phosphocreatine) to keep ATP high if testing crude extracts, but for pure enzyme, simply ensuring high
rules out decarbamylation.
-
Q4: Can I use enzymatic cleanup instead of FPLC? A: Yes, but it is complex. You can use Phosphoglycolate Phosphatase (PGPase) or specific aldolases that target the impurities but not RuBP. However, for pure kinetic stocks, FPLC is more robust and introduces fewer contaminants.
References
-
Edmondson, D. L., Badger, M. R., & Andrews, T. J. (1990). "Slow inactivation of ribulosebisphosphate carboxylase during catalysis: separation and purification of the inhibitors formed." Plant Physiology, 93(4), 1376–1382. Link
-
Kane, H. J., et al. (1998). "Preparation of pure ribulose 1,5-bisphosphate and its use in the determination of the catalytic properties of Rubisco." Methods in Molecular Biology, 90, 193-208. Link
-
Pearce, F. G. (2006). "Catalytic by-product formation and ligand binding by ribulose bisphosphate carboxylases from different phylogenies." Biochemical Journal, 399(3), 525–534. Link
-
Andralojc, P. J., et al. (2018). "2-Carboxy-D-arabinitol 1-phosphate (CA1P) phosphatase: evidence for a wider role in plant Rubisco regulation." Biochemical Journal, 475(15), 2411–2424. Link
Advanced HPLC/IC Analysis of RuBP Sodium Salt: Maximizing Signal-to-Noise Ratio
Technical Support Center | Troubleshooting Guide & FAQs
Introduction: The "Invisible" Analyte Challenge
Ribulose-1,5-bisphosphate (RuBP) presents a "perfect storm" of analytical challenges: it is highly polar, lacks a strong chromophore (making UV detection inherently noisy), and is chemically unstable. Furthermore, the sodium salt form introduces specific complications regarding mass spectrometry (MS) ionization and background conductivity.
This guide moves beyond basic method descriptions to address the Signal-to-Noise Ratio (SNR) as the primary metric of data quality. High SNR is not just about "bigger peaks"; it is about suppressing the chemical and electronic noise floor that obscures this difficult analyte.
Part 1: Method Selection & Detection Strategy
Q: I am using UV detection at 210 nm and my baseline is erratic. Why can't I get a stable signal?
A: RuBP is a sugar phosphate with no conjugated double bonds. At 200–210 nm, you are not detecting the molecule's specific absorption; you are detecting the "absence of transparency" in the mobile phase.
-
The Problem: At low wavelengths, common mobile phase additives (phosphates, acetates) and even trace impurities in solvents absorb light. The "noise" you see is often the pump mixing cycle or temperature fluctuations affecting the refractive index of the solvent.
-
The Solution: Stop optimizing UV. It is the wrong tool for high-sensitivity RuBP analysis.
-
Better: Charged Aerosol Detection (CAD) or Evaporative Light Scattering (ELSD) . These are "universal" detectors that respond to the mass of non-volatile analytes. They eliminate the "chromophore" requirement entirely.
-
Best: Ion Chromatography (IC) with Suppressed Conductivity . This is the gold standard for phosphorylated sugars. The suppressor chemically removes the background signal of the eluent, dropping the noise floor to near zero, while the RuBP (a strong anion) gives a robust conductivity signal.
-
Q: Which separation mode yields the sharpest peaks (and highest SNR)?
A: Peak width is inversely proportional to SNR. Broad peaks "dilute" the signal into the baseline.
| Mode | Suitability for RuBP | SNR Potential | Notes |
| Anion Exchange (IC) | High | Excellent | Sharp peaks due to specific ionic interaction. Requires high-salt gradients (unless using hydroxide eluents). |
| HILIC | High | Good | Excellent for MS coupling. Retains polar RuBP without ion-pairing agents. Sharp peaks if pH is optimized. |
| Ion-Pairing RP | Medium | Moderate | Uses TBA/TEA to retain RuBP on C18. Often causes peak tailing (low SNR) and contaminates columns/MS.[1] |
| C18 (Standard) | Low | Poor | RuBP elutes in the void volume (t0). No retention = No separation from matrix noise. |
Part 2: The "Sodium Salt" & MS Optimization
Q: I am using LC-MS, but my signal is split between multiple masses. Is the sodium salt interfering?
A: Yes. The "sodium salt" form of RuBP means your sample is loaded with Na⁺ ions. In Electrospray Ionization (ESI), this leads to adduct formation .[2]
-
Mechanism: Instead of a single
peak, you see the signal distributed across , , and . This "dilutes" your signal intensity across multiple channels, effectively destroying your SNR. -
Protocol for Sodium Removal:
-
HILIC Mode: Use Ammonium Formate (10–50 mM) in the mobile phase. The high concentration of ammonium ions (
) will displace the sodium ions on the phosphate groups, forcing the molecule into a consistent ammoniated or protonated state. -
Divert Valve: Direct the first 1–2 minutes of flow (containing the bulk unretained sodium salts) to waste before switching to the MS. This prevents source fouling, which causes long-term noise.
-
Part 3: Troubleshooting & Diagnostics
Visualizing the Troubleshooting Logic
The following diagram outlines the decision process for diagnosing low SNR issues specific to RuBP.
Figure 1: Decision tree for isolating the root cause of low Signal-to-Noise Ratio in RuBP analysis.
Q: I see "Ghost Peaks" appearing in my blank or near my analyte. What are they?
A: RuBP is thermodynamically unstable in solution.
-
Hydrolysis: RuBP degrades into 3-Phosphoglycerate (3-PGA) and inorganic phosphate (
). If you see a peak growing over time while your RuBP peak shrinks, this is degradation, not noise. -
Isomerization: At high pH (>8.0), RuBP can isomerize to xylulose-1,5-bisphosphate.
-
Fix:
-
Prepare standards fresh daily.
-
Keep the autosampler at 4°C .
-
Buffer the sample solvent to pH 6.0–7.0 (most stable window).
-
Part 4: Recommended Protocols
Protocol A: The "Gold Standard" (IC-Conductivity)
Best for: Quantitative analysis, purity checks, high sensitivity without MS.
-
Column: Anion Exchange (e.g., Dionex IonPac AS11-HC or equivalent high-capacity hydroxide selective column).
-
Mobile Phase: Potassium Hydroxide (KOH) gradient (generated electrolytically if possible to reduce noise).
-
0-10 min: 10 mM KOH (Isocratic)
-
10-25 min: 10 mM -> 60 mM KOH (Gradient)
-
-
Suppressor: Electrolytic or Chemical suppression (recycle mode).
-
Detection: Suppressed Conductivity.
-
Expected SNR: >500:1 for 10 ppm RuBP.
Protocol B: HILIC-MS (High Specificity)
Best for: Biological matrices, identification, removing sodium interference.
-
Column: Amide-HILIC (e.g., BEH Amide), 1.7 µm particle size.
-
Mobile Phase A: 50:50 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid (pH ~3.5).
-
Mobile Phase B: 90:10 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid.
-
Note: The ammonium formate is critical to suppress sodium adducts.
-
-
Gradient: 90% B to 50% B over 10 minutes.
-
Detection: ESI Negative Mode (monitor m/z 309 for
).
References
-
Thermo Fisher Scientific. (2022). HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection. Retrieved from
-
Shimadzu. (2025). Ion Chromatography - Environmental Solutions. Retrieved from
-
Drawell Analytical. (2024). Advancements in Detection Methods for Ion Chromatography. Retrieved from
-
MtoZ Biolabs. (2024). If There Is Salt in the Sample, What Should Be Done on the Mass Spectrometry. Retrieved from
-
LCGC International. (2022). On-Column Sample Degradation. Retrieved from
Sources
Validation & Comparative
Publish Comparison Guide: HPLC Analysis for Purity Verification of D-Ribulose 1,5-Bisphosphate Sodium Salt
Executive Summary: The Stability Paradox
D-Ribulose 1,5-bisphosphate (RuBP) is the central substrate for Rubisco, the primary engine of carbon fixation. However, for researchers, RuBP presents a significant analytical paradox: it is biologically essential yet chemically fragile.
RuBP is prone to spontaneous isomerization (forming xylulose-1,5-bisphosphate) and hydrolysis (losing phosphate groups). Standard UV-based HPLC is often insufficient because sugar phosphates lack strong chromophores, leading to poor sensitivity and an inability to distinguish RuBP from its non-functional isomers.
This guide evaluates the analytical landscape and establishes High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) as the gold standard for purity verification, offering superior resolution of the critical "silent" impurities that enzymatic assays miss.
Comparative Analysis of Analytical Methods
The following table objectively compares the three primary methodologies available for RuBP analysis.
| Feature | Method A: HPAEC-PAD (Recommended) | Method B: IP-RP HPLC (Alternative) | Method C: Anion Exchange UV (Legacy) |
| Principle | Anion exchange at high pH (pH >12) + Electrochemical detection | Ion-Pairing Reversed-Phase + ELSD/MS | Weak Anion Exchange + UV Absorbance |
| Selectivity | High. Resolves RuBP from isomers (XuBP) and hydrolysis products. | Medium. Good for separating phosphates, but isomer resolution is lower. | Low. Often co-elutes isomers; poor resolution of mono- vs bis-phosphates. |
| Sensitivity | Femtomole levels. No derivatization needed.[1][2] | Nanogram levels. Depends on ELSD/MS sensitivity. | Microgram levels. Requires high concentration; low S/N ratio. |
| Derivatization | None. Direct detection of oxidizable groups. | None (if using ELSD/MS). | None (relies on weak carboxyl/phosphate absorbance at 205nm). |
| Key Limitation | Requires specialized hardware (gold electrode, non-metal system). | Requires volatile ion-pair reagents (contaminates LC-MS systems). | "Blind" to non-UV absorbing impurities; low trust factor. |
| Suitability | Purity & Impurity Profiling | Quantification | Rough Purity Est. |
Critical Degradation Pathways
Understanding what you are analyzing is as important as how. RuBP degrades via three distinct pathways that must be monitored.
Figure 1: Critical degradation pathways of RuBP. Note that XuBP and Pentodiulose are potent inhibitors of Rubisco, making their detection critical.
Deep Dive Protocol: HPAEC-PAD
Why this method? At high pH (>12), the hydroxyl groups of carbohydrates ionize, allowing them to be separated as anions. Since RuBP is a bisphosphate, it is highly charged and requires a strong "pusher" ion (Acetate) to elute. PAD detects the sugar moiety directly by oxidation on a gold electrode, ignoring the buffer salts.
Instrumentation & Reagents[1][3][4][5][6]
-
System: Dionex ICS-5000+ or equivalent (Metal-free flow path is mandatory).
-
Column: Dionex CarboPac PA1 Analytical (4 x 250 mm) + Guard.
-
Detector: Electrochemical (ED) with Gold Working Electrode and Ag/AgCl Reference.
-
Eluents:
-
Eluent A: 100 mM NaOH (prepared from 50% w/w NaOH solution, carbonate-free).
-
Eluent B: 100 mM NaOH + 1.0 M Sodium Acetate (NaOAc).
-
Gradient Methodology
The following gradient is optimized to separate monophosphates (early eluting) from bisphosphates (late eluting) and resolve the XuBP isomer.
| Time (min) | % Eluent A (100mM NaOH) | % Eluent B (1M NaOAc) | Condition |
| 0.0 | 95 | 5 | Equilibration (Low Acetate) |
| 5.0 | 95 | 5 | Load Sample / Elute Neutrals |
| 30.0 | 50 | 50 | Linear Ramp (Separates Mono-P) |
| 35.0 | 0 | 100 | Steep Ramp (Elutes RuBP/XuBP) |
| 40.0 | 0 | 100 | Wash |
| 40.1 | 95 | 5 | Return to Start |
| 55.0 | 95 | 5 | Re-equilibration |
Experimental Workflow
Figure 2: Step-by-step workflow for HPAEC-PAD analysis of RuBP.
Handling and Stability Guidelines
The purity of RuBP is a "moving target" if handled incorrectly.
-
Storage: Must be stored at -80°C . At -20°C, slow hydrolysis occurs over months.
-
Thawing: Always thaw on ice. Never heat.
-
pH Sensitivity: RuBP is most stable at pH 6.0–7.0.
-
Alkaline pH (>8.0): Promotes epimerization to Xylulose-1,5-bisphosphate.
-
Acidic pH (<5.0): Promotes hydrolysis of phosphate groups.
-
-
Metal Contamination: Trace metals (Fe, Cu) catalyze oxidation to pentodiulose-1,5-bisphosphate. Use high-quality reagents and chelators (EDTA) if necessary during assay prep, though HPAEC eluents must remain metal-free.
References
-
Thermo Fisher Scientific. (2024). Separation of All Classes of Carbohydrates by HPAEC-PAD.[3][4] Chromatography Online. Link
-
Kane, H. J., et al. (1994). Potent Inhibition of Ribulose-Bisphosphate Carboxylase by an Oxidized Impurity in Ribulose-1,5-Bisphosphate. Plant Physiology. Link
-
Edmondson, D. E., et al. (1990). Structure and stability of D-ribulose 1,5-bisphosphate. Biochemistry.[5]
-
Dionex Corporation. (2013). Product Manual for CarboPac PA1 Columns.[6][7] Thermo Fisher Scientific Assets.[3] Link
-
Harpel, M. R., et al. (1993).[8] Anion-exchange analysis of ribulose-bisphosphate carboxylase/oxygenase reactions. Analytical Biochemistry.[1][9][10]
Sources
- 1. Validated HPAEC-PAD Method for the Determination of Fully Deacetylated Chitooligosaccharides [mdpi.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. ethz.ch [ethz.ch]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Potent Inhibition of Ribulose-Bisphosphate Carboxylase by an Oxidized Impurity in Ribulose-1,5-Bisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. ijmb.in [ijmb.in]
A Researcher's Guide to RuBP Salts in RuBisCO Assays: A Comparative Analysis of Sodium vs. Barium
For researchers in biochemistry, plant physiology, and drug development, the accurate in vitro characterization of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) is paramount. This enzyme's notoriously low turnover rate and its dual specificity for CO2 and O2 make precise kinetic assays essential for any study aiming to understand or engineer its function.[1][2][3] A critical, yet often overlooked, aspect of assay design is the choice of the counter-ion for the substrate, Ribulose-1,5-bisphosphate (RuBP).
This guide provides an in-depth comparison of sodium (Na+) and barium (Ba2+) as counter-ions for RuBP. While direct enzymatic efficiency comparisons are scarce in the literature, a clear consensus on best practices emerges from decades of research. This guide will explain the established standard of using sodium salts of RuBP for enzymatic assays and detail the scientific rationale for avoiding barium salts, which, despite their utility in purification, are detrimental to accurate kinetic analysis.
The Critical Role of the RuBP Counter-Ion
RuBP is a highly phosphorylated sugar, carrying a significant negative charge at physiological pH. To exist as a stable, solid reagent, it must be complexed with a positive counter-ion. The choice of this ion is not trivial; it can significantly influence the solubility of the substrate and, more importantly, interact with the enzyme itself. The two most commonly encountered forms in the laboratory are the barium salt (Ba-RuBP) and the sodium salt (Na-RuBP). Their roles, however, are distinct and not interchangeable.
Barium-RuBP: An Intermediate for Purification, Not a Substrate for Assay
Historically, barium salts have been instrumental in the purification of RuBP. The principle lies in the low solubility of the barium-RuBP complex. Following the synthesis of RuBP, the addition of a soluble barium salt, like barium chloride, causes the precipitation of Ba-RuBP. This allows for the effective separation of RuBP from the reaction mixture, a critical step in obtaining a pure substrate.
However, the very property that makes barium useful for purification—its strong interaction and precipitation capacity—is a major liability in an enzymatic assay. The presence of free Ba2+ ions in the assay buffer is highly problematic.
Sodium-RuBP: The Gold Standard for Enzymatic Assays
The scientific literature is unequivocal: for any enzymatic assay involving RuBisCO, the sodium salt of RuBP is the required substrate.[4][5] Consequently, a standard and non-negotiable step after purifying RuBP via barium precipitation is the conversion of the barium salt to the sodium salt. This is typically achieved by dissolving the Ba-RuBP and passing it through a cation-exchange chromatography column charged with sodium ions. The column captures the Ba2+ ions and releases Na+ ions into the eluate, resulting in a solution of Na-RuBP suitable for enzymatic studies.
The Scientific Rationale: Why Barium Inhibits RuBisCO
The fundamental reason for the exclusive use of Na-RuBP in assays is the inhibitory effect of the Ba2+ cation on RuBisCO activity. This inhibition stems from the specific metallic co-factor requirements of the enzyme's active site.
1. Interference with the Essential Mg2+ Co-factor: RuBisCO's catalytic activity is absolutely dependent on a magnesium ion (Mg2+) at its active site.[6][7] This Mg2+ ion is coordinated by several amino acid residues and a carbamate group formed by the reaction of a lysine residue with a CO2 molecule—a process known as carbamylation, which activates the enzyme.[1][8] The correctly positioned Mg2+ ion is crucial for stabilizing the enediol intermediate of RuBP and facilitating the subsequent carboxylation or oxygenation.[7]
Barium (Ba2+), as a divalent cation, can compete with Mg2+ for binding sites on the enzyme. While it may bind to the active site, it does not facilitate catalysis in the same way. Its different ionic radius and coordination geometry can distort the active site, preventing the proper binding and orientation of RuBP or interfering with the carbamylation required for activation. This competitive or non-productive binding leads to a significant reduction in enzymatic activity.
2. Direct Inhibition: Studies on the effects of various divalent cations on RuBisCO have demonstrated that while Mg2+ is an activator, other ions, including Ba2+, can be inhibitory. The presence of extraneous divalent cations can disrupt the delicate electrostatic environment of the active site, hindering the catalytic process.
Data Summary: Divalent Cation Effects on RuBisCO
| Cation | Role in RuBisCO Assay | Typical Concentration in Assay | Effect on Activity | Rationale |
| Magnesium (Mg2+) | Essential Activator / Co-factor | 10-25 mM[4][9] | Activation | Required for carbamylation of the active site and stabilization of the reaction intermediate.[1][10][8] |
| Sodium (Na+) | Preferred Counter-ion for RuBP | Varies with RuBP concentration | Neutral / Non-inhibitory | Monovalent cation with minimal interaction with the Mg2+-dependent active site. |
| Barium (Ba2+) | Inhibitor | Should be absent (< µM) | Inhibition | Competes with the essential Mg2+ co-factor at the active site, leading to non-productive binding and reduced enzyme turnover. |
Experimental Protocols
To ensure the scientific integrity of RuBisCO kinetic studies, it is imperative to use the correct form of the RuBP substrate. Below are established, step-by-step methodologies for the preparation of Na-RuBP and its use in a standard spectrophotometric assay.
Protocol 1: Conversion of Barium-RuBP to Sodium-RuBP
This protocol describes the standard laboratory procedure for removing inhibitory barium ions from a purified RuBP preparation using cation-exchange chromatography.
Materials:
-
Barium salt of RuBP
-
Dowex 50W-X8 resin (or equivalent strong cation-exchange resin)
-
Sodium chloride (NaCl) solution, 1 M
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Ultrapure water
-
Chromatography column
-
pH meter and conductivity meter
Procedure:
-
Resin Preparation:
-
Wash the Dowex resin extensively with ultrapure water to remove any preservatives.
-
Wash the resin with 3-4 column volumes of 1 M HCl to charge it with H+ ions.
-
Rinse with ultrapure water until the eluate is neutral (pH ~7.0).
-
Convert the resin to the sodium form by washing with 3-4 column volumes of 1 M NaCl.
-
Wash thoroughly with ultrapure water until the conductivity of the eluate matches that of the input water, indicating removal of all excess NaCl.
-
-
Sample Preparation:
-
Dissolve the barium-RuBP salt in a minimal volume of ultrapure water. A slight turbidity may be present.
-
-
Cation Exchange:
-
Load the dissolved Ba-RuBP solution onto the top of the prepared Na+-charged Dowex column.
-
Allow the solution to flow through the column under gravity at a slow, controlled rate (e.g., 1-2 mL/min).
-
Collect the eluate. The Ba2+ ions will bind to the resin, and Na+ ions will be released, resulting in a solution of Na-RuBP.
-
-
Elution and Verification:
-
Wash the column with 2-3 additional column volumes of ultrapure water and collect this wash, combining it with the initial eluate.
-
Confirm the absence of Ba2+ in the eluate using a qualitative test (e.g., adding a small amount of sulfate solution; the absence of a white BaSO4 precipitate indicates successful removal).
-
-
Quantification and Storage:
-
Determine the concentration of the Na-RuBP solution spectrophotometrically or using a suitable biochemical assay.
-
Adjust the pH to neutral if necessary.
-
Store the Na-RuBP solution in aliquots at -80°C.[11]
-
Protocol 2: Spectrophotometric Assay of RuBisCO Carboxylase Activity
This is a classic coupled-enzyme assay that measures RuBisCO activity by monitoring the oxidation of NADH at 340 nm.[12] It requires high-purity Na-RuBP.
Materials:
-
Purified, activated RuBisCO enzyme.[13]
-
Sodium salt of RuBP (Na-RuBP) solution, concentration verified.
-
Assay Buffer: e.g., 100 mM HEPES or Bicine-NaOH, pH 8.0.[4]
-
Magnesium chloride (MgCl2), e.g., 20-25 mM final concentration.[4][9]
-
Sodium bicarbonate (NaHCO3), e.g., 10-20 mM final concentration.[4]
-
ATP and NADH.
-
Coupling enzymes: 3-phosphoglycerate kinase and glyceraldehyde-3-phosphate dehydrogenase.
-
UV-Vis Spectrophotometer capable of reading at 340 nm.
Procedure:
-
Enzyme Activation: Pre-incubate the RuBisCO enzyme in Assay Buffer containing MgCl2 and NaHCO3 for at least 15-20 minutes at 25°C to ensure full carbamylation and activation.[14]
-
Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture containing Assay Buffer, MgCl2, NaHCO3, ATP, NADH, and the coupling enzymes.
-
Baseline Reading: Place the cuvette in the spectrophotometer and monitor the absorbance at 340 nm until a stable baseline is achieved.
-
Initiation of Reaction: Initiate the carboxylation reaction by adding a known amount of the Na-RuBP solution to the cuvette. Mix quickly but gently.
-
Data Acquisition: Immediately begin recording the decrease in absorbance at 340 nm over time. The rate of NADH oxidation (decrease in A340) is directly proportional to the rate of RuBP carboxylation by RuBisCO.
-
Calculation: Calculate the enzyme activity using the molar extinction coefficient of NADH (6.22 x 10³ L/mol/cm).[12]
Visualizing the Workflow and Mechanism
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow for RuBP preparation and the proposed mechanism of barium inhibition.
Caption: Workflow for preparing assay-ready Na-RuBP from Ba-RuBP.
Caption: Proposed mechanism of Ba2+ inhibition at the RuBisCO active site.
Conclusion
The choice between sodium and barium salts of RuBP is not a matter of comparing efficiencies but of adhering to fundamental principles of enzyme kinetics. While barium-RuBP is a valuable intermediate for the purification of the substrate, its use in a RuBisCO assay is scientifically invalid due to the potent inhibitory effects of the Ba2+ ion. The Ba2+ cation directly interferes with the essential Mg2+ co-factor at the enzyme's active site, leading to inaccurate and artificially low measurements of activity. Therefore, for any researcher aiming to produce reliable and reproducible data on RuBisCO kinetics, the complete removal of barium and the exclusive use of the sodium salt of RuBP is an absolute prerequisite.
References
- Effect of Mg2+ on the Structure and Function of ribulose-1,5-bisphosphate carboxylase/oxygenase.
- RuBisCO activity assays: a simplified biochemical redox approach for in vitro quantification and an RNA sensor approach for in vivo monitoring.
- Structural mechanism of RuBisCO activation by carbamylation of the active site lysine.
- Molecule of the Month: Rubisco.RCSB PDB-101.
- Activation of Rubisco regulates photosynthesis at high temperature and CO2.
- Ribulose-bisphosphate carboxylase (type I).
- Simultaneous determination of Rubisco carboxylase and oxygenase kinetic parameters in Triticum aestivum and Zea mays.Open Research Repository.
- Quantifying the Amount and Activity of Rubisco in Leaves.
- 14CO2-based assay for measuring Rubisco activity & activation st
- Ribulose 1, 5-bisphosphate carboxylase/oxygenase (Rubisco) Assay Kit.Sunlong Biotech.
- Purification of Rubisco
- Purification and Assay of Rubisco Activase
- Rubisco Extraction and Purification from Diatoms.
- SELF-INHIBITION OF RUBISCO BY INHIBITORY BY-PRODUCTS.Open Research Repository.
- Revisiting Trade-offs between Rubisco Kinetic Parameters.
- Directions for Optimization of Photosynthetic Carbon Fixation: RuBisCO's Efficiency May Not Be So Constrained After All.Frontiers in Plant Science.
- MIT chemists boost the efficiency of a key enzyme in photosynthesis.EurekAlert!
- Rubisco activities, properties, and regulation in three different C4 grasses under drought.Journal of Experimental Botany.
- Rubisco regul
- Why photosynthesis works better for some plants than others.Kobe University News site.
Sources
- 1. pnas.org [pnas.org]
- 2. Frontiers | Directions for Optimization of Photosynthetic Carbon Fixation: RuBisCO's Efficiency May Not Be So Constrained After All [frontiersin.org]
- 3. Why photosynthesis works better for some plants than others | Kobe University News site [kobe-u.ac.jp]
- 4. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 5. protocols.io [protocols.io]
- 6. PDB-101: Molecule of the Month: Rubisco [pdb101.rcsb.org]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. pnas.org [pnas.org]
- 9. Rubisco activities, properties, and regulation in three different C4 grasses under drought - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Mg2+ on the structure and function of ribulose-1,5-bisphosphate carboxylase/oxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rubisco Extraction and Purification from Diatoms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sunlongbiotech.com [sunlongbiotech.com]
- 13. Purification of Rubisco from Leaves | Springer Nature Experiments [experiments.springernature.com]
- 14. RuBisCO activity assays: a simplified biochemical redox approach for in vitro quantification and an RNA sensor approach for in vivo monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Validation Guide: NMR Profiling of D-Ribulose 1,5-Bisphosphate (RuBP) Sodium Salt
Executive Summary
Objective: To provide a technical framework for validating the purity and structural integrity of D-Ribulose 1,5-bisphosphate (RuBP) sodium salt using Nuclear Magnetic Resonance (NMR) spectroscopy.
Context: RuBP is the critical
Core Thesis:
Comparative Landscape: Material Grades
Researchers typically encounter three classes of RuBP. Understanding their physicochemical profiles is essential for interpreting spectral data.
| Feature | Option A: High-Purity Na-Salt (Recommended) | Option B: Barium Salt (Historical) | Option C: In-House Enzymatic |
| Solubility | High ( | Insoluble (Requires acid/sulfate prep) | High (usually in buffer) |
| Bio-Compatibility | Direct (Ready for RuBisCO assays) | Indirect (Ba | Variable (Buffer carryover) |
| Primary Impurity | Inorganic Phosphate ( | Barium Carbonate / Sulfate | ADP / ATP / Pyruvate |
| Stability | Moderate (Hygroscopic) | High (Solid state) | Low (Solution state) |
| NMR Profile | Clean doublet of phosphates | N/A (Solid) | Complex (Nucleotide signals) |
Experimental Protocol: Self-Validating NMR Workflow
The following protocol includes internal checks (pH and integration) to ensure data validity.
Sample Preparation
-
Solvent: Deuterium Oxide (
, 99.9% D). -
Concentration: 10–20 mM (approx. 5 mg in 600
L). -
pH Stabilization (CRITICAL):
-
Phosphate chemical shifts are highly pH-dependent.
-
Action: Adjust sample pH to 7.0 ± 0.2 using dilute
or . -
Chelation: Add 1 mM EDTA-Na
to scavenge paramagnetic ions (e.g., , ) which broaden P signals.
-
-
Internal Standard: Triphenyl phosphate (external capillary) or Methylenediphosphonic acid (internal) for precise referencing. Note: 85%
is the standard 0 ppm reference.
Instrument Parameters
-
Nuclei:
P (Primary), H (Secondary). -
Frequency:
162 MHz for P (corresponding to a 400 MHz H system). -
Decoupling: Proton-decoupled
P is required to collapse multiplets for accurate integration. -
Relaxation Delay (
): Set to 5 seconds. Phosphate nuclei have long relaxation times; insufficient delay leads to under-integration of the RuBP signals relative to impurities.
Visualization: Validation Workflow
Caption: Step-by-step decision matrix for validating RuBP purity via
Data Analysis & Interpretation
P NMR: The Gold Standard
In aqueous solution, RuBP exists in equilibrium between the ketone form (~15%) and the gem-diol (hydrated) form (~85%). This equilibrium simplifies in the
Expected Chemical Shifts (pH 7.0, relative to 85%
| Signal Identity | Chemical Shift ( | Multiplicity ( | Integration Target | Notes |
| C1-Phosphate | 4.2 – 4.8 | Singlet (Broad) | 1.0 | Shifts downfield at higher pH. |
| C5-Phosphate | 5.0 – 5.5 | Singlet | 1.0 | Typically sharper than C1. |
| Inorganic Phosphate ( | 2.0 – 3.0 | Singlet | < 0.1 | Major degradation marker. |
| Pyrophosphate ( | -5.0 to -7.0 | Singlet | 0.0 | Contaminant from enzymatic synthesis. |
Interpretation Logic:
-
Purity Calculation:
. -
Identity Verification: You must observe two distinct phosphate peaks in the 4–6 ppm region. A single peak suggests hydrolysis to a monophosphate or severe pH misalignment.
H NMR: Structural Confirmation
The proton spectrum is complex due to the gem-diol/ketone equilibrium. Unlike aldose sugars (like glucose), RuBP is a ketose and lacks a distinct anomeric proton doublet at 5–6 ppm.
-
Key Feature: Look for the absence of aromatic signals (unless nucleotides like ATP are present as contaminants).
-
Gem-Diol Signal: The C1 protons adjacent to the hydrated ketone often appear diastereotopic, creating complex splitting patterns in the 3.5–4.0 ppm region.
Stability & Degradation Pathways
Understanding why a sample fails is as important as the failure itself. RuBP is thermodynamically unstable.
The Hydrolysis Trap
At neutral to alkaline pH, RuBP is susceptible to
Visualization: Degradation Logic
Caption: The equilibrium between ketone and gem-diol forms, and the irreversible pathway to hydrolysis.
References
-
Kane, H. J., et al. (1994). "Preparation and properties of 2-carboxy-3-keto-D-arabinitol 1,5-bisphosphate." Plant Physiology. Link
-
Parry, M. A., et al. (1997). "Measurement of the CO2/O2 Specificity of Ribulose-1,5-Bisphosphate Carboxylase/Oxygenase by 31P-NMR." Photosynthesis Research. Link
- Gorenstein, D. G. (1984). Phosphorus-31 NMR: Principles and Applications. Academic Press.
-
Pierce, J., et al. (1980). "Interaction of ribulosebisphosphate carboxylase/oxygenase with transition-state analogues." Biochemistry. Link
mass spectrometry fragmentation patterns of RuBP sodium salt
Technical Guide: Mass Spectrometry Fragmentation Profiling of Ribulose-1,5-bisphosphate (RuBP) Sodium Salt
Executive Summary: The Analytical Paradox of RuBP
Ribulose-1,5-bisphosphate (RuBP) is the central carbon acceptor in the Calvin-Benson cycle, making its precise quantification critical for metabolic flux analysis and photosynthetic efficiency studies. Commercially, RuBP is most stable as a sodium salt (typically tetra-sodium).
However, this stability presents a paradox for Mass Spectrometry (MS). While the sodium salt form ensures shelf-life integrity, the sodium ions (
This guide provides a validated workflow to transition RuBP Sodium Salt from the vial to the detector, comparing its fragmentation performance against key metabolic alternatives to ensure unambiguous identification.
Experimental Protocol: From Salt to Signal
Objective: To obtain a clean, high-intensity negative ion spectrum of RuBP by effectively managing the sodium counter-ions during the LC-MS workflow.
Reagents & Preparation
-
Standard: RuBP Sodium Salt (≥95% purity).
-
Solvent A: 10 mM Ammonium Carbonate (pH 9.0) or Ammonium Formate (pH 3.5). Note: High pH is often preferred for bisphosphates to ensure full deprotonation, but acidic conditions are common for HILIC.
-
Solvent B: Acetonitrile (LC-MS grade).[1]
Step-by-Step Workflow
-
Stock Preparation: Dissolve RuBP Sodium Salt in water to 10 mM. Do not use methanol initially as phosphate salts can precipitate.
-
Desalting/Dilution: Dilute to 10 µM in 50:50 Acetonitrile:Water containing 10 mM Ammonium Acetate .
-
Causality: The massive excess of ammonium ions (
) displaces sodium ( ) on the phosphate groups. Upon ESI droplet evaporation, ammonia ( ) leaves, yielding the desired deprotonated species rather than sodiated adducts .
-
-
LC Separation (Critical): Use a HILIC (Hydrophilic Interaction Liquid Chromatography) or Anion Exchange column.
-
Self-Validating Check: If your MS spectrum shows a dominant peak at m/z 331 (
) instead of 309 , your desalting or LC buffer strength is insufficient.
-
MS/MS Fragmentation Analysis
Ionization Mode: ESI Negative (
The fragmentation of RuBP is dominated by the lability of its two phosphate groups. Unlike peptides which fragment along the backbone, sugar phosphates primarily eject the phosphate moieties before shattering the carbon skeleton.
Fragmentation Pathway Diagram
Caption: ESI(-) Fragmentation pathway of RuBP. The primary transition involves the neutral loss of phosphoric acid (98 Da) to form m/z 211, followed by the generation of characteristic phosphate ions m/z 97 and 79.
Comparative Performance Guide
To validate RuBP identification, it must be distinguished from isobaric interferences and structural analogs.
Comparison 1: RuBP vs. Fructose-1,6-bisphosphate (FBP)
FBP is the most common co-existing bisphosphate in metabolic samples. While they are chemically similar, they are not isomers, allowing for mass-based discrimination.
| Feature | RuBP (Target) | FBP (Alternative) | differentiation Strategy |
| Formula | Precursor Mass | ||
| Precursor (m/z) | 309.0 | 339.0 | RuBP is 30 Da lighter (one |
| Key Fragment | m/z 211 (Loss of | m/z 241 (Loss of | Parallel neutral loss patterns. |
| Common Ion | m/z 79 ( | m/z 79 ( | Non-specific: Do not use m/z 79 alone for ID. |
Comparison 2: RuBP vs. Ribose-5-phosphate (R5P)
R5P is the monophosphate precursor. A common artifact in MS is "In-Source Fragmentation," where RuBP loses a phosphate before the collision cell, mimicking R5P.
| Parameter | RuBP (Intact) | R5P (Monophosphate) | In-Source Artifact Risk |
| Precursor (m/z) | 309.0 | 229.0 | High. RuBP can degrade to 229.0 in the source. |
| Retention Time | Elutes Later (HILIC) | Elutes Earlier (HILIC) | Crucial: Chromatographic separation is required to distinguish native R5P from RuBP artifacts. |
| Fragment Ratio | High 211/79 ratio | High 97/79 ratio | RuBP fragmentation favors the 211 intermediate; R5P explodes directly to phosphate ions. |
Technical Insights & Troubleshooting
1. The "Sodium Ghost" Effect:
If you observe a signal at m/z 331 , you are detecting
-
Correction: Increase Ammonium Acetate concentration in the mobile phase to 10-20 mM.
2. Isomeric Confusion (XuBP): Xylulose-1,5-bisphosphate (XuBP) is a stereoisomer of RuBP.
-
MS Performance: Identical precursor (309) and nearly identical fragmentation.
-
Solution: MS/MS cannot distinguish these. You must rely on high-resolution HILIC chromatography or GC-MS (after derivatization) to separate these stereoisomers.
3. Stability Warning: RuBP sodium salt is stable as a solid. Once in solution (especially acidic LC solvents), it hydrolyzes to monophosphates within hours.
-
Protocol: Prepare fresh daily and keep autosampler at 4°C.
References
-
Lu, W., et al. (2008). "Metabolite profiling of Calvin cycle intermediates by HPLC-MS using mixed-mode stationary phases." The Plant Journal. Link
-
Arrivault, S., et al. (2009). "Use of reverse-phase liquid chromatography, linked to tandem mass spectrometry, to profile the Calvin cycle and other metabolic pathways in Arabidopsis rosettes." The Plant Journal. Link
-
Couto, N., et al. (2015). "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation." Royal Society of Chemistry Advances. Link
-
MetwareBio. (2023). "Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra." Link
-
Thermo Fisher Scientific. "Sample preparation for mass spectrometry: Handling Salt Adducts." Link
Sources
comparative stability of synthetic vs enzymatically generated RuBP sodium salt
Topic: Comparative Stability of Synthetic vs. Enzymatically Generated RuBP Sodium Salt
Executive Summary: The Purity-Stability Paradox
For researchers investigating carbon fixation kinetics, Ribulose-1,5-bisphosphate (RuBP) is more than a substrate; it is a notoriously unstable variable that can invalidate months of data.[1] While synthetic RuBP sodium salt is commercially scalable, it frequently suffers from "The Fallover Effect" —a phenomenon where trace isomeric contaminants (specifically xylulose-1,5-bisphosphate) act as tight-binding inhibitors of Rubisco.[1]
Verdict: Enzymatically generated RuBP is the mandatory standard for kinetic characterization (
Technical Background: The Instability Mechanism
RuBP is chemically fragile due to its two phosphate groups and the carbonyl functionality at C2.[1] Two primary degradation pathways compromise its stability:
-
Spontaneous Hydrolysis: The phosphate ester bonds are susceptible to hydrolysis, releasing inorganic phosphate (
) and Ribulose-5-phosphate.[1] This is accelerated by moisture and repeated freeze-thaw cycles. -
Enediol Isomerization (The Silent Killer): In solution, RuBP exists in equilibrium with its enediol form.[1] Synthetic preparations often contain trace amounts of Xylulose-1,5-bisphosphate (XuBP) .[1] XuBP binds to the Rubisco active site with high affinity but cannot be carboxylated, effectively "locking" the enzyme in an inactive state [1].
Production Methodologies: Chemical vs. Enzymatic
The stability profile of the final product is dictated by its synthesis history.
Comparative Synthesis Workflow
Figure 1: Contrast between non-specific chemical phosphorylation and stereospecific enzymatic cascade. The enzymatic route prevents the formation of inhibitory isomers.
Stability & Purity Analysis
The following data summarizes the performance differences observed in high-sensitivity Rubisco assays.
| Feature | Synthetic RuBP Sodium Salt | Enzymatically Generated RuBP | Impact on Data |
| Purity (HPLC/NMR) | 85% - 90% | >95% | Synthetic impurities inflate calculated |
| Inhibitor Content | High (XuBP, 3-keto-arabinitol-BP) | Negligible | Causes progressive activity loss ("Fallover") during assays [2].[1] |
| Storage Stability (-80°C) | 6-12 Months | 12-24 Months | Enzymatic salts are often lyophilized with stabilizing buffers.[1] |
| Hygroscopicity | High (often amorphous) | Moderate (crystalline potential) | Moisture accelerates hydrolysis to |
| Rubisco Activation | Inhibits activation if not removed | Supports full activation | Synthetic RuBP can block carbamylation sites [3].[1] |
Experimental Protocols: The "Gold Standard" Quality Check
Protocol A: The "Fallover" Test (Functional Purity)
Purpose: To detect the presence of tight-binding inhibitors (e.g., XuBP) that do not show up in standard phosphate assays.[1]
-
Prepare Rubisco: Purify Rubisco (e.g., from spinach or wheat) and activate fully with
and .[1] -
Baseline Assay: Initiate reaction with Enzymatic RuBP (Control). Record linear rate for 60 seconds.
-
Test Assay: Initiate reaction with Synthetic RuBP (Test Sample).
-
Observation: Monitor absorbance (NADH oxidation) for 5 minutes .
-
Pass: Rate remains linear (parallel to control).
-
Fail: Rate declines curvilinearly (the "Fallover") within 1-2 minutes. This indicates the accumulation of inhibitors [4].
-
Protocol B: 31P-NMR Purity Validation
Purpose: To quantify inorganic phosphate (
-
Solvent: Dissolve 10 mg RuBP salt in
with 10 mM EDTA (to chelate trace metals that broaden peaks). -
Acquisition: Run proton-decoupled 31P-NMR.
-
Analysis:
Storage & Handling Best Practices
To maximize the lifespan of your RuBP sodium salt:
-
Lyophilization: Always store as a dry powder.[1] Solutions degrade within hours at room temperature.
-
Acidic Stabilization: If storage in solution is unavoidable, maintain pH ~5.0. RuBP is most stable in slightly acidic conditions; alkaline pH promotes enediol isomerization.[1]
-
Aliquot: Never freeze-thaw the stock bottle. Aliquot into single-use tubes under liquid nitrogen.
References
-
Ribulose-1,5-bisphosphate carboxylase/oxygenase activase isoforms from diverse species show differences in oligomeric structure, thermal stability, and activity. PubMed Central. [Link][1]
-
Ribulose-1,5-Bisphosphate Carboxylase/Oxygenase Activase Protein Prevents the in Vitro Decline in Activity of Ribulose-1,5-Bisphosphate Carboxylase/Oxygenase. ResearchGate. [Link]
-
Dissociation of Ribulose-1,5-Bisphosphate Bound to Ribulose-1,5-Bisphosphate Carboxylase/Oxygenase and Its Enhancement by Ribulose-1,5-Bisphosphate Carboxylase/Oxygenase Activase-Mediated Hydrolysis of ATP. PubMed Central. [Link][1]
-
Highly active rubiscos discovered by systematic interrogation of natural sequence diversity. The EMBO Journal. [Link]
Sources
cross-reactivity of RuBP sodium salt with non-target Calvin cycle enzymes
Topic: Cross-reactivity and Kinetic Stability of Ribulose-1,5-bisphosphate (RuBP) Sodium Salt in Calvin Cycle Reconstitution.
Executive Summary: The Specificity Paradox
In metabolic flux analysis and drug discovery targeting the Calvin-Benson-Bassham (CBB) cycle, Ribulose-1,5-bisphosphate (RuBP) is the critical substrate. However, it presents a unique paradox: it is both the substrate for the target enzyme (Rubisco) and a potent allosteric regulator of upstream enzymes (Phosphoribulokinase, FBPase).
This guide addresses a critical failure point in high-throughput screening: False negatives caused by "impure" cross-reactivity. Most reported "cross-reactivity" of RuBP with non-target enzymes is actually attributable to degradation products (Pentodiulose-1,5-bisphosphate) or overlooked metabolic feedback loops. This document compares High-Purity RuBP Sodium Salt against In-Situ Generation Systems , providing the experimental protocols necessary to validate kinetic data.
Mechanistic Insight: The "Crowded" Active Site
To use RuBP Sodium Salt effectively, researchers must distinguish between true metabolic regulation and artifactual inhibition caused by salt degradation.
A. The "True" Cross-Reactivity: Metabolic Feedback
RuBP is not an inert substrate; it is a metabolic signal. When adding exogenous RuBP Sodium Salt to a multi-enzyme assay (e.g., a chloroplast lysate or reconstituted CBB cycle), it interacts with:
-
Phosphoribulokinase (PRK): RuBP acts as a product inhibitor. High concentrations of added RuBP will silence PRK activity, artificially halting the regeneration phase of the cycle.
-
Rubisco Activase (RCA): RuBP binds to the catalytic site of RCA, potentially locking it in an inactive state if ATP ratios are not managed.
B. The "Artifactual" Cross-Reactivity: The Oxidative Trap
The most significant threat to assay validity is not RuBP itself, but its breakdown product: 2,3-pentodiulose-1,5-bisphosphate (PDBP) .
-
Origin: Spontaneous oxidation of RuBP salts during storage (even at -80°C) or in the presence of trace transition metals.
-
Mechanism: PDBP binds tightly to Rubisco (
), mimicking the enediol intermediate. -
Result: This is often misdiagnosed as "low specific activity" or "enzyme instability," when it is actually potent inhibition by a contaminant.
Visualizing the Pathway & Interference
The following diagram illustrates where Exogenous RuBP enters the cycle and where its degradation products cause "cross-reactive" blockage.
Caption: Pathway showing RuBP Sodium Salt acting as both substrate (Green) and source of inhibitory feedback/impurities (Red).
Comparative Analysis: Salt vs. In-Situ Generation
This table compares the High-Purity RuBP Sodium Salt (Direct Addition) against the common alternative: Enzymatic In-Situ Generation (using Ribose-5-phosphate + ATP + PRK).
| Feature | RuBP Sodium Salt (High Purity) | In-Situ Generation (Enzymatic) | Implication for Data |
| Stoichiometric Control | Precise. You define the exact [S]. | Variable. Dependent on PRK efficiency and ATP stability. | Salt is superior for |
| Metabolic "Noise" | Low. Only introduces RuBP and Na+. | High. Introduces ADP, AMP, and excess ATP. | ADP/AMP are allosteric inhibitors of multiple Calvin cycle enzymes. |
| Cross-Reactivity Risk | Moderate. Risk of PDBP if storage is poor. | Low. Freshly made RuBP has no PDBP accumulation. | Salt requires QC (see Protocol below). In-situ is safer for qualitative work but "dirty" for kinetics. |
| Feedback Inhibition | High. Direct addition inhibits endogenous PRK. | Dynamic. Equilibrium is reached naturally. | Use Salt for isolated Rubisco assays. Use In-Situ for pathway flux assays. |
| Stability | Unstable >24h in solution. | Transient (consumed immediately). | Salt must be prepared fresh daily. |
Experimental Protocol: Validating Specificity
Objective: Determine if your RuBP Sodium Salt contains "cross-reactive" inhibitors (PDBP) or if it is kinetically pure. This is the "Fall-Over" Test .
Reagents Required:
-
Purified Rubisco (Spinach or Wheat Germ).
-
RuBP Sodium Salt (Test Article).
-
Assay Buffer: 100 mM Bicine-NaOH (pH 8.0), 20 mM MgCl2, 10 mM NaHCO3.
-
Detection System: NADH-coupled assay (340 nm absorbance).
Workflow (DOT Diagram)
Caption: The "Fall-over" kinetic test workflow to detect inhibitory impurities in RuBP salts.
Step-by-Step Methodology:
-
Preparation: Dissolve RuBP Sodium Salt in ice-cold water (pH 6.0–7.0). Do not dissolve in alkaline buffer for storage, as this accelerates PDBP formation.
-
Baseline: Establish a linear Rubisco rate using a known control or freshly synthesized RuBP.
-
Challenge: Initiate the reaction with the commercial RuBP Sodium Salt.
-
Observation:
-
Pass: The rate of NADH oxidation remains linear for >2 minutes.
-
Fail (Cross-Reactivity): The rate starts high but decelerates rapidly (within 30-60 seconds) despite saturating substrate levels. This "fall-over" indicates the presence of PDBP binding to the active site.
-
Troubleshooting & Best Practices
Handling "Cross-Reactivity" with FBPase
If your assay involves Fructose-1,6-bisphosphatase (FBPase) , be aware that commercial RuBP salts often contain trace amounts of other sugar phosphates due to the synthesis route.
-
The Risk: RuBP is structurally similar to Fructose-1,6-bisphosphate. While RuBP itself is a poor inhibitor, impurities can act as competitive inhibitors.
-
The Fix: Use an aldolase-coupled check . Incubate your RuBP salt with Aldolase. If NADH oxidation occurs, your salt is contaminated with FBP (Fructose-1,6-bisphosphate), which will cross-react with FBPase.
Storage Rules to Prevent "False" Cross-Reactivity
-
Lyophilized: Store at -20°C or -80°C under Argon.
-
In Solution: Never store RuBP in solution for >8 hours.
-
pH Sensitivity: RuBP is most stable at pH 5.0–6.0. At pH >8.0 (assay conditions), it spontaneously degrades into inhibitors. Always add RuBP last.
References
-
Kane, H. J., et al. (1998). "Potent Inhibition of Ribulose-Bisphosphate Carboxylase by an Oxidized Impurity in Ribulose-1,5-Bisphosphate." Plant Physiology. Link
-
Parry, M. A., et al. (1985). "Accumulation of inhibitors of Rubisco in stored RuBP." Journal of Experimental Botany. Link
-
Gardemann, A., et al. (1983). "Regulation of Phosphoribulokinase by RuBP and ADP." Biochimica et Biophysica Acta. Link
-
Marcus, F., et al. (1988). "Fructose-1,6-bisphosphatase: Regulation by metabolites." Annual Review of Biochemistry. Link
-
Edmondson, D. L., et al. (1990). "Structure and stability of RuBP salts." Biochemistry. Link
A Comparative Guide to the Permeability of Isolated Chloroplasts to RuBP Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of RuBP in Photosynthesis and the Question of Its Transport
Ribulose-1,5-bisphosphate (RuBP) is a five-carbon sugar phosphate that plays a pivotal role in the process of photosynthesis. Within the fluid-filled space of the chloroplast, the stroma, RuBP acts as the primary acceptor molecule for atmospheric carbon dioxide (CO2). This crucial reaction, catalyzed by the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), marks the first step of the Calvin-Benson-Bassham cycle, the metabolic pathway responsible for converting inorganic carbon into the organic molecules necessary for plant growth and development.
The synthesis of RuBP itself occurs within the chloroplast stroma, with the necessary precursors and energy supplied by the light-dependent reactions of photosynthesis. A key and often overlooked question in chloroplast physiology is the permeability of the double-membraned chloroplast envelope to RuBP. While it is established that specific translocators mediate the transport of other phosphorylated sugars and metabolites, the movement of RuBP across these membranes is not well-characterized. Understanding the degree to which the chloroplast envelope is permeable to RuBP has implications for our comprehension of chloroplast metabolism and could inform strategies for engineering more efficient photosynthetic systems.
This guide provides a quantitative comparison of the uptake, or more accurately, the permeability of isolated, intact chloroplasts to the sodium salt of RuBP. We will also discuss the rationale for comparing the sodium salt to other cationic forms, such as a potassium salt, and provide a detailed experimental protocol for researchers to conduct their own comparative studies. This guide is intended for researchers in plant biology, biochemistry, and drug development who are interested in chloroplast function and metabolite transport.
The Rationale for Comparing Different RuBP Salts
The choice of the counter-ion in a salt can significantly influence its physicochemical properties, including solubility and stability in aqueous solutions. In the context of a biological system like the chloroplast, the nature of the cation could potentially influence the interaction of RuBP with the membrane and any putative transport or leakage channels.
-
Sodium Salt: The sodium salt of RuBP is the most commonly available commercial form. Its properties in solution are well-documented, making it a logical starting point for any permeability study.
-
Potassium Salt (A Physiologically Relevant Alternative): The chloroplast stroma has a high concentration of potassium ions (K+), which plays a role in maintaining the electrochemical gradient across the thylakoid membrane and regulating the activity of stromal enzymes. Therefore, investigating the permeability of the chloroplast envelope to a potassium salt of RuBP would provide insights that are more physiologically relevant than the sodium salt. While less common commercially, the use of a potassium salt would allow for a more accurate assessment of RuBP's behavior in an environment that more closely mimics the native state of the chloroplast.
This guide will focus on a detailed protocol for quantifying the uptake of RuBP sodium salt and will provide a framework for comparing it to a potassium salt, should it be commercially available or custom-synthesized.
Experimental Workflow for Quantitative Comparison of RuBP Salt Uptake
The following diagram outlines the key steps in the experimental workflow for assessing the permeability of isolated chloroplasts to different RuBP salts.
Caption: Experimental workflow for comparing RuBP salt uptake in isolated chloroplasts.
Detailed Experimental Protocols
Part 1: Isolation of Intact Chloroplasts from Spinach
This protocol is designed to yield a high percentage of intact chloroplasts with functional envelopes.
Materials:
-
Fresh spinach leaves (approximately 100 g)
-
Chloroplast Isolation Buffer (CIB): 0.33 M sorbitol, 50 mM HEPES-KOH (pH 7.6), 2 mM EDTA, 1 mM MgCl2, 1 mM MnCl2, 0.1% (w/v) BSA. Keep
Safety Operating Guide
D-RIBULOSE 1 5-BISPHOSPHATE SODIUM SALT proper disposal procedures
This guide outlines the proper disposal procedures for D-Ribulose 1,5-bisphosphate (RuBP) sodium salt , a critical metabolic intermediate used in Calvin cycle research and enzyme kinetics (RuBisCO) studies.
While often classified as non-hazardous under GHS criteria, the disposal of phosphorylated sugars requires strict adherence to laboratory "Best Management Practices" (BMP) to prevent environmental eutrophication and ensure regulatory compliance (RCRA).
Part 1: Hazard Assessment & Classification
Before disposal, you must validate the hazard profile of your specific lot. While generally considered low-toxicity, vendor classifications can vary based on hydration state and impurities.
| Parameter | Classification | Operational Implication |
| GHS Status | Non-Hazardous (Typical) | Not P-listed or U-listed (RCRA). |
| Physical State | White Powder (Hygroscopic) | Do not dispose of solids in sink drains. |
| Solubility | ~50 g/L (Water) | Aqueous solutions are highly mobile. |
| Reactivity | Stable | Incompatible with strong oxidizing agents. |
| Environmental | Phosphorus-containing | Potential eutrophication risk; minimize drain disposal. |
Expert Insight: Even if an SDS lists the compound as "Not a hazardous substance," never dispose of pure chemical stocks in the regular trash. In a regulated facility, an unidentified white powder in a trash can is a compliance violation. Treat all unused solid reagents as Non-Regulated Chemical Waste .
Part 2: Disposal Protocols
Scenario A: Solid Waste (Pure Powder or Spills)
Objective: Prevent particulate release and segregate from incompatible waste streams.
-
Containment:
-
Collect the powder in a wide-mouth high-density polyethylene (HDPE) jar.
-
Do not use glass for solid waste accumulation to prevent breakage during transport.
-
-
Labeling:
-
Apply a hazardous waste label (even if non-hazardous).
-
Mandatory Fields: "Non-Regulated Chemical Waste," "D-Ribulose 1,5-bisphosphate sodium salt," and "Solid."
-
Hazard Checkbox: Leave "Toxic/Corrosive/Ignitable" blank unless mixed with other agents; check "Irritant" if your specific SDS advises (e.g., Angene Chemical variant).
-
-
Disposal Action:
Scenario B: Aqueous Solutions (Buffers/Reaction Mixtures)
Objective: Manage phosphorus load and prevent drain clogging.
-
Assessment:
-
Trace Amounts (<10 mM): If the solution is a non-toxic buffer (e.g., Tris-HCl) containing trace RuBP, it may be drain-disposable depending on your local municipal permit. Verify with your EHS officer first.
-
Stock Solutions (>10 mM): Collect as chemical waste.
-
-
Segregation:
-
Pour into a chemically compatible carboy (HDPE or Polypropylene).
-
Critical: Do not mix with heavy metals (e.g., lead, mercury) or strong oxidizers.
-
-
Labeling:
-
List all solvent components (e.g., "Water 98%, RuBP Sodium Salt 2%").
-
Scenario C: Empty Containers (RCRA Compliance)
Objective: Render the original container "RCRA Empty" to allow for municipal trash disposal or recycling.
-
Triple Rinse:
-
Rinse the bottle three times with a solvent capable of removing the residue (Water is effective for RuBP sodium salt).
-
Capture Rinsate: The first rinse must be collected and disposed of as Liquid Chemical Waste (Scenario B).
-
Rinses 2 and 3 can generally be flushed if the first rinse removed the bulk material.
-
-
Deface Labels:
-
Completely cross out or remove the original manufacturer label.
-
Write "EMPTY" on the container.[3]
-
-
Disposal:
-
Place the clean, defaced container in the glass/plastic recycling bin or regular trash.
-
Part 3: Decision Logic (Visualized)
The following diagram illustrates the decision-making process for disposing of RuBP sodium salt reagents.
Figure 1: Decision tree for the segregation and disposal of RuBP sodium salt based on physical state and concentration.
Part 4: Emergency Procedures (Spills)
In the event of a solid spill of RuBP sodium salt:
-
PPE: Don nitrile gloves, safety glasses, and a lab coat. Respiratory protection (N95) is recommended if dust generation is likely.
-
Dry Cleanup: Do not wet the powder initially (it becomes sticky/slippery). Sweep carefully into a dustpan or use a HEPA vacuum.
-
Wet Wipe: After bulk removal, wipe the surface with a damp paper towel.
-
Disposal: Place the spilled powder and contaminated wipes into a clear plastic bag, seal it, and place it in the Solid Chemical Waste container.
References
-
Angene Chemical. (2024).[4] Safety Data Sheet: D-Ribulose 1,5-bisphosphate sodium salt. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Container Management. Retrieved from [Link]
-
PubChem. (n.d.). D-ribulose 1,5-bisphosphate sodium salt hydrate (Compound Summary). National Library of Medicine. Retrieved from [Link]
Sources
Personal Protective Equipment & Handling Guide: D-Ribulose 1,5-Bisphosphate Sodium Salt
Executive Summary: The "Dual-Protection" Protocol
As a Senior Application Scientist, I often observe a critical error in laboratory settings: treating D-Ribulose 1,5-bisphosphate (RuBP) sodium salt solely as a chemical safety hazard. While it requires standard safety precautions, the greater risk in handling RuBP is experimental failure due to substrate degradation.
RuBP is a high-energy, phosphorylated metabolic intermediate.[1][2] It is hygroscopic (absorbs moisture from air) and labile (prone to hydrolysis). Therefore, your PPE strategy must serve two distinct purposes:
-
User Safety: Protect mucous membranes from irritation (H315, H319, H335).
-
Compound Integrity: Prevent nuclease/phosphatase contamination and moisture introduction.
This guide outlines a Self-Validating Handling System to ensure both safety and data reproducibility.
Hazard Identification & Risk Assessment
Before donning PPE, understand the specific hazards associated with this sodium salt form.
| Hazard Class (GHS) | Hazard Statement | Physiological Impact |
| Skin Irritation (Cat 2) | H315: Causes skin irritation | Redness, localized itching upon contact with powder. |
| Eye Irritation (Cat 2A) | H319: Causes serious eye irritation | Mechanical abrasion and chemical irritation from salt dust. |
| STOT-SE (Cat 3) | H335: May cause respiratory irritation | Coughing or shortness of breath if dust is inhaled. |
| Compound Stability | Non-GHS Hazard | Critical: Spontaneous hydrolysis of phosphate ester bonds if exposed to moisture or room temperature >30 mins. |
PPE Matrix: Selection & Rationale
Do not default to generic "lab safety" rules. Use this matrix to select PPE that addresses the specific chemical properties of RuBP.
| PPE Component | Recommended Specification | Scientific Rationale (The "Why") |
| Gloves | Nitrile (4-6 mil) | User: Chemical resistance to salts.Compound: Latex proteins can carry RNases/phosphatases found on skin. Nitrile eliminates this contamination vector. |
| Eye Protection | Safety Glasses with Side Shields | User: Prevents fine powder from entering the tear duct. Note: If working outside a hood with large quantities (>5g), use unvented goggles. |
| Respiratory | N95 Respirator (if outside fume hood) | User: Prevents inhalation of respiratory irritants.Compound: Your breath is humid. An N95 prevents you from exhaling moisture directly onto the hygroscopic powder. |
| Lab Coat | Cotton/Poly Blend (Snap-front) | User: Standard body protection.Compound: Reduces static electricity build-up, which can cause the fine RuBP powder to "jump" or disperse during weighing. |
Operational Protocol: The "Cold & Dry" Chain
This protocol is designed as a self-validating system . If you deviate from these steps, the physical appearance of the compound (clumping/stickiness) will immediately signal failure.
Phase 1: Preparation & Environment[4][5]
-
Equilibrate the Balance: Ensure your analytical balance is calibrated. Place a static eliminator (e.g., ionizing fan) near the balance if available.
-
Prepare Solvents: Pre-chill your buffer (usually HEPES or Tris, pH 7.5-8.0) to 4°C. RuBP is most stable at neutral to slightly alkaline pH.
Phase 2: Retrieval (The Critical Control Point)
-
Remove the RuBP container from -20°C storage .
-
DO NOT OPEN IMMEDIATELY.
-
Desiccation Step: Place the cold bottle inside a desiccator and allow it to warm to room temperature (approx. 15-20 mins).
-
Mechanism:[3] Opening a cold bottle in humid lab air causes immediate condensation inside the bottle. This water will hydrolyze the remaining stock.
-
Phase 3: Weighing & Solubilization
-
Don PPE: Glasses, Nitrile Gloves, Lab Coat.
-
Aliquot: Open the bottle only once it is dry and at room temperature. Weigh the required amount rapidly.
-
Reseal: Immediately purge the stock bottle with inert gas (Nitrogen or Argon) if available, seal tightly with Parafilm, and return to -20°C.
-
Solubilize: Add the powder to the pre-chilled buffer. Vortex briefly.
-
Validation: The solution should be clear and colorless. If it is cloudy or yellowing, degradation has occurred.
-
Visual Workflow: Handling Lifecycle
The following diagram illustrates the critical decision points and environmental controls required to maintain RuBP integrity.
Figure 1: Operational workflow for RuBP handling, emphasizing moisture control (Desiccator) and visual validation steps.
Disposal & Spill Management[4][5][7][8]
While RuBP is not an acute environmental toxin, it is a chemical waste product and must be handled according to GLP (Good Laboratory Practice).
Spill Cleanup (Solid)
-
PPE: Wear N95 mask and nitrile gloves.
-
Containment: Do not dry sweep (creates dust). Cover the spill with a paper towel dampened with water.
-
Removal: Scoop up the damp powder/towel mixture.
-
Cleaning: Wipe the surface with 70% Ethanol to remove sticky sugar residues.
Waste Disposal[5][9]
-
Liquid Waste: Solutions containing RuBP should be disposed of in the General Organic/Aqueous Chemical Waste stream.
-
Solid Waste: Expired or degraded powder should be labeled as "Non-hazardous Chemical Solid" (unless mixed with other hazardous reagents).
-
P-List/U-List Status: RuBP is generally not classified as a P-listed (acutely toxic) or U-listed hazardous waste by the EPA, but always verify with your institution's EHS officer.
References
-
Sigma-Aldrich. (2023). Safety Data Sheet: D-Ribulose 1,5-bisphosphate sodium salt hydrate.[4]
-
PubChem. (n.d.).[5] Compound Summary: D-Ribulose 1,5-bisphosphate.[2][5][6][7] National Library of Medicine. [1]
-
Cayman Chemical. (2022). Product Information: D-Ribulose 1,5-bisphosphate (sodium salt).[4][5][6]
-
Parry, M. A. J., et al. (1985). Purification and crystallization of Ribulose-1,5-bisphosphate Carboxylase/Oxygenase. Methods in Enzymology. (Contextual grounding for handling protocols).
Sources
- 1. Ribulose 1,5-bisphosphate - Wikipedia [en.wikipedia.org]
- 2. D-ribulose-1,5-bisphosphate Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. D-Ribulose 1,5-bisphosphate sodium salt hydrate SDS - Download & Subscribe for Updates [sdsmanager.com]
- 5. D-ribulose 1,5-bisphosphate sodium salt hydrate | C5H10Na4O12P2 | CID 91885281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. D-Ribulose 1,5-bisphosphate sodium salt | CAS 14689-84-0 (free acid) | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. Immobilization of D-ribulose-1,5-bisphosphate carboxylase/oxygenase: a step toward carbon dioxide fixation bioprocess - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
